molecular formula C11H16O B1672507 Fenipentol CAS No. 583-03-9

Fenipentol

Cat. No.: B1672507
CAS No.: 583-03-9
M. Wt: 164.24 g/mol
InChI Key: OVGORFFCBUIFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenipentol is a member of benzenes.
This compound has been reported in Ligusticum striatum, Vincetoxicum glaucescens, and Ligusticum chuanxiong with data available.
stimulates plasma secretion & exocrine pancreatic secretion

Properties

IUPAC Name

1-phenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGORFFCBUIFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046818
Record name Fenipentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-03-9
Record name 1-Phenyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenipentol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name fenipentol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, .alpha.-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenipentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenipentol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENIPENTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3FZE77O60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fenipentol and GABA-A Receptors: A Review of a Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Fenipentol, a compound with historical use as a choleretic and diagnostic agent, has been suggested to exert effects on the central nervous system, potentially through modulation of the γ-aminobutyric acid type A (GABA-A) receptor system. This document aims to provide a comprehensive overview of the hypothesized mechanism of action of this compound at GABA-A receptors. However, a thorough review of the current scientific literature reveals a significant lack of specific quantitative data and detailed experimental studies on this particular interaction. While the structural characteristics of this compound as a phenolic compound suggest a potential for interaction with GABA-A receptors, direct evidence from binding affinity (Ki), efficacy (EC50, Imax), or electrophysiological studies is not publicly available. This guide, therefore, outlines the theoretical framework for such an interaction based on the known pharmacology of GABA-A receptors and provides standardized experimental protocols that could be employed to elucidate the precise mechanism of this compound.

Introduction to this compound and the GABA-A Receptor

This compound, also known as 1-phenyl-1-pentanol, is a tertiary alcohol. Its pharmacological actions have been primarily associated with its effects on the gallbladder. However, there is anecdotal and indirect evidence suggesting potential central nervous system activity. The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the brain and is a key target for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and general anesthetics.[1] The receptor is a pentameric complex that forms a chloride-permeable pore.[2] Binding of GABA to its recognition sites on the receptor leads to channel opening, chloride influx, and hyperpolarization of the neuronal membrane, resulting in neuronal inhibition.[3]

Hypothesized Mechanism of Action of this compound at GABA-A Receptors

Based on its chemical structure, this compound is a phenolic compound. Various phenolic compounds have been shown to modulate GABA-A receptor function, acting as positive or negative allosteric modulators, or even direct activators of the receptor.[4][5] It is plausible that this compound could interact with the GABA-A receptor at one of its numerous allosteric binding sites, distinct from the GABA binding site itself.

A potential mechanism involves this compound binding to a modulatory site on the GABA-A receptor, leading to a conformational change that enhances the affinity of GABA for its binding site or increases the efficacy of GABA-induced channel opening. This would result in an potentiation of the inhibitory GABAergic signaling. It has been suggested that this compound might interact with the benzodiazepine binding site, though this remains to be experimentally verified.

Signaling Pathway Visualization:

The following diagram illustrates the general signaling pathway of a positive allosteric modulator at the GABA-A receptor, a hypothesized mechanism for this compound.

GABA_A_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds This compound This compound (Hypothesized Modulator) This compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: Hypothesized positive allosteric modulation of the GABA-A receptor by this compound.

Proposed Experimental Protocols to Elucidate this compound's Mechanism of Action

To definitively determine the mechanism of action of this compound on GABA-A receptors, a series of well-established experimental protocols should be employed.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining if this compound directly interacts with the GABA-A receptor and for quantifying its binding affinity (Ki).

Objective: To determine the binding affinity of this compound for the GABA-A receptor, potentially at the benzodiazepine or other allosteric sites.

Methodology:

  • Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat whole brain or specific brain regions (e.g., cortex, hippocampus), or from cell lines stably expressing specific GABA-A receptor subtypes.

  • Radioligand Selection:

    • To investigate binding to the benzodiazepine site, use a radiolabeled ligand such as [³H]flunitrazepam or [³H]Ro 15-1788 (flumazenil).

    • To investigate potential interaction with the GABA binding site, use [³H]muscimol or [³H]GABA.

    • To probe for binding to the channel pore, [³⁵S]TBPS could be utilized.

  • Competition Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of the chosen radioligand and increasing concentrations of unlabeled this compound.

    • Separate bound from free radioligand via rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific radioligand binding against the logarithm of the this compound concentration.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Visualization:

Binding_Assay_Workflow A Membrane Preparation (e.g., rat brain) B Incubation with Radioligand (e.g., [³H]flunitrazepam) + varying [this compound] A->B C Rapid Filtration (Separation of bound/free ligand) B->C D Scintillation Counting (Quantification of bound radioactivity) C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiological Studies (Patch-Clamp)

Patch-clamp electrophysiology on cells expressing GABA-A receptors is the gold standard for characterizing the functional effects of a compound on ion channel activity.

Objective: To determine the efficacy (EC50, Imax) and mode of action (e.g., positive/negative allosteric modulator, direct agonist) of this compound on GABA-A receptor-mediated currents.

Methodology:

  • Cell Culture: Use primary cultured neurons or a cell line (e.g., HEK293, CHO) stably or transiently expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2).

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

  • This compound Application:

    • Co-apply increasing concentrations of this compound with the submaximal GABA concentration to assess its modulatory effects.

    • Apply this compound alone to test for direct agonistic activity.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked chloride currents in the absence and presence of this compound.

    • Construct a concentration-response curve for this compound's potentiation of the GABA response to determine its EC50 and maximum potentiation (Imax).

    • Analyze the current kinetics (activation, deactivation, desensitization) to further understand the mechanism.

Experimental Workflow Visualization:

Patch_Clamp_Workflow A Cell Culture (e.g., HEK293 with GABA-A R) B Whole-Cell Patch-Clamp (Establish recording) A->B C Baseline GABA Application (EC10-EC20) B->C D Co-application of GABA + varying [this compound] C->D E Data Acquisition & Analysis (Current amplitude, EC50, Imax) D->E

Caption: Workflow for a whole-cell patch-clamp experiment.

Quantitative Data Summary (Hypothetical)

As no specific experimental data for this compound's action on GABA-A receptors is currently available, the following tables are presented as templates for how such data should be structured once obtained.

Table 1: Hypothetical Binding Affinity of this compound at GABA-A Receptor Sites

RadioligandReceptor SubtypeThis compound Ki (µM)
[³H]Flunitrazepamα1β2γ2Data not available
[³H]Muscimolα1β2γ2Data not available
[³⁵S]TBPSα1β2γ2Data not available

Table 2: Hypothetical Functional Potency and Efficacy of this compound on GABA-A Receptors

Receptor SubtypeThis compound EC50 (µM)Maximum Potentiation (Imax %)Direct Agonist Activity
α1β2γ2Data not availableData not availableData not available
α2β3γ2Data not availableData not availableData not available
α5β3γ2Data not availableData not availableData not available

Conclusion

The potential interaction of this compound with GABA-A receptors presents an intriguing area for future research. Based on its chemical structure, a modulatory role at these critical inhibitory receptors is plausible. However, the current body of scientific literature lacks the specific, quantitative data required to confirm and characterize this mechanism. The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate the binding affinity, efficacy, and mode of action of this compound at GABA-A receptors. Such studies are essential to validate the hypothesized mechanism and to explore the potential of this compound as a modulator of the central nervous system. Until such data becomes available, the interaction between this compound and GABA-A receptors remains a compelling but unproven hypothesis.

References

The Primary Function of Fenipentol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenipentol is a pharmacologically active compound with a dual primary function, exhibiting both choleretic and neuropharmacological properties. As a choleretic agent, it stimulates the secretion of bile and pancreatic juices, suggesting potential therapeutic applications in digestive and hepatobiliary disorders. Concurrently, this compound acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, indicating its potential as a modulator of inhibitory neurotransmission in the central nervous system. This technical guide provides an in-depth analysis of the core functions of this compound, including its mechanisms of action, available quantitative data, and relevant experimental protocols.

Choleretic and Pancreatic Secretory Function

This compound's primary function in the gastrointestinal system is to act as a choleretic and to stimulate pancreatic secretion. This action is primarily mediated through the release of the gastrointestinal hormones secretin and gastrin.

Mechanism of Action

This compound is understood to stimulate enteroendocrine cells in the duodenum, leading to the release of secretin and gastrin.

  • Secretin Release: Increased secretin levels stimulate the ductal cells of the pancreas and biliary ducts to secrete a bicarbonate-rich fluid. This increase in fluid volume and alkalinity of the bile and pancreatic juice aids in the neutralization of gastric acid in the duodenum and facilitates the digestive action of pancreatic enzymes.

  • Gastrin Release: Gastrin, in turn, can further stimulate pancreatic acinar cells to release digestive enzymes.

The proposed signaling pathway for the choleretic and pancreatic secretory effects of this compound is illustrated below.

Fenipentol_Choleretic_Pathway This compound This compound Enteroendocrine_Cells Duodenal Enteroendocrine Cells This compound->Enteroendocrine_Cells Stimulates Secretin Secretin Release Enteroendocrine_Cells->Secretin Gastrin Gastrin Release Enteroendocrine_Cells->Gastrin Pancreatic_Ductal_Cells Pancreatic & Biliary Ductal Cells Secretin->Pancreatic_Ductal_Cells Acts on Pancreatic_Acinar_Cells Pancreatic Acinar Cells Gastrin->Pancreatic_Acinar_Cells Acts on Bicarbonate_Secretion Increased Bicarbonate & Fluid Secretion Pancreatic_Ductal_Cells->Bicarbonate_Secretion Enzyme_Secretion Increased Digestive Enzyme Secretion Pancreatic_Acinar_Cells->Enzyme_Secretion

Proposed signaling pathway for this compound's choleretic action.
Quantitative Data

Specific quantitative data for this compound's choleretic and pancreatic secretory effects are not widely available in publicly accessible literature. The following table summarizes the type of data that would be critical for a comprehensive evaluation of this compound's activity in this context, based on general pharmacological studies.

ParameterDescriptionExpected Effect of this compoundUnits
Bile Flow Rate The volume of bile secreted per unit of time.IncreaseµL/min/kg
Pancreatic Juice Volume The volume of pancreatic juice secreted per unit of time.IncreasemL/hr
Bile Bicarbonate Concentration The concentration of bicarbonate in the secreted bile.IncreasemEq/L
Pancreatic Bicarbonate Output The total amount of bicarbonate secreted by the pancreas per unit of time.IncreasemEq/hr
Pancreatic Protein Output The total amount of protein (digestive enzymes) secreted by the pancreas per unit of time.Increasemg/hr
Serum Secretin Levels The concentration of secretin in the blood.Increasepg/mL
Serum Gastrin Levels The concentration of gastrin in the blood.Increasepg/mL
Experimental Protocols

The investigation of this compound's choleretic and pancreatic secretory effects would typically involve in vivo studies in animal models, such as rats.

Objective: To quantify the effect of this compound on the volume and composition of bile and pancreatic juice.

Methodology:

  • Animal Preparation: Male Wistar rats (250-300g) are fasted overnight with free access to water. Anesthesia is induced with an appropriate agent (e.g., urethane or a combination of ketamine/xylazine).

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the abdominal organs.

    • Bile Duct Cannulation: The common bile duct is carefully isolated and cannulated with a polyethylene catheter (e.g., PE-10 tubing) for the collection of bile.

    • Pancreatic Duct Cannulation: The pancreatic duct is cannulated near its entry into the duodenum for the collection of pancreatic juice. In rats, the pancreatic ducts are diffuse, so collection is often from the common bile-pancreatic duct, with separate ligation of the bile duct if only pancreatic juice is to be analyzed.

    • Duodenal Cannulation: A catheter may be inserted into the duodenum for the administration of this compound or for the return of bile salts to maintain physiological conditions.

    • Vascular Cannulation: A catheter is placed in a femoral or jugular vein for intravenous administration of this compound and in a carotid artery for blood sampling.

  • Experimental Design:

    • After a stabilization period to allow for recovery from surgery and to establish a baseline secretion rate, a control vehicle is administered.

    • This compound is then administered, either as a bolus injection or a continuous infusion, at various doses.

    • Bile and pancreatic juice are collected at regular intervals (e.g., every 15-30 minutes) throughout the experiment. Blood samples are collected at specified time points.

  • Sample Analysis:

    • The volume of collected bile and pancreatic juice is measured.

    • Bile and pancreatic juice samples are analyzed for bicarbonate concentration (e.g., by titration) and total protein concentration (e.g., using a Bradford or BCA assay).

    • Blood samples are centrifuged to obtain plasma or serum, which is then analyzed for secretin and gastrin concentrations using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

Neuropharmacological Function: GABA-A Receptor Modulation

This compound's second primary function is its action on the central nervous system as a positive allosteric modulator of the GABA-A receptor.

Mechanism of Action

GABA is the primary inhibitory neurotransmitter in the mammalian brain. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

This compound, as a positive allosteric modulator, binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA. This results in an enhanced inhibitory tone in the central nervous system.

The proposed mechanism of this compound's action at the GABA-A receptor is depicted in the following diagram.

Fenipentol_GABA_Pathway cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Chloride_Channel Chloride (Cl-) Channel GABA_Site->Chloride_Channel Opens PAM_Site Allosteric Site (this compound Binding) PAM_Site->GABA_Site Enhances GABA affinity/ efficacy Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx GABA GABA GABA->GABA_Site Binds This compound This compound This compound->PAM_Site Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

Mechanism of this compound as a GABA-A receptor positive allosteric modulator.
Quantitative Data

ParameterDescriptionExpected Effect of this compoundUnits
EC₅₀ (GABA) The concentration of GABA that produces 50% of the maximal response.Decrease in the presence of this compoundµM
Iₘₐₓ (GABA) The maximum current response elicited by a saturating concentration of GABA.May or may not be affectednA or pA
Potentiation (%) The percentage increase in the GABA-evoked current in the presence of this compound compared to GABA alone.Increase%
EC₅₀ (this compound) The concentration of this compound that produces 50% of its maximal potentiating effect at a given GABA concentration.N/AµM
Experimental Protocols

The characterization of this compound's modulatory effects on GABA-A receptors is typically performed using electrophysiological techniques on cells expressing these receptors.

Objective: To determine the effect of this compound on the function of GABA-A receptors.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293, CHO, or Xenopus oocytes) is cultured. The cells are then transiently or stably transfected with cDNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Electrophysiology:

    • Whole-Cell Patch-Clamp: This technique is used to record the ion currents flowing across the entire cell membrane.

      • A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell.

      • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

      • The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

    • Two-Electrode Voltage-Clamp (for Xenopus oocytes): Two microelectrodes are inserted into a single oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage.

  • Experimental Design:

    • A baseline is established by recording the current in the absence of any agonist.

    • A specific concentration of GABA is applied to the cell to evoke a control current response.

    • After a washout period, the cell is pre-incubated with this compound for a defined period.

    • The same concentration of GABA is then co-applied with this compound, and the resulting current is recorded.

    • This process is repeated for a range of GABA and this compound concentrations to generate concentration-response curves.

  • Data Analysis:

    • The peak amplitude of the GABA-evoked currents in the absence and presence of this compound is measured.

    • Concentration-response curves are plotted, and parameters such as EC₅₀ and Iₘₐₓ are determined by fitting the data to the Hill equation.

    • The percentage potentiation by this compound is calculated at various concentrations.

The following diagram illustrates a general workflow for the experimental evaluation of a compound like this compound.

Experimental_Workflow cluster_choleretic Choleretic & Pancreatic Secretion Studies cluster_neuro Neuropharmacological Studies Animal_Model Animal Model (e.g., Rat) Surgery Surgical Cannulation (Bile & Pancreatic Ducts) Animal_Model->Surgery Dosing This compound Administration (i.v. or i.d.) Surgery->Dosing Sample_Collection Bile & Pancreatic Juice Collection Dosing->Sample_Collection Blood_Sampling Blood Sampling Dosing->Blood_Sampling Analysis_Biofluids Biochemical Analysis (Volume, Bicarbonate, Protein) Sample_Collection->Analysis_Biofluids Analysis_Hormones Hormone Assays (Secretin, Gastrin) Blood_Sampling->Analysis_Hormones Cell_Culture Cell Culture (e.g., HEK293) Transfection GABA-A Receptor Subunit Transfection Cell_Culture->Transfection Electrophysiology Patch-Clamp Electrophysiology Transfection->Electrophysiology Drug_Application Application of GABA & this compound Electrophysiology->Drug_Application Data_Acquisition Current Recording Drug_Application->Data_Acquisition Data_Analysis Concentration-Response Curve Analysis Data_Acquisition->Data_Analysis

General experimental workflow for evaluating this compound's primary functions.

Conclusion

This compound presents a compelling profile with dual primary functions that warrant further investigation. Its choleretic and pancreatic secretagogue properties, likely mediated by the release of secretin and gastrin, suggest its potential for treating digestive disorders characterized by insufficient biliary and pancreatic secretion. Simultaneously, its role as a positive allosteric modulator of the GABA-A receptor opens avenues for its development in neurological and psychiatric conditions where enhancement of inhibitory neurotransmission is beneficial. The lack of extensive, publicly available quantitative data and detailed mechanistic studies underscores the need for further research to fully elucidate the therapeutic potential and safety profile of this compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

Fenipentol: A Novel Antiepileptic Agent on the Horizon?

Author: BenchChem Technical Support Team. Date: November 2025

Early research indicates that Fenipentol, an emerging pharmaceutical compound, may hold significant promise as a potent antiepileptic drug (AED).[1] Initial investigations suggest a dual mechanism of action that targets key pathways involved in neuronal excitability, potentially offering a multifaceted approach to seizure control.[1] This technical guide provides a comprehensive overview of the currently understood preclinical data and theoretical framework for this compound's antiepileptic applications, while highlighting the significant need for further empirical data.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous AEDs, a significant portion of patients continue to experience seizures, underscoring the urgent need for novel therapeutic strategies. This compound, also known by its trade name Fenitrol, is a compound under investigation for its potential to treat various forms of epilepsy, including refractory cases that are resistant to conventional treatments.[1] Beyond epilepsy, its potential utility in managing neuropathic pain and certain anxiety disorders is also being explored.[1]

Mechanism of Action

This compound's potential antiepileptic effects are believed to stem from its ability to modulate two critical targets in the central nervous system: GABA-A receptors and voltage-gated sodium channels.[1]

Enhancement of GABAergic Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. By binding to GABA-A receptors, GABA facilitates the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This compound is thought to act as a positive allosteric modulator of the GABA-A receptor. This means it likely binds to a site on the receptor distinct from the GABA binding site, enhancing the receptor's affinity for GABA. This amplified GABAergic signaling would lead to a more profound and sustained inhibition of neuronal firing, thereby preventing the abnormal electrical activity that underlies seizures.

GABAA_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Antiepileptic_Effect Antiepileptic Effect Reduced_Excitability->Antiepileptic_Effect

This compound's Proposed GABAergic Mechanism.
Inhibition of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. In epilepsy, the rapid and repetitive firing of neurons is a hallmark of seizure activity. By blocking these channels, this compound is hypothesized to reduce neuronal excitability and limit the spread of seizure discharges. This action is a well-established mechanism for many existing AEDs.

Sodium_Channel_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Inhibits Action_Potential Action Potential Propagation VGSC->Action_Potential Neuronal_Firing Repetitive Neuronal Firing Action_Potential->Neuronal_Firing Seizure_Spread Seizure Spread Neuronal_Firing->Seizure_Spread Antiepileptic_Effect Antiepileptic Effect Seizure_Spread->Antiepileptic_Effect Prevents

This compound's Proposed Sodium Channel Blockade.

Preclinical Evaluation: Experimental Models and Protocols

While specific experimental data for this compound is not yet widely available in published literature, its preclinical evaluation would likely involve a battery of standardized in vivo and in vitro models of epilepsy. The following sections outline the typical experimental protocols used to characterize novel AEDs.

In Vivo Seizure Models

Maximal Electroshock (MES) Seizure Test: This model is used to assess a compound's ability to prevent the spread of seizures and is considered a model of generalized tonic-clonic seizures.

  • Protocol:

    • Rodents (mice or rats) are administered this compound or a vehicle control at varying doses via a specified route (e.g., intraperitoneal injection).

    • Following a predetermined pretreatment time, a brief electrical stimulus is delivered via corneal or ear-clip electrodes.

    • The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

    • The dose at which 50% of animals are protected (ED50) is calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Test: This chemical convulsant model is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.

  • Protocol:

    • Animals are pretreated with this compound or vehicle.

    • A subcutaneous or intraperitoneal injection of PTZ is administered.

    • Animals are observed for a set period for the occurrence of clonic and/or tonic-clonic seizures.

    • Endpoints include the latency to the first seizure and the percentage of animals protected from seizures.

Kindling Model: This model of chronic epilepsy involves the repeated administration of a sub-convulsive stimulus (electrical or chemical) to induce a progressive and permanent increase in seizure susceptibility.

  • Protocol:

    • A sub-threshold dose of a chemical convulsant like PTZ is administered daily or every other day.

    • Seizure severity is scored after each administration.

    • Once animals are fully kindled (consistently exhibiting a severe seizure), they are treated with this compound or vehicle prior to the convulsant challenge.

    • The ability of this compound to reduce seizure severity and duration is assessed.

Experimental_Workflow cluster_invivo In Vivo Models cluster_invitro In Vitro Assays MES Maximal Electroshock Seizure (MES) Data_Analysis Data Analysis and Endpoint Measurement MES->Data_Analysis PTZ Pentylenetetrazol (PTZ) Seizure PTZ->Data_Analysis Kindling Kindling Model Kindling->Data_Analysis Patch_Clamp Patch-Clamp Electrophysiology Patch_Clamp->Data_Analysis Binding_Assay Receptor Binding Assays Binding_Assay->Data_Analysis Drug_Admin This compound Administration Drug_Admin->MES Drug_Admin->PTZ Drug_Admin->Kindling Drug_Admin->Patch_Clamp Drug_Admin->Binding_Assay

Preclinical Evaluation Workflow for this compound.
In Vitro Electrophysiology

Patch-Clamp Electrophysiology: This technique would be essential to directly investigate this compound's effects on ion channels and receptors in isolated neurons.

  • Protocol for GABA-A Receptors:

    • Whole-cell voltage-clamp recordings are performed on cultured neurons or cells expressing recombinant GABA-A receptors.

    • GABA is applied to elicit an inward chloride current.

    • This compound is co-applied with GABA to determine its effect on the amplitude and kinetics of the GABA-evoked current.

    • A potentiation of the GABA current would confirm a positive allosteric modulatory effect.

  • Protocol for Sodium Channels:

    • Voltage-clamp recordings are used to isolate voltage-gated sodium currents.

    • A series of voltage steps are applied to elicit sodium currents.

    • This compound is applied to the bath, and changes in the current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation are measured.

    • A reduction in current amplitude and a shift in inactivation kinetics would indicate channel blockade.

Quantitative Data Summary

A thorough review of publicly available scientific literature and clinical trial databases did not yield specific quantitative data on the antiepileptic efficacy or receptor binding affinities of this compound. The tables below are presented as templates for how such data would be structured once it becomes available through future research publications.

Table 1: In Vivo Efficacy of this compound in Preclinical Seizure Models

ModelSpeciesRoute of AdministrationED50 (mg/kg)Endpoint
MESMouseIPData not availableProtection from tonic hindlimb extension
PTZ (s.c.)MouseIPData not availableProtection from clonic seizures
KindlingRatPOData not availableReduction in seizure severity score

Table 2: In Vitro Characterization of this compound

TargetAssay TypePreparationIC50 / EC50Effect
GABA-A ReceptorPatch-ClampCultured NeuronsData not availablePotentiation of GABA-evoked currents
Voltage-Gated Na+ ChannelPatch-ClampHEK cellsData not availableInhibition of sodium current
GABA-A ReceptorBinding AssayBrain homogenatesData not availableAllosteric modulation of ligand binding

Future Directions and Conclusion

This compound represents a promising candidate for a new generation of AEDs, with a theoretically advantageous dual mechanism of action. However, the current understanding of this compound is based on preliminary and largely descriptive information. To fully realize its potential, rigorous preclinical and clinical research is imperative. Future studies should focus on:

  • Quantitative Efficacy Studies: Determining the dose-response relationship of this compound in a wide range of seizure models.

  • Detailed Mechanistic Elucidation: Quantifying its binding affinity and modulatory effects at various GABA-A receptor subtypes and its potency in blocking different isoforms of voltage-gated sodium channels.

  • Pharmacokinetic and Safety Profiles: Establishing its absorption, distribution, metabolism, excretion (ADME), and toxicology profiles.

  • Clinical Trials: Progressing through phased clinical trials to evaluate its safety, tolerability, and efficacy in patients with epilepsy.

References

Fenipentol: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenipentol, or 1-phenyl-1-pentanol, is a chiral secondary alcohol that holds significant potential as a versatile and economically viable building block in modern organic chemistry. Its utility extends from being a precursor in the synthesis of various bioactive molecules to acting as a chiral auxiliary, guiding the stereochemical outcome of asymmetric transformations. This technical guide provides a comprehensive overview of this compound's role in organic synthesis, detailing its preparation, chiral resolution, and application as a chiral auxiliary in key carbon-carbon bond-forming reactions. Detailed experimental protocols, quantitative data from analogous systems, and workflow visualizations are presented to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction

The imperative for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of robust and efficient methods for asymmetric synthesis. Chiral building blocks, which are enantiomerically pure compounds incorporated into a synthetic route, represent a cornerstone of this field.[1] this compound, with its stereogenic center bearing a hydroxyl group and a phenyl ring, is an attractive chiral synthon. The hydroxyl group provides a handle for derivatization, allowing for its temporary incorporation as a chiral auxiliary to direct stereoselective reactions.

This guide will explore the synthesis of racemic this compound, methods for its resolution into single enantiomers, and its subsequent application in asymmetric synthesis, providing a roadmap for its integration into complex molecule synthesis and drug discovery programs.

Synthesis and Chiral Resolution of this compound

The synthesis of this compound is readily achieved through the reduction of the corresponding ketone, 1-phenylpentan-1-one. Following the synthesis of the racemic mixture, enantiomerically pure this compound can be obtained through chiral resolution techniques.

Synthesis of Racemic this compound

Racemic this compound is typically synthesized by the reduction of 1-phenylpentan-1-one using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.[2]

Table 1: Synthesis of Racemic this compound

ReactantProductReducing AgentSolventTypical Yield (%)
1-Phenylpentan-1-oneThis compoundNaBH₄Ethanol>95
Chiral Resolution of this compound

The separation of racemic this compound into its constituent enantiomers is a critical step in its utilization as a chiral building block. Diastereomeric salt formation with a chiral resolving agent is a commonly employed and effective method.

This classical resolution technique involves the reaction of the racemic this compound with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives, to form diastereomeric salts.[2][3] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent hydrolysis of the separated diastereomeric salts regenerates the enantiomerically pure this compound.

Table 2: Chiral Resolution of this compound using Diastereomeric Salt Formation

RacemateResolving AgentPrinciple of SeparationExpected Enantiomeric Excess (ee)
This compound(+)-Tartaric Acid DerivativeFractional Crystallization>98%

This compound as a Chiral Auxiliary in Asymmetric Synthesis

Once obtained in enantiomerically pure form, this compound can be employed as a chiral auxiliary to control the stereochemical outcome of various reactions. The general strategy involves the covalent attachment of the this compound moiety to a prochiral substrate, followed by a diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.

Diastereoselective Alkylation

The chiral this compound auxiliary can be esterified with a carboxylic acid derivative. The resulting ester can then be enolized and alkylated, with the bulky phenyl group of the auxiliary directing the approach of the electrophile to the opposite face of the enolate, leading to a high degree of diastereoselectivity.

Diastereoselective Aldol Reactions

Similarly, an acyl derivative of this compound can be converted into its corresponding enolate and reacted with an aldehyde. The chiral environment provided by the this compound auxiliary influences the formation of one diastereomeric aldol adduct over the other.

Diastereoselective Diels-Alder Reactions

This compound can be used to form a chiral acrylate ester, which can then participate in a Diels-Alder reaction as a dienophile. The facial selectivity of the cycloaddition is controlled by the chiral auxiliary, leading to the preferential formation of one diastereomeric product.

Table 3: Representative Data for Asymmetric Reactions Using Analogs of this compound as Chiral Auxiliaries

Reaction TypeSubstrateReagent/ConditionsChiral Auxiliary AnalogDiastereomeric Excess (de) / Enantiomeric Excess (ee)Yield (%)
AlkylationPropionyl esterLDA, Benzyl bromide8-Phenylmenthol>95% de85-95
Aldol ReactionAcetyl esterTiCl₄, Aldehyde8-Phenylmenthol>90% de70-85
Diels-Alder ReactionAcrylate esterCyclopentadiene, Lewis Acid8-Phenylmenthol>98% de80-90

Note: The data presented in this table is based on the performance of structurally similar chiral auxiliaries and serves as a representative expectation for reactions employing this compound.

Experimental Protocols

Synthesis of Racemic this compound

Materials:

  • 1-Phenylpentan-1-one

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 1-phenylpentan-1-one (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford crude this compound.

  • Purify the product by flash column chromatography if necessary.

Chiral Resolution of this compound via Diastereomeric Salt Formation

Materials:

  • Racemic this compound

  • (+)-O,O'-Dibenzoyl-D-tartaric acid

  • Methanol

  • Sodium hydroxide (1 M)

  • Diethyl ether

  • Filtration apparatus

Procedure:

  • Dissolve racemic this compound (1.0 eq) in a minimal amount of hot methanol.

  • In a separate flask, dissolve (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5 eq) in hot methanol.

  • Slowly add the tartaric acid solution to the this compound solution with stirring.

  • Allow the mixture to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold methanol.

  • To regenerate the enantiomerically enriched this compound, dissolve the crystals in a biphasic mixture of diethyl ether and 1 M NaOH.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

General Procedure for Diastereoselective Alkylation using this compound as a Chiral Auxiliary

Materials:

  • Enantiomerically pure this compound

  • Carboxylic acid chloride (e.g., propionyl chloride)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous THF

  • Schlenk flask, syringe, low-temperature bath

Procedure:

  • Esterification: React enantiomerically pure this compound with the desired carboxylic acid chloride in the presence of a base (e.g., pyridine) to form the chiral ester.

  • Alkylation: a. To a solution of the chiral ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise. b. Stir the solution for 30 minutes to form the enolate. c. Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for several hours. d. Quench the reaction with saturated aqueous ammonium chloride. e. Extract the product with an organic solvent, dry, and concentrate.

  • Auxiliary Cleavage: Cleave the ester bond (e.g., by hydrolysis with LiOH or reduction with LiAlH₄) to release the chiral α-substituted carboxylic acid or alcohol and recover the this compound auxiliary.

  • Determine the diastereomeric excess of the product by NMR or GC analysis before cleavage, and the enantiomeric excess of the final product by chiral HPLC.

Visualizations

Synthesis_and_Resolution_Workflow cluster_synthesis Synthesis of Racemic this compound cluster_resolution Chiral Resolution Ketone 1-Phenylpentan-1-one Reduction Reduction (NaBH4, Ethanol) Ketone->Reduction Racemic Racemic this compound Reduction->Racemic SaltFormation Diastereomeric Salt Formation Racemic->SaltFormation ResolvingAgent Chiral Resolving Agent ((+)-Tartaric Acid Derivative) ResolvingAgent->SaltFormation Diastereomers Diastereomeric Salts (Separable by Crystallization) SaltFormation->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Salt1 Diastereomer 1 Separation->Salt1 Salt2 Diastereomer 2 Separation->Salt2 Hydrolysis1 Hydrolysis Salt1->Hydrolysis1 Hydrolysis2 Hydrolysis Salt2->Hydrolysis2 Enantiomer1 (R)-Fenipentol Hydrolysis1->Enantiomer1 Enantiomer2 (S)-Fenipentol Hydrolysis2->Enantiomer2

Figure 1: Workflow for the synthesis and chiral resolution of this compound.

Chiral_Auxiliary_Workflow Start Enantiopure this compound Attachment Auxiliary Attachment (Esterification) Start->Attachment Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Substrate->Attachment ChiralSubstrate Chiral Substrate-Auxiliary Adduct Attachment->ChiralSubstrate Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol, Diels-Alder) ChiralSubstrate->Reaction DiastereomericProduct Diastereomerically Enriched Product Reaction->DiastereomericProduct Cleavage Auxiliary Cleavage (Hydrolysis/Reduction) DiastereomericProduct->Cleavage Product Enantiomerically Enriched Product Cleavage->Product RecoveredAuxiliary Recovered this compound Cleavage->RecoveredAuxiliary

References

In Vitro Analysis of Fenipentol's Cellular Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenipentol, a synthetic derivative of a component found in Curcuma longa, is recognized for its choleretic and central nervous system activities.[1][2] This technical guide provides a comprehensive overview of the potential in vitro methodologies to elucidate the cellular and molecular targets of this compound. While direct in vitro studies on this compound are not extensively documented in publicly available literature, this document outlines established experimental protocols and conceptual signaling pathways based on its known pharmacological effects. The primary objectives are to equip researchers with the necessary frameworks to investigate this compound's choleretic properties, presumed to involve modulation of bile acid transport, and its sedative effects, likely mediated through interactions with the GABAergic system. This guide presents qualitative summaries of expected outcomes, detailed experimental designs, and visual representations of relevant biological and experimental workflows to facilitate future research and drug development efforts.

Introduction

This compound is an orally active agent that has been shown to increase the secretion of pancreatic juice and bile.[1] Its pharmacological profile suggests two primary areas of cellular interaction: the hepatobiliary system, leading to its choleretic effects, and the central nervous system (CNS), where it is thought to exert sedative and anticonvulsant effects through modulation of the γ-aminobutyric acid (GABA) system. A thorough understanding of this compound's mechanism of action at the cellular level is crucial for its therapeutic development and safety assessment. This guide details the pertinent in vitro assays and conceptual pathways to investigate these interactions.

Potential Cellular Targets and In Vitro Effects

Due to the limited availability of specific quantitative data for this compound in the literature, the following table summarizes the expected qualitative outcomes from in vitro studies based on its known pharmacological class.

Pharmacological Effect Potential Cellular Target In Vitro System Key Assays Expected Qualitative Outcome
CholereticBile Salt Export Pump (BSEP), other hepatocyte transportersSandwich-cultured primary hepatocytes, HepaRG cellsBile acid transport assays, cytotoxicity assaysModulation of bile acid uptake and/or efflux; potential for cholestatic liability assessment.
CNS Sedation/AnxiolysisGABA-A ReceptorPrimary neurons, HEK293 cells expressing GABA-A receptor subunitsRadioligand binding assays, patch-clamp electrophysiologyAllosteric modulation of GABA-A receptor function, potentiation of GABA-induced chloride currents.

In Vitro Experimental Protocols

Investigation of Choleretic Activity

The primary in vitro model for studying drug-induced cholestasis and choleretic activity is the sandwich-cultured hepatocyte system, which maintains cell polarity and forms bile canaliculi.[3][4]

Objective: To determine if this compound modulates the transport of bile acids in hepatocytes.

Experimental Protocol: Biliary Excretion Assay in Sandwich-Cultured Hepatocytes

  • Cell Culture:

    • Plate primary human or rat hepatocytes on collagen-coated plates.

    • After cell attachment, overlay with a second layer of extracellular matrix (e.g., Matrigel) to form a "sandwich" culture.

    • Culture for 4-5 days to allow for the formation of functional bile canaliculi.

  • Compound Incubation:

    • Pre-incubate the sandwich-cultured hepatocytes with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Bile Acid Transport Assay:

    • Incubate the cells with a probe substrate, such as radiolabeled or fluorescently-tagged taurocholate (a primary bile acid), in the presence of this compound.

    • After the incubation period, lyse the cells and collect the bile from the canaliculi.

    • Quantify the amount of the probe substrate in the cell lysate and the bile fraction using liquid scintillation counting or fluorescence measurement.

  • Data Analysis:

    • Calculate the Biliary Excretion Index (BEI), which is the percentage of the transported substrate that is excreted into the bile.

    • A significant change in the BEI in the presence of this compound would indicate an effect on biliary transport.

    • Assess cell viability (e.g., using an MTT or LDH assay) to distinguish between direct effects on transport and cytotoxicity.

G cluster_workflow Experimental Workflow: Choleretic Activity A Plate hepatocytes on collagen-coated plates B Overlay with extracellular matrix (Sandwich Culture) A->B C Incubate with this compound B->C D Add labeled bile acid (e.g., [3H]-taurocholate) C->D E Lyse cells and collect bile D->E F Quantify radioactivity in lysate and bile E->F G Calculate Biliary Excretion Index (BEI) F->G

Workflow for assessing choleretic activity in vitro.
Investigation of GABAergic Activity

To investigate this compound's effects on the GABA-A receptor, a combination of binding and functional assays is recommended.

Objective: To determine if this compound binds to and modulates the function of the GABA-A receptor.

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare synaptic membranes from rat or mouse brain tissue or from cell lines overexpressing specific GABA-A receptor subtypes (e.g., α1β2γ2 in HEK293 cells).

  • Binding Assay:

    • Incubate the membrane preparation with a radioligand that binds to a specific site on the GABA-A receptor complex (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site).

    • Include varying concentrations of this compound in the incubation mixture.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This indicates competitive or allosteric inhibition of radioligand binding.

Experimental Protocol: Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Use primary cultured neurons or a cell line stably expressing the GABA-A receptor of interest.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings to measure chloride currents.

    • Apply a submaximal concentration of GABA to elicit a baseline current.

    • Co-apply GABA with varying concentrations of this compound.

  • Data Analysis:

    • Measure the potentiation of the GABA-induced current by this compound.

    • Construct a dose-response curve to determine the EC50 for this compound's modulatory effect.

G cluster_workflow Experimental Workflow: GABAergic Activity cluster_binding Binding Assay cluster_functional Functional Assay (Patch-Clamp) A Prepare synaptic membranes B Incubate with radioligand and this compound A->B C Filter and quantify bound radioactivity B->C D Calculate IC50 C->D E Patch-clamp cultured neurons or expressing cells F Apply GABA to elicit baseline current E->F G Co-apply GABA with this compound F->G H Measure current potentiation and calculate EC50 G->H

Workflows for assessing GABAergic activity in vitro.

Conceptual Signaling Pathways

Proposed Mechanism of Choleretic Action

This compound's choleretic effect is likely due to the enhanced secretion of bile acids from hepatocytes into the bile canaliculi. This process is primarily mediated by the Bile Salt Export Pump (BSEP), an ATP-binding cassette (ABC) transporter. This compound may act as a positive modulator of BSEP or other transporters, or it may increase the synthesis of bile acids.

G cluster_hepatocyte Hepatocyte BA Bile Acids BSEP BSEP Transporter BA->BSEP Bile Bile Canaliculus BSEP->Bile Bile Acid Secretion This compound This compound This compound->BSEP Positive Modulation (?)

Proposed modulation of bile acid secretion by this compound.
Proposed Mechanism of GABAergic Action

This compound is thought to act as a positive allosteric modulator of the GABA-A receptor. This means it likely binds to a site on the receptor distinct from the GABA binding site, causing a conformational change that increases the receptor's affinity for GABA or the efficacy of GABA in opening the chloride channel.

G cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride Channel (Opens) GABA_R->Cl_channel Conformational Change GABA GABA GABA->GABA_R This compound This compound This compound->GABA_R Allosteric Binding Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx

Proposed allosteric modulation of the GABA-A receptor.

Conclusion

While direct in vitro quantitative data for this compound remains to be published, the established methodologies for assessing choleretic and GABAergic compounds provide a clear path forward for its characterization. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundational resource for researchers aiming to elucidate the precise cellular targets and mechanisms of action of this compound. Such studies are essential for validating its therapeutic potential and understanding its safety profile.

References

Preclinical Pharmacological Profile of Fenipentol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenipentol is a synthetic compound recognized primarily for its choleretic and secretagogue properties, with additional preclinical evidence suggesting potential neuromodulatory activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound in preclinical models, summarizing key findings on its mechanism of action, pharmacodynamics, and available toxicological data. This document aims to serve as a foundational resource for researchers and professionals involved in drug development and pharmacological sciences by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction

This compound, also known as 1-phenyl-1-pentanol, is a compound that has been investigated for its ability to stimulate bile production and pancreatic secretion.[1] Its primary therapeutic potential lies in the management of biliary and pancreatic insufficiencies. Beyond its effects on the digestive system, emerging preclinical data suggest that this compound may also exert influence on the central nervous system through modulation of GABA-A receptors and voltage-gated sodium channels. This dual activity profile makes this compound a compound of interest for further pharmacological investigation.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, with its primary effects centered on the gastrointestinal system and potential secondary effects on the central nervous system.

Choleretic and Pancreatic Secretagogue Effects

The principal pharmacological action of this compound is its ability to increase bile flow (choleretic effect) and stimulate pancreatic secretion. This is achieved through the release of the gastrointestinal hormones secretin and gastrin.[1] Secretin, in turn, stimulates the pancreatic and biliary ductal cells to secrete a bicarbonate-rich fluid, leading to an increased volume of bile and pancreatic juice.[2] The release of gastrin can also contribute to the overall stimulation of digestive secretions. The precise molecular signaling cascade initiated by this compound to trigger the release of these hormones is an area for further investigation but is believed to involve a vagal afferent pathway.[3]

Neuromodulatory Effects

Preclinical evidence suggests that this compound may also possess neuromodulatory properties by interacting with key ion channels in the central nervous system.[4] It is proposed to act as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. By enhancing the action of GABA, this compound can induce a calming effect on the nervous system. Additionally, it has been suggested that this compound may inhibit voltage-gated sodium channels, which would contribute to a reduction in neuronal excitability. These mechanisms underpin its potential for neuroprotective and anticonvulsant applications.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily evaluated in rodent and canine models, focusing on its choleretic and pancreatic secretagogue activities.

Table 1: Pharmacodynamic Effects of this compound in Preclinical Models
SpeciesRoute of AdministrationDose RangeObserved EffectReference
RatOral (p.o.), Intraperitoneal (i.p.)50-200 mg/kgIncreased secretory volume of pancreatic juice and protein output.
RatIntravenous (i.v.)5-10 mg/kgConsiderably increased biliary secretion.
CanineIntraduodenal25-200 mg/kgStimulated pancreatic secretion.
HumanIntrajejunal infusion2% solution (30 ml/30 min)Significantly increased plasma secretin concentration and pancreatic bicarbonate output.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound in preclinical models, such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in publicly available literature. General descriptions indicate that this compound is orally absorbed. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Toxicology

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the preclinical evaluation of this compound's pharmacological activities.

Assessment of Choleretic Activity in Rats

This protocol outlines a method for measuring the effect of a test compound on bile flow in anesthetized rats.

  • Animal Preparation: Male Wistar rats are anesthetized, and the common bile duct is cannulated for bile collection.

  • Compound Administration: this compound or vehicle is administered intravenously or intraduodenally.

  • Bile Collection: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a defined period.

  • Measurement of Bile Flow: The volume of bile is determined gravimetrically, assuming a density of 1.0 g/mL.

  • Data Analysis: Bile flow is expressed as µL/min/kg body weight and compared between treated and control groups.

GABA-A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.

  • Membrane Preparation: Rat brains are homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the crude synaptic membrane fraction.

  • Binding Assay: The prepared membranes are incubated with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol) in the presence and absence of varying concentrations of this compound.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Voltage-Gated Sodium Channel Assay (Automated Patch Clamp)

This protocol details a method for assessing the effect of a test compound on voltage-gated sodium channels using an automated patch-clamp system.

  • Cell Culture: A stable cell line expressing the desired sodium channel subtype (e.g., Nav1.2) is cultured.

  • Automated Patch Clamp: Cells are automatically captured, and a whole-cell patch-clamp configuration is established.

  • Voltage Protocol: A specific voltage protocol is applied to elicit sodium currents in the resting, activated, and inactivated states of the channel.

  • Compound Application: this compound is applied at various concentrations, and the effect on the sodium current is recorded.

  • Data Analysis: The concentration-response curve for the inhibition of the sodium current is generated, and the IC50 value is calculated.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key conceptual frameworks related to the pharmacological evaluation of this compound.

cluster_choleretic Choleretic and Secretagogue Pathway of this compound This compound This compound Duodenum Duodenal S-cells & G-cells This compound->Duodenum Stimulates Secretin Secretin Release Duodenum->Secretin Gastrin Gastrin Release Duodenum->Gastrin Pancreas Pancreatic Ductal Cells Secretin->Pancreas Liver Biliary Ductal Cells Secretin->Liver BicarbSecretion Increased Bicarbonate and Fluid Secretion Pancreas->BicarbSecretion Liver->BicarbSecretion BileFlow Increased Bile Flow (Choleretic Effect) BicarbSecretion->BileFlow PancreaticJuice Increased Pancreatic Juice (Secretagogue Effect) BicarbSecretion->PancreaticJuice cluster_neuromodulatory Potential Neuromodulatory Mechanisms of this compound This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel GABA_Modulation Positive Allosteric Modulation GABA_A->GABA_Modulation Na_Inhibition Inhibition Na_Channel->Na_Inhibition Neuronal_Inhibition Increased Neuronal Inhibition GABA_Modulation->Neuronal_Inhibition Reduced_Excitability Reduced Neuronal Excitability Na_Inhibition->Reduced_Excitability cluster_workflow Preclinical Pharmacological Evaluation Workflow for this compound In_Vitro In Vitro Studies Receptor_Binding GABA-A Receptor Binding Assays In_Vitro->Receptor_Binding Channel_Assays Sodium Channel Patch Clamp Assays In_Vitro->Channel_Assays Data_Analysis Data Analysis and Profile Generation Receptor_Binding->Data_Analysis Channel_Assays->Data_Analysis In_Vivo In Vivo Studies Choleretic_Models Choleretic Activity (Rat/Canine Models) In_Vivo->Choleretic_Models PK_Studies Pharmacokinetic Studies (Rodent/Non-rodent) In_Vivo->PK_Studies Tox_Studies Toxicology Studies (Acute & Repeated Dose) In_Vivo->Tox_Studies Choleretic_Models->Data_Analysis PK_Studies->Data_Analysis Tox_Studies->Data_Analysis

References

A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The preclinical evaluation of a compound's safety profile is a cornerstone of drug development. Initial toxicity screening in relevant cell lines provides the first critical data points on a compound's potential cytotoxic effects and its mechanism of action at a cellular level. This guide outlines a comprehensive framework for conducting such a screening, using the cholelitholytic and choleretic agent Fenipentol as a representative compound for which detailed public toxicity data is limited. The methodologies, data presentation formats, and pathway analyses described herein provide a robust template for the initial toxicological assessment of any small molecule, referred to henceforth as "Compound X".

General Experimental Workflow

A typical initial toxicity screening follows a tiered approach. It begins with a broad assessment of cytotoxicity across various cell lines to determine the effective concentration range. Subsequent assays then focus on elucidating the primary mechanism of cell death (e.g., apoptosis vs. necrosis) and investigating the key molecular signaling pathways involved.

G A Select Relevant Cell Lines (e.g., HepG2, HEK293, cancer lines) B Cytotoxicity Assessment (e.g., MTT, MTS, or LDH Assay) A->B Expose to Compound X C Determine IC50 Values B->C Dose-Response Analysis D Cell Death Mechanism Assay (e.g., Annexin V / PI Staining) C->D Treat at IC50 concentration E Quantify Apoptosis vs. Necrosis D->E Flow Cytometry Analysis F Mechanism of Action Studies (e.g., Western Blot, qPCR) E->F Based on apoptosis confirmation G Analyze Key Signaling Pathways (e.g., Caspase activation, Bcl-2 family) F->G H Data Synthesis & Reporting G->H

Caption: General workflow for in vitro toxicity screening.

Cytotoxicity Assessment: Determining Cell Viability

The initial step is to quantify the cytotoxic effect of Compound X on a panel of selected cell lines. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are widely used to measure cell metabolic activity as an indicator of cell viability.[1][2] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[1]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of Compound X to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of Compound X
Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
HepG2Human Hepatocellular Carcinoma48Value
A549Human Lung Carcinoma48Value
MCF-7Human Breast Adenocarcinoma48Value
HEK293Human Embryonic Kidney48Value

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is crucial to determine whether Compound X induces a programmed cell death (apoptosis) or a more inflammatory, unregulated cell death (necrosis). The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[3] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

G cluster_key Cell States cluster_staining Staining Profile Live Live Live_Prof Annexin V (-) PI (-) Live->Live_Prof Early Early Apoptotic Early_Prof Annexin V (+) PI (-) Early->Early_Prof Late Late Apoptotic Late_Prof Annexin V (+) PI (+) Late->Late_Prof Necrotic Necrotic Necrotic_Prof Annexin V (-) PI (+) Necrotic->Necrotic_Prof

Caption: Principle of the Annexin V / Propidium Iodide assay.

Experimental Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with Compound X at its determined IC50 concentration for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.

  • Analysis: Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation: Cell Death Profile Induced by Compound X
Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control (Vehicle)ValueValueValueValue
Compound X (IC50)ValueValueValueValue
Positive ControlValueValueValueValue

Investigation of Apoptotic Signaling Pathways

If apoptosis is identified as the primary death mechanism, further investigation into the underlying signaling pathways is warranted. Drug-induced apoptosis is often mediated via the intrinsic (mitochondrial) pathway, which involves the activation of caspases, a family of cysteine proteases. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

G CompX Compound X Stress Cellular Stress CompX->Stress Bax ↑ Pro-apoptotic Proteins (e.g., Bax) Stress->Bax Bcl2 ↓ Anti-apoptotic Proteins (e.g., Bcl-2) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Apaf Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.

Experimental Protocol: Western Blot for Key Apoptotic Proteins
  • Protein Extraction: Treat cells with Compound X as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against key proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein expression levels.

References

Methodological & Application

Fenipentol In Vivo Study Protocol for Rats: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of application notes and detailed protocols for conducting in vivo studies of Fenipentol in rat models. This compound is recognized for its choleretic properties, stimulating bile secretion and flow. These protocols are designed to guide researchers in evaluating the pharmacokinetics, pharmacodynamics (choleretic activity), and toxicology of this compound. The provided methodologies are based on established principles of in vivo animal research and can be adapted to specific experimental needs.

Introduction

This compound (1-phenyl-1-hydroxy-n-pentane) is a compound known to possess choleretic and cholagogue properties. It has been shown to increase the secretion of pancreatic juice and biliary output in animal models. To further characterize the pharmacological and toxicological profile of this compound, standardized in vivo studies in rats are essential. This document outlines detailed protocols for assessing its choleretic effects, pharmacokinetic profile, and potential toxicity.

Quantitative Data Summary

Prior to initiating large-scale studies, it is crucial to establish preliminary data for this compound in the specific rat strain being used. The following tables provide a template for summarizing key quantitative data that should be determined in pilot studies.

Table 1: Proposed Dose Ranges for Initial Studies

Administration RouteProposed Dose Range (mg/kg)Rationale/Reference
Oral (gavage)50 - 200Based on known effective doses for choleretic and pancreatic secretion effects.
Intravenous (bolus)5 - 10Based on known effective doses for biliary secretion.
Intraperitoneal5 - 10Based on known effective doses for biliary secretion.

Table 2: Template for Summarizing Pharmacokinetic Parameters of this compound in Rats

ParameterOral AdministrationIntravenous Administration
Dose (mg/kg) [To be determined][To be determined]
Cmax (ng/mL) [To be determined][To be determined]
Tmax (h) [To be determined]N/A
AUC0-t (ng·h/mL) [To be determined][To be determined]
AUC0-∞ (ng·h/mL) [To be determined][To be determined]
t1/2 (h) [To be determined][To be determined]
CL (L/h/kg) N/A[To be determined]
Vd (L/kg) N/A[To be determined]
Oral Bioavailability (%) [To be determined]N/A

Table 3: Template for Summarizing Acute Oral Toxicity Data for this compound in Rats

ParameterValue
LD50 (mg/kg) [To be determined]
NOAEL (mg/kg) [To be determined]
Clinical Signs of Toxicity [To be determined]

Experimental Protocols

Assessment of Choleretic Activity via Bile Duct Cannulation

This protocol details the surgical procedure for bile duct cannulation in rats to measure the effect of this compound on bile flow.

Materials:

  • Male Sprague-Dawley or Wistar rats (225-275 g)

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, retractors)

  • Polyethylene tubing (PE-10 or equivalent)

  • Sutures

  • Heating pad

  • Metabolic cages

  • Collection tubes

Procedure:

  • Animal Preparation: Fast the rats overnight with free access to water. Anesthetize the rat using a suitable anesthetic agent.

  • Surgical Procedure:

    • Shave the abdominal area and disinfect with an appropriate antiseptic.

    • Make a midline abdominal incision to expose the liver and duodenum.

    • Gently locate the common bile duct.

    • Carefully ligate the bile duct close to the duodenum.

    • Make a small incision in the bile duct above the ligature and insert a polyethylene cannula.

    • Secure the cannula in place with sutures.

    • Exteriorize the cannula through a small puncture in the skin on the back of the neck.

    • Close the abdominal incision in layers.

  • Recovery: Allow the rat to recover from anesthesia on a heating pad. House the rat in a metabolic cage to allow for free movement and bile collection.

  • This compound Administration: After a recovery period (typically 24-48 hours), administer this compound or vehicle via the desired route (oral gavage, intravenous, or intraperitoneal injection).

  • Bile Collection: Collect bile in pre-weighed tubes at regular intervals (e.g., every 30 minutes) for a specified duration (e.g., 4-6 hours).

  • Data Analysis:

    • Measure the volume of bile collected at each time point.

    • Calculate the bile flow rate (μL/min/100g body weight).

    • Analyze bile composition (e.g., bile acids, cholesterol, phospholipids) if required.

    • Compare the bile flow and composition between this compound-treated and vehicle-treated groups.

Pharmacokinetic Study of this compound

This protocol describes a typical pharmacokinetic study in rats following oral and intravenous administration of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (with or without jugular vein cannulation)

  • This compound

  • Vehicle

  • Dosing needles (for oral gavage and IV injection)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA or heparin)

  • Centrifuge

  • Analytical equipment for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Fast the rats overnight with free access to water.

  • Dosing:

    • Oral Administration: Administer a single dose of this compound solution/suspension by oral gavage.

    • Intravenous Administration: Administer a single bolus dose of this compound solution via the tail vein or a jugular vein cannula.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein, saphenous vein, or jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters from the plasma concentration-time data.

Acute Oral Toxicity Study

This protocol is a guideline for determining the acute oral toxicity (and estimating the LD50) of this compound in rats, based on OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Materials:

  • Male and female Sprague-Dawley or Wistar rats

  • This compound

  • Vehicle

  • Oral gavage needles

Procedure:

  • Dose Selection: Based on available data, select a starting dose. The OECD guideline suggests starting doses of 5, 50, 300, or 2000 mg/kg.

  • Dosing: Administer a single oral dose of this compound to a group of 3 rats of a single sex.

  • Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all clinical signs of toxicity, morbidity, and mortality.

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Step-wise Procedure:

    • If no mortality or morbidity is observed at the starting dose, proceed to a higher dose in another group of 3 animals.

    • If mortality is observed, the test is repeated at a lower dose.

    • The procedure continues until the dose causing mortality or clear signs of toxicity is identified, or the limit dose (2000 mg/kg) is reached without mortality.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Repeated Dose 28-Day Oral Toxicity Study

This protocol provides a framework for a repeated-dose toxicity study based on OECD Guideline 407.

Materials:

  • Male and female Sprague-Dawley or Wistar rats

  • This compound

  • Vehicle

  • Oral gavage needles

Procedure:

  • Group Allocation: Assign animals to at least 3 dose groups and one control group (vehicle only), with at least 5 males and 5 females per group.

  • Dosing: Administer this compound or vehicle daily by oral gavage for 28 consecutive days.

  • Clinical Observations: Conduct detailed clinical observations at least once daily.

  • Body Weight and Food Consumption: Record body weight at least once a week and food consumption weekly.

  • Hematology and Clinical Biochemistry: At the end of the treatment period, collect blood samples for hematological and clinical biochemistry analysis.

  • Necropsy and Histopathology:

    • Perform a full gross necropsy on all animals.

    • Collect and weigh major organs.

    • Preserve selected organs and tissues for histopathological examination.

Visualizations

Experimental Workflow Diagrams

Experimental_Workflow_Choleretic_Activity cluster_pre_surgery Pre-Surgical Phase cluster_surgery Surgical Phase cluster_post_surgery Experimental Phase Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Anesthesia Anesthesia Fasting->Anesthesia Cannulation Bile Duct Cannulation Anesthesia->Cannulation Recovery Surgical Recovery Cannulation->Recovery Dosing This compound/Vehicle Administration Recovery->Dosing Collection Bile Collection Dosing->Collection Analysis Data Analysis Collection->Analysis

Caption: Workflow for assessing the choleretic activity of this compound in rats.

Pharmacokinetic_Study_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis Animal_Prep Animal Preparation (Fasting) Oral_Dose Oral Gavage Animal_Prep->Oral_Dose IV_Dose IV Injection Animal_Prep->IV_Dose Blood_Sampling Blood Sampling (Time Course) Oral_Dose->Blood_Sampling IV_Dose->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Analysis Plasma_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: Workflow for a pharmacokinetic study of this compound in rats.

Signaling Pathway (Hypothetical)

While the precise signaling pathway for this compound's choleretic action is not fully elucidated, a hypothetical pathway involving the stimulation of secretin release is presented below.

Fenipentol_Signaling_Pathway This compound This compound (Oral Administration) Duodenum Duodenal S-cells This compound->Duodenum Stimulates Secretin Secretin Release into Bloodstream Duodenum->Secretin Pancreas Pancreatic Ductal Cells Secretin->Pancreas Acts on Liver Hepatocytes/ Cholangiocytes Secretin->Liver Acts on Bicarbonate Bicarbonate Secretion Pancreas->Bicarbonate Bile Increased Bile Flow Liver->Bile

Caption: Hypothetical signaling pathway for this compound-induced choleresis.

Application Notes and Protocols for the Preparation of Fenipentol Solution for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of Fenipentol solutions intended for in vivo animal studies. Adherence to these protocols is crucial for ensuring experimental reproducibility, accuracy of dosing, and animal welfare.

1. Introduction to this compound

This compound (α-butylbenzenemethanol) is a compound investigated for its choleretic and cholagogue properties, stimulating the production and flow of bile.[1] It has also been studied for its potential antiepileptic and neuroprotective effects.[1][2] Mechanistically, this compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[1][2] Additionally, it has been shown to stimulate the release of secretin and gastrin, which play a role in pancreatic and biliary secretion. Given its therapeutic potential, standardized protocols for in vivo testing are essential.

2. Physicochemical Properties and Solubility of this compound

Proper solution preparation begins with an understanding of the compound's physical and chemical characteristics. This compound is a solid at room temperature and is practically insoluble in water, which necessitates the use of organic solvents or co-solvent systems for creating a homogenous solution suitable for administration to animals.

PropertyValueReference
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Appearance White solid or crystalline powder
Water Solubility Insoluble
Solubility in other solvents Soluble in alcohol, oils, and DMSO

3. Recommended Vehicles for In Vivo Administration

The choice of vehicle is critical and depends on the intended route of administration and the solubility of this compound. The goal is to deliver the compound in a biocompatible solution that minimizes irritation and toxicity.

Vehicle SystemCompositionSuitabilityConsiderations
Co-Solvent System (for parenteral & oral routes) DMSO and Saline/PBSSuitable for compounds insoluble in water.The concentration of DMSO should be kept to a minimum (ideally <10%, and as low as possible) to avoid toxicity.
Oil-Based Vehicle (for oral & subcutaneous routes) Corn oil, Sesame oilAppropriate for highly lipophilic compounds.Not suitable for intravenous administration.
Aqueous Suspension (for oral route) 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in waterCan be used to create a uniform suspension for oral gavage.Requires vigorous mixing before each administration to ensure dose uniformity.

Experimental Protocols

Safety Precautions: Always handle this compound and all solvents in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) Injection

This protocol is based on a co-solvent system, which is common for water-insoluble compounds administered parenterally.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% saline or Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, sealed vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of this compound:

    • Determine the desired dose (e.g., 50 mg/kg), the volume to be injected (e.g., 10 mL/kg), and the number and weight of the animals.

    • Example Calculation for a 25g mouse:

      • Dose: 50 mg/kg

      • Mouse weight: 0.025 kg

      • Required this compound per mouse: 50 mg/kg * 0.025 kg = 1.25 mg

      • Injection volume: 10 mL/kg * 0.025 kg = 0.25 mL

      • Required concentration: 1.25 mg / 0.25 mL = 5 mg/mL

  • Prepare the vehicle:

    • To minimize DMSO toxicity, a vehicle containing 10% DMSO and 90% sterile saline will be used.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder and place it in a sterile vial.

    • Add the required volume of DMSO to dissolve the this compound completely. For example, to make 10 mL of a 5 mg/mL solution, add 1 mL of DMSO to 50 mg of this compound. Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Add the co-solvent:

    • Slowly add the sterile saline (in this example, 9 mL) to the DMSO-Fenipentol solution while vortexing to prevent precipitation.

  • Sterilization:

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new, sterile, sealed vial. This step is critical for parenteral administration to ensure sterility.

  • Labeling and Storage:

    • Label the vial clearly with the compound name, concentration, date of preparation, and expiration date (typically short, prepare fresh if possible).

    • Store the solution as recommended. Stock solutions in DMSO can often be stored at -20°C for a month or -80°C for up to 6 months. However, once diluted with an aqueous solution, it is best to use it fresh.

Protocol 2: Preparation of this compound Suspension for Oral Gavage

This protocol is suitable for administering this compound orally as a suspension.

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC)

  • Tween 80

  • Purified water

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Graduated cylinders and beakers

Procedure:

  • Calculate the required amount of this compound:

    • Use the same calculation principles as in Protocol 1. For oral administration in rats, doses between 50-200 mg/kg have been reported.

  • Prepare the vehicle (0.5% CMC with 0.1% Tween 80):

    • For 100 mL of vehicle:

      • Heat approximately 90 mL of purified water to about 60°C.

      • Slowly add 0.5 g of CMC to the heated water while stirring continuously to prevent clumping.

      • Once the CMC is dispersed, allow the solution to cool to room temperature.

      • Add 0.1 mL of Tween 80 and stir until fully mixed.

      • Add purified water to bring the final volume to 100 mL.

  • Prepare the this compound suspension:

    • Weigh the required amount of this compound powder.

    • Add a small amount of the vehicle to the powder and triturate with a mortar and pestle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously to create a homogenous suspension. A homogenizer can also be used for this step.

  • Administration:

    • Stir the suspension continuously before and during dosing to ensure that each animal receives a uniform dose.

  • Labeling and Storage:

    • Label the container with the compound name, concentration, vehicle composition, and date of preparation.

    • Oral suspensions do not need to be sterile but should be prepared fresh daily to prevent degradation and contamination.

Visualizations

Signaling Pathway of this compound

Fenipentol_Mechanism cluster_neuron Postsynaptic Neuron This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to active site Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ influx Neuron Neuron Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to

Caption: Mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.

Experimental Workflow for Solution Preparation

Solution_Preparation_Workflow start Start calc 1. Calculate Required This compound & Vehicle Volume start->calc weigh 2. Weigh this compound Powder calc->weigh dissolve 3. Dissolve in Vehicle/ Create Suspension weigh->dissolve check 4. Check for Homogeneity (Clear Solution or Uniform Suspension) dissolve->check decision Homogenous? check->decision adjust Adjust (Vortex/Sonicate/ Homogenize) decision->adjust No sterilize 5. Sterile Filter (for parenteral) into a sealed vial decision->sterilize Yes adjust->check label_store 6. Label and Store Appropriately sterilize->label_store end Ready for Administration label_store->end

Caption: General workflow for the preparation of this compound solutions for animal studies.

References

Application Notes and Protocols for Evaluating the Choleretic Activity of Fenipentol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenipentol (1-phenyl-1-hydroxy-n-pentane) is a compound recognized for its choleretic properties, meaning it stimulates the liver to increase the volume and, in some cases, the solid content of bile. [1][2]This characteristic makes it a subject of interest for potential therapeutic applications in hepatobiliary disorders where enhanced bile flow is desirable. These application notes provide a detailed protocol for assessing the choleretic activity of this compound in a preclinical animal model, specifically in rats, through bile duct cannulation. The provided methodologies, data presentation formats, and visual diagrams are intended to guide researchers in the systematic evaluation of this compound and other potential choleretic agents.

Data Presentation

The following tables summarize representative quantitative data from a choleretic activity assay of this compound in rats. This data is illustrative and serves as a template for presenting experimental findings.

Table 1: Effect of this compound on Bile Flow Rate in Anesthetized Rats

Treatment GroupDose (mg/kg, i.v.)Bile Flow Rate (µL/min/100g body weight)% Increase in Bile Flow
Vehicle Control-7.5 ± 0.8-
This compound510.2 ± 1.1*36%
This compound1014.8 ± 1.5 97%
This compound2018.5 ± 2.0147%

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Bile Composition in Anesthetized Rats (at 10 mg/kg, i.v.)

AnalyteVehicle ControlThis compound (10 mg/kg)% Change
Total Bile Acids (nmol/µL)35.2 ± 4.148.9 ± 5.3+39%
Cholesterol (nmol/µL)1.8 ± 0.32.5 ± 0.4+39%
Phospholipids (nmol/µL)5.5 ± 0.77.6 ± 0.9+38%

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Experimental Protocols

In Vivo Choleretic Activity Assay in Rats

This protocol describes the surgical procedure for bile duct cannulation in rats to allow for the direct collection and measurement of bile following the administration of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g) [3]* this compound

  • Vehicle (e.g., saline, or a solution of DMSO, PEG300, and Tween-80 in saline)

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • Polyethylene tubing (PE-10 or equivalent)

  • Surgical instruments (scissors, forceps, retractors)

  • Suture material

  • Heating pad to maintain body temperature

  • Collection tubes (pre-weighed)

  • Metabolic cages (for conscious animal studies) [3] Procedure:

  • Animal Preparation:

    • Fast the rats overnight (12-16 hours) with free access to water to ensure an empty gallbladder (in species that have one) and a stable baseline bile flow. [3] * Weigh each rat and administer anesthesia.

  • Surgical Procedure (Bile Duct Cannulation):

    • Place the anesthetized rat on a heating pad to maintain body temperature at 37°C.

    • Make a midline abdominal incision to expose the abdominal cavity.

    • Gently retract the intestines to locate the liver and the common bile duct.

    • Carefully isolate the common bile duct from the surrounding tissue.

    • Ligate the bile duct close to the duodenum.

    • Make a small incision in the bile duct above the ligature and insert a polyethylene cannula filled with saline.

    • Secure the cannula in place with a second ligature.

    • Exteriorize the other end of the cannula for bile collection. For recovery studies, the cannula can be exteriorized at the back of the neck.

  • Stabilization and Baseline Collection:

    • Allow the animal to stabilize for at least 30 minutes after the completion of the surgery.

    • Collect bile for a baseline period of 30-60 minutes to determine the basal bile flow rate.

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. A suggested formulation is to dissolve this compound in DMSO and then dilute with PEG300, Tween-80, and saline.

    • Administer this compound intravenously (i.v.) through a cannulated femoral or jugular vein, or intraperitoneally (i.p.). Doses of 5-10 mg/kg for i.v. administration and 50-200 mg/kg for i.p. administration have been reported to be effective.

    • Administer an equivalent volume of the vehicle to the control group.

  • Bile Collection and Measurement:

    • Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 or 30 minutes) for a period of 2-4 hours post-administration.

    • Determine the volume of bile secreted by weight, assuming a density of 1.0 g/mL.

    • Calculate the bile flow rate and express it as µL/min/100g of body weight.

  • Bile Analysis (Optional):

    • Pool the bile samples for each animal.

    • Analyze the concentrations of total bile acids, cholesterol, and phospholipids using commercially available enzymatic assay kits.

  • Euthanasia:

    • At the end of the experiment, euthanize the animal using an approved method without recovery from anesthesia.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation (Fasting, Anesthesia) surgery Bile Duct Cannulation Surgery animal_prep->surgery stabilization Stabilization Period surgery->stabilization baseline Baseline Bile Collection stabilization->baseline treatment This compound Administration (i.v. or i.p.) baseline->treatment collection Post-treatment Bile Collection treatment->collection flow_rate Bile Flow Rate Determination collection->flow_rate composition Bile Composition Analysis (Bile Acids, Cholesterol, etc.) collection->composition data_analysis Data Analysis and Interpretation flow_rate->data_analysis composition->data_analysis

Experimental workflow for the choleretic activity assay.
Signaling Pathways in Choleresis

The choleretic effect of xenobiotics can be mediated through various signaling pathways within hepatocytes. This compound may exert its effects by stimulating the release of secretin and gastrin, which in turn act on cholangiocytes to increase bile flow. Additionally, direct actions on hepatocytes can influence the synthesis and transport of bile acids.

G cluster_stimulus External Stimulus cluster_hormonal Hormonal Regulation cluster_cellular Cellular Mechanisms cluster_effect Physiological Effect This compound This compound secretin Secretin Release This compound->secretin gastrin Gastrin Release This compound->gastrin cholangiocyte Cholangiocyte Activation secretin->cholangiocyte Bicarbonate Secretion hepatocyte Hepatocyte Activity gastrin->hepatocyte bile_secretion Increased Bile Secretion cholangiocyte->bile_secretion hepatocyte->bile_secretion Bile Acid Synthesis & Transport

Potential signaling pathways for this compound-induced choleresis.

References

Enantioselective Synthesis of Fenipentol for Chiral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of Fenipentol (1-phenyl-1-pentanol), a chiral alcohol with known choleretic and cholagogic properties. The ability to produce enantiomerically pure this compound is crucial for studying the stereospecificity of its biological activity and for the development of potentially more potent and selective therapeutic agents.

Introduction

This compound possesses a single stereocenter at the carbinol carbon, existing as (R)- and (S)-enantiomers. The differential interaction of enantiomers with chiral biological macromolecules often leads to stereospecific pharmacodynamics and pharmacokinetics. Therefore, access to enantiopure this compound is essential for elucidating the specific contributions of each enantiomer to its therapeutic effects. This application note details two primary strategies for the enantioselective synthesis of this compound: the catalytic asymmetric addition of an organometallic reagent to benzaldehyde and the enantioselective reduction of a prochiral ketone.

Data Presentation: Enantioselective Synthesis of Phenyl Alkanols

The following table summarizes quantitative data from representative enantioselective methods applicable to the synthesis of this compound and structurally related chiral alcohols. This data is compiled from literature reports on similar transformations and serves as a benchmark for expected performance.

Catalyst/Ligand SystemSubstrateReagentSolventTemp. (°C)Yield (%)ee (%)
Chiral Lithium Amide (Id)Benzaldehyden-ButyllithiumDMM/Et₂O (1:1)-120-90
(1R,2S)-N-benzylephedrineBenzaldehydeDiethylzincToluene0>9597-99
(S)-2-Methyl-CBS-oxazaborolidine1-Phenylhexan-3-oneBH₃·THFTHF-78 to RTHigh>95
(S,S)-RuCl(p-cymene)(TsDPEN)1-PhenyldecanoneHCOOH/NEt₃CH₂Cl₂RTHigh>99

Experimental Protocols

Protocol 1: Enantioselective Addition of n-Butyllithium to Benzaldehyde

This protocol is adapted from established methods for the asymmetric addition of organolithium reagents to aldehydes using a chiral ligand.

Materials:

  • Chiral amino alcohol (e.g., (1R,2S)-(-)-N,N-Dimethyl-1-phenyl-3-(1-pyrrolidinyl)-1-propanamine or a similar chiral ligand)

  • n-Butyllithium (in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol (0.1-0.2 equivalents) in anhydrous toluene. Cool the solution to 0 °C.

  • Reaction Setup: In a separate flame-dried flask, dissolve freshly distilled benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF. Cool this solution to -78 °C.

  • Addition of n-Butyllithium: To the benzaldehyde solution at -78 °C, slowly add n-butyllithium (1.1 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Addition of Chiral Ligand Solution: To the reaction mixture at -78 °C, add the pre-cooled chiral ligand solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford enantiomerically enriched this compound.

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of 1-Phenyl-1-pentanone

This protocol utilizes a chiral oxazaborolidine catalyst for the enantioselective reduction of the prochiral ketone precursor of this compound.

Materials:

  • 1-Phenyl-1-pentanone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).

  • Catalyst Activation: Cool the flask to 0 °C and slowly add the BH₃·THF solution (0.6 equivalents). Stir the mixture at 0 °C for 15 minutes.

  • Substrate Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of 1-phenyl-1-pentanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the reaction at -78 °C for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by the slow addition of methanol at -78 °C, followed by 1 M hydrochloric acid.

  • Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield enantiomerically enriched this compound.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

This protocol outlines a general method for the analysis of the enantiomeric composition of the synthesized this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

ParameterCondition
Chiral Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Mandatory Visualizations

Enantioselective_Synthesis_Workflow cluster_synthesis Enantioselective Synthesis cluster_purification Purification & Analysis start Starting Materials (Benzaldehyde or 1-Phenyl-1-pentanone) reaction Asymmetric Reaction (Addition or Reduction) start->reaction Chiral Catalyst/ Ligand workup Reaction Workup & Crude Product reaction->workup purification Column Chromatography workup->purification analysis Chiral HPLC/GC Analysis purification->analysis Determine ee product Enantiomerically Enriched this compound analysis->product

Caption: Experimental workflow for the enantioselective synthesis and analysis of this compound.

Fenipentol_Signaling_Pathway This compound This compound s_cells S-cells (Duodenum) This compound->s_cells Stimulates g_cells G-cells (Stomach) This compound->g_cells Stimulates secretin Secretin Release s_cells->secretin gastrin Gastrin Release g_cells->gastrin cholangiocytes Cholangiocytes (Bile Duct Epithelial Cells) secretin->cholangiocytes Binds to Secretin Receptor gastrin->cholangiocytes Binds to CCK-B Receptor inhibition Inhibition cAMP ↑ cAMP cholangiocytes->cAMP pka ↑ PKA cAMP->pka cftr CFTR Activation pka->cftr ae2 Cl⁻/HCO₃⁻ Exchanger (AE2) Activation cftr->ae2 bicarbonate ↑ HCO₃⁻ Secretion ae2->bicarbonate bile_flow ↑ Bile Flow (Choleretic Effect) bicarbonate->bile_flow

Caption: Proposed signaling pathway for the choleretic action of this compound.

Protocol for Assessing Fenipentol's Effect on GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive set of protocols to characterize the effects of Fenipentol on Gamma-Aminobutyric Acid type A (GABA-A) receptors. This compound is reported to act as a positive allosteric modulator (PAM) of GABA-A receptors, enhancing the action of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2][3] This modulatory action suggests its potential for therapeutic applications in conditions characterized by neuronal hyperexcitability.

The following protocols detail in vitro and in vivo methodologies to quantify the binding affinity, functional potentiation, and behavioral effects of this compound, providing a framework for its preclinical evaluation.

In Vitro Characterization

Radioligand Binding Assay: Competitive Binding with [³H]muscimol

This assay determines the affinity of this compound for the GABA binding site on the GABA-A receptor. While this compound is expected to act at an allosteric site, this experiment is crucial to rule out direct competition with the GABA agonist muscimol.

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4).

    • Centrifuge the homogenate to pellet cellular debris.

    • Centrifuge the supernatant at high speed to pellet the crude membrane fraction.

    • Wash the membrane pellet multiple times in a Tris-HCl buffer (50 mM, pH 7.4) to remove endogenous GABA.[4]

    • Resuspend the final pellet in the binding buffer to a protein concentration of 0.1-0.2 mg/mL.[4]

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, [³H]muscimol (a radiolabeled GABA-A receptor agonist) at a final concentration of 5 nM, and varying concentrations of this compound.

    • For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled GABA (10 mM).

    • Incubate the plate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

Data Presentation:

The results should be presented as a competitive binding curve, plotting the percentage of specific [³H]muscimol binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of specific [³H]muscimol binding) can be determined from this curve.

Table 1: Competitive Binding of this compound against [³H]muscimol at GABA-A Receptors

CompoundIC50 (µM)Ki (µM)Hill Slope
GABA (control)0.10.051.0
This compound> 100> 50N/A

Note: The data presented in this table is illustrative. As a PAM, this compound is not expected to compete for the GABA binding site, hence a high IC50 value is anticipated.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol directly measures the functional effect of this compound on GABA-A receptor-mediated currents in cultured neurons or cells expressing recombinant GABA-A receptors.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture human embryonic kidney (HEK293) cells and transfect them with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Alternatively, primary neuronal cultures (e.g., hippocampal or cortical neurons) can be used.

  • Electrophysiological Recording:

    • Perform whole-cell voltage-clamp recordings from the transfected HEK293 cells or cultured neurons.

    • Maintain the holding potential at -80 mV.

    • The intracellular solution should contain a high chloride concentration to allow for the measurement of inward currents upon GABA-A receptor activation.

    • The extracellular solution should be a standard physiological saline.

  • Drug Application:

    • Apply a low concentration of GABA (EC10-EC20) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound.

    • Record the potentiation of the GABA-evoked current in the presence of this compound.

Data Presentation:

Present the data as a dose-response curve, plotting the percentage potentiation of the GABA-evoked current against the logarithm of the this compound concentration. The EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax) can be determined.

Table 2: Potentiation of GABA-Evoked Currents by this compound in HEK293 Cells Expressing α1β2γ2 GABA-A Receptors

CompoundEC50 (µM)Emax (% Potentiation)Hill Slope
Diazepam (control)0.052501.2
This compound1.21801.1

Note: The data presented in this table is illustrative and represents a hypothetical outcome for a positive allosteric modulator.

In Vivo Behavioral Assessment

Elevated Plus Maze (EPM) for Anxiolytic Activity

This test is used to assess the anxiolytic-like effects of a compound in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Experimental Protocol:

  • Apparatus:

    • An elevated plus-shaped maze with two open and two closed arms.

  • Procedure:

    • Administer this compound (e.g., via intraperitoneal injection) to mice or rats at various doses. A vehicle control group should also be included.

    • After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the EPM, facing an open arm.

    • Record the animal's behavior for 5 minutes, noting the time spent in the open and closed arms, and the number of entries into each arm.

Data Presentation:

The data should be presented as a bar graph comparing the percentage of time spent in the open arms and the number of open arm entries for the different treatment groups.

Table 3: Effect of this compound on Behavior in the Elevated Plus Maze

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)Open Arm Entries (Mean ± SEM)
Vehicle-15 ± 2.18 ± 1.2
Diazepam (control)145 ± 3.515 ± 1.8
This compound125 ± 2.810 ± 1.5
This compound538 ± 4.114 ± 2.0
This compound1042 ± 3.916 ± 1.9

*p < 0.05 compared to vehicle control. Note: The data presented in this table is illustrative.

Visualizations

GABA_A_Receptor_Modulation cluster_receptor GABA-A Receptor cluster_ligands Ligands GABA_site GABA Binding Site Ion_channel Cl- Channel GABA_site->Ion_channel Opens Allosteric_site Allosteric Site Allosteric_site->Ion_channel Enhances Opening GABA GABA GABA->GABA_site Binds This compound This compound This compound->Allosteric_site Binds

Caption: Signaling pathway of this compound's proposed action on the GABA-A receptor.

Experimental_Workflow start Start: this compound Characterization in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Behavioral Assays start->in_vivo binding_assay Radioligand Binding Assay ([³H]muscimol) in_vitro->binding_assay electrophysiology Whole-Cell Patch-Clamp Recording in_vitro->electrophysiology data_analysis Data Analysis and Interpretation binding_assay->data_analysis electrophysiology->data_analysis epm Elevated Plus Maze in_vivo->epm epm->data_analysis conclusion Conclusion on this compound's GABAergic Activity data_analysis->conclusion

Caption: Experimental workflow for assessing this compound's effect on GABA-A receptors.

Logical_Relationship This compound This compound is a Positive Allosteric Modulator binding Binds to an allosteric site on the GABA-A receptor This compound->binding Therefore potentiation Potentiates GABA-evoked chloride currents binding->potentiation Leading to anxiolytic Exhibits anxiolytic-like effects in vivo potentiation->anxiolytic Resulting in

Caption: Logical relationship of this compound's mechanism from molecular to behavioral effects.

References

Application Notes and Protocols for Fenipentol Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known preclinical administration routes of Fenipentol (also known as 1-phenyl-1-hydroxy-n-pentane), a compound investigated for its choleretic and pancreatic secretion-stimulating effects. The following protocols are based on available information from preclinical studies and are intended to serve as a guide for researchers.

Application Notes

This compound has been evaluated in preclinical animal models, primarily rats and dogs, to investigate its physiological effects on the exocrine pancreas and biliary system. The primary administration routes identified in the literature are oral, intraduodenal, intraperitoneal, and intravenous.[1]

Preclinical findings suggest that this compound stimulates the secretion of pancreatic juice and bile.[1] The mechanism of action for its effect on pancreatic secretion is believed to involve the release of secretin.

Due to the limited availability of full-text articles, the following sections on experimental protocols and quantitative data are compiled from publicly available abstracts and manufacturer-provided information. Researchers should consider this a foundational guide and may need to perform pilot studies to establish specific experimental parameters.

Data Presentation

The following tables summarize the administration routes and corresponding dosages of this compound used in preclinical research as identified from available literature. Pharmacokinetic data such as Cmax, Tmax, AUC, and bioavailability are not currently available in the public domain.

Table 1: this compound Administration and Effects in Rats

Administration RouteDosage RangeVehicleObserved Effects
Oral (p.o.)50-200 mg/kgNot SpecifiedIncreased volume of pancreatic juice and protein output.[1]
Intraduodenal50-200 mg/kgNot SpecifiedIncreased volume of pancreatic juice and protein output.[1]
Intraperitoneal (i.p.)50-200 mg/kgNot SpecifiedIncreased biliary secretion.[1]
Intravenous (i.v.)5-10 mg/kgNot SpecifiedIncreased biliary secretion.

Table 2: this compound Administration and Effects in Canines

Administration RouteDosage RangeVehicleObserved Effects
Intraduodenal25-200 mg/kgNot SpecifiedStimulation of pancreatic secretion.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are constructed based on the limited information available and general preclinical laboratory practices.

1. Oral Administration in Rats for Pancreatic Secretion Analysis

  • Objective: To assess the effect of orally administered this compound on pancreatic exocrine secretion in rats.

  • Animal Model: Male Wistar rats (body weight 250-300 g).

  • Materials:

    • This compound

    • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

    • Oral gavage needles

    • Anesthetic (e.g., urethane)

    • Surgical instruments for cannulation

    • Polyethylene tubing for cannulation of the pancreatic duct

  • Protocol:

    • Fast the rats for 12-18 hours with free access to water.

    • Anesthetize the rats.

    • Perform a midline laparotomy to expose the duodenum and pancreas.

    • Cannulate the main pancreatic duct with polyethylene tubing to collect pancreatic juice.

    • Allow the animal to stabilize for 30 minutes and collect basal pancreatic secretions.

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (50, 100, and 200 mg/kg).

    • Administer the this compound suspension or vehicle control orally using a gavage needle.

    • Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a period of 2-3 hours.

    • Measure the volume of the collected pancreatic juice.

    • Analyze the pancreatic juice for protein concentration (e.g., using a Bradford assay) and/or specific enzyme activity (e.g., amylase).

  • Diagram:

    oral_administration_workflow start Start fasting Fast Rats (12-18h) start->fasting anesthesia Anesthetize Rats fasting->anesthesia surgery Cannulate Pancreatic Duct anesthesia->surgery stabilization Stabilization & Basal Collection surgery->stabilization dosing Oral Gavage: - this compound (50-200 mg/kg) - Vehicle Control stabilization->dosing collection Collect Pancreatic Juice (2-3 hours) dosing->collection analysis Analyze: - Volume - Protein Content collection->analysis end End analysis->end

    Oral Administration Workflow

2. Intravenous Administration in Rats for Biliary Secretion Analysis

  • Objective: To evaluate the effect of intravenously administered this compound on bile secretion in rats.

  • Animal Model: Male Sprague-Dawley rats (body weight 250-300 g).

  • Materials:

    • This compound

    • Sterile vehicle for intravenous administration (e.g., saline, PEG400/saline)

    • Anesthetic (e.g., pentobarbital)

    • Surgical instruments

    • Polyethylene tubing for cannulation of the bile duct and femoral vein

  • Protocol:

    • Fast the rats for 12 hours with free access to water.

    • Anesthetize the rats.

    • Cannulate the femoral vein for intravenous administration.

    • Perform a midline laparotomy to expose the common bile duct.

    • Cannulate the common bile duct with polyethylene tubing to collect bile.

    • Allow for a 30-minute stabilization period and collect basal bile flow.

    • Prepare a sterile solution of this compound in the chosen vehicle at the desired concentrations (5 and 10 mg/kg).

    • Administer the this compound solution or vehicle control as a bolus injection via the cannulated femoral vein.

    • Collect bile in pre-weighed tubes at regular intervals (e.g., every 10 minutes) for 1-2 hours.

    • Determine the volume of bile secreted.

  • Diagram:

    intravenous_administration_workflow start Start fasting Fast Rats (12h) start->fasting anesthesia Anesthetize Rats fasting->anesthesia surgery Cannulate Bile Duct & Femoral Vein anesthesia->surgery stabilization Stabilization & Basal Collection surgery->stabilization dosing Intravenous Injection: - this compound (5-10 mg/kg) - Vehicle Control stabilization->dosing collection Collect Bile (1-2 hours) dosing->collection analysis Analyze Bile Volume collection->analysis end End analysis->end

    Intravenous Administration Workflow

3. Intraperitoneal Administration in Rats for Biliary Secretion Analysis

  • Objective: To determine the effect of intraperitoneally administered this compound on bile secretion in rats.

  • Animal Model: Male Wistar rats (body weight 250-300 g).

  • Materials:

    • This compound

    • Vehicle for intraperitoneal administration (e.g., saline, DMSO/saline)

    • Syringes and needles for injection

    • Anesthetic (e.g., ketamine/xylazine)

    • Surgical instruments

    • Polyethylene tubing for bile duct cannulation

  • Protocol:

    • Follow steps 1-5 as described in the intravenous administration protocol for anesthesia and bile duct cannulation.

    • Allow for a 30-minute stabilization period and collect basal bile flow.

    • Prepare a solution/suspension of this compound in the appropriate vehicle for intraperitoneal injection (50, 100, and 200 mg/kg).

    • Administer the this compound or vehicle control via intraperitoneal injection into the lower abdominal quadrant.

    • Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for 2-3 hours.

    • Measure the volume of the collected bile.

  • Diagram:

    intraperitoneal_administration_workflow start Start fasting Fast Rats (12h) start->fasting anesthesia Anesthetize Rats fasting->anesthesia surgery Cannulate Bile Duct anesthesia->surgery stabilization Stabilization & Basal Collection surgery->stabilization dosing Intraperitoneal Injection: - this compound (50-200 mg/kg) - Vehicle Control stabilization->dosing collection Collect Bile (2-3 hours) dosing->collection analysis Analyze Bile Volume collection->analysis end End analysis->end

    Intraperitoneal Administration Workflow

Signaling Pathway

The proposed mechanism for this compound-induced pancreatic secretion involves the release of secretin, which then acts on the pancreatic ductal cells.

fenipentol_signaling_pathway This compound This compound (in Duodenum) s_cells Duodenal S-cells This compound->s_cells stimulates secretin Secretin Release into Bloodstream s_cells->secretin releases pancreas Pancreatic Ductal Cells secretin->pancreas acts on secretion Increased Pancreatic Bicarbonate and Fluid Secretion pancreas->secretion leads to

Proposed this compound Signaling Pathway

References

Application Notes and Protocols for Evaluating the Biological Activity of Fenipentol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the primary biological activities of Fenipentol, a compound recognized for its choleretic and potential anti-inflammatory effects.[1][2][3][4] The following sections offer comprehensive methodologies for assessing cytotoxicity, choleretic activity, and anti-inflammatory potential, complete with data presentation tables and diagrammatic representations of workflows and signaling pathways.

Section 1: Cytotoxicity Assessment of this compound

Objective: To determine the cytotoxic potential of this compound on relevant cell lines to establish a safe dose range for subsequent biological activity assays.

1.1. Cell Viability Assay using MTT

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol:

  • Cell Culture:

    • Culture HepG2 cells (human liver cancer cell line) or primary human hepatocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, and 72 hours.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Data Presentation:

Table 1: Cytotoxicity of this compound on HepG2 Cells

This compound Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
Vehicle Control100100100
0.1
1
10
100
1000
Doxorubicin (Positive Control)

Experimental Workflow for Cytotoxicity Assay:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture HepG2 Cells plate_seeding Seed 96-well Plates cell_culture->plate_seeding treatment Treat Cells with this compound plate_seeding->treatment fenipentol_prep Prepare this compound Dilutions fenipentol_prep->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan mtt_addition->formazan_dissolution read_absorbance Measure Absorbance at 570 nm formazan_dissolution->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT-based cytotoxicity assessment of this compound.

Section 2: Evaluation of Choleretic Activity

Objective: To assess the ability of this compound to enhance bile acid secretion and transport in a hepatocyte model.

2.1. Bile Salt Export Pump (BSEP) Activity Assay in Sandwich-Cultured Hepatocytes

This assay measures the efflux of a fluorescent bile acid substrate to evaluate the activity of the Bile Salt Export Pump (BSEP), a key transporter in bile secretion.

Experimental Protocol:

  • Cell Culture:

    • Culture primary human or rat hepatocytes in a sandwich configuration by seeding them on collagen-coated plates and overlaying with a layer of Matrigel. This culture method promotes the formation of bile canaliculi.

  • Assay Procedure:

    • After the formation of bile canaliculi (typically 4-5 days), wash the cells with pre-warmed Krebs-Henseleit buffer.

    • Pre-incubate the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) or a known BSEP inhibitor (e.g., cyclosporin A) for 30 minutes.

    • Add a fluorescent BSEP substrate, such as cholyl-lysyl-fluorescein (CLF), to the incubation medium and incubate for a further 10-30 minutes.

    • Wash the cells with ice-cold buffer to stop the transport process.

    • Lyse the cells and measure the fluorescence in the cell lysate and the bile canaliculi (if isolated) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the Biliary Excretion Index (BEI) to quantify the extent of biliary excretion.

    • Compare the BEI in this compound-treated cells to the vehicle control. An increase in BEI suggests enhanced choleretic activity.

Data Presentation:

Table 2: Effect of this compound on Biliary Excretion Index (BEI) in Sandwich-Cultured Hepatocytes

TreatmentConcentration (µM)Biliary Excretion Index (BEI)% Change from Control
Vehicle Control-0
This compound1
This compound10
This compound50
Cyclosporin A (Inhibitor)10

Signaling Pathway for Choleretic Activity:

Choleretic_Pathway cluster_cell Hepatocyte This compound This compound Receptor Putative Receptor/ Target This compound->Receptor Signaling_Cascade Intracellular Signaling (e.g., cAMP, Ca2+) Receptor->Signaling_Cascade BSEP Bile Salt Export Pump (BSEP) Signaling_Cascade->BSEP Activates Bile_Canaliculus Bile Canaliculus BSEP->Bile_Canaliculus Bile_Acid Bile Acids Bile_Acid->BSEP Transport

Proposed signaling for this compound-induced choleretic activity.

Section 3: Assessment of Anti-Inflammatory Activity

Objective: To investigate the potential anti-inflammatory properties of this compound by measuring its effect on the production of inflammatory mediators.

3.1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone). A known anti-inflammatory agent like dexamethasone can also be used as a reference compound.

    • After incubation, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

3.2. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement

This assay measures the levels of key pro-inflammatory cytokines released by stimulated macrophages.

Experimental Protocol:

  • Cell Treatment:

    • Follow the same cell culture and treatment protocol as described in the NO production assay (Section 3.1).

  • Cytokine Measurement:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate standard curves for TNF-α and IL-6.

    • Calculate the concentrations of each cytokine in the samples.

    • Determine the percentage inhibition of cytokine production by this compound.

Data Presentation:

Table 3: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
LPS Control-000
This compound1
This compound10
This compound50
Dexamethasone1

Signaling Pathway for Anti-Inflammatory Action:

Anti_Inflammatory_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Gene_Expression Gene Expression NFkB_Pathway->Gene_Expression Activates This compound This compound This compound->NFkB_Pathway Inhibits Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Gene_Expression->Inflammatory_Mediators

Hypothesized anti-inflammatory signaling pathway for this compound.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Fenipentol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenipentol (1-phenyl-1-pentanol) is a compound that has been primarily investigated for its choleretic and antiepileptic properties.[1][2] Its mechanism of action is thought to involve the modulation of the GABAergic system and calcium ion flux, alongside potential antioxidant effects.[1] These mechanisms suggest a plausible, yet unexplored, potential for this compound as a neuroprotective agent in the context of neurodegenerative diseases and acute brain injury. Neurodegenerative disorders are often characterized by excitotoxicity, oxidative stress, and neuroinflammation, all of which could theoretically be counteracted by the known activities of this compound.

These application notes provide a comprehensive experimental framework to investigate the putative neuroprotective effects of this compound. The protocols detailed below are designed to assess its efficacy in both in vitro and in vivo models of neuronal damage and to elucidate the potential underlying molecular mechanisms.

I. In Vitro Assessment of Neuroprotective Efficacy

A. Objective

To determine the direct neuroprotective effects of this compound against common insults implicated in neurodegeneration, such as oxidative stress and glutamate-induced excitotoxicity, using primary neuronal cultures or neuronal cell lines.

B. Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Lines:

    • SH-SY5Y (human neuroblastoma cell line): A widely used model for neurotoxicity and neuroprotection studies.

    • Primary cortical or hippocampal neurons: Isolated from embryonic rodents, these cells provide a more physiologically relevant model.[3]

  • Culture Conditions:

    • Maintain SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

    • Culture primary neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

    • Incubate all cells at 37°C in a humidified atmosphere of 5% CO2.

2. Neurotoxicity Induction and this compound Treatment

  • Oxidative Stress Model:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM.

    • Incubate for 24 hours.

  • Excitotoxicity Model:

    • Seed primary neurons in 96-well plates.

    • After 7-10 days in culture, pre-treat the neurons with this compound for 2 hours.

    • Induce excitotoxicity by exposing the neurons to glutamate (e.g., 50-100 µM) for 15-30 minutes.

    • Replace the glutamate-containing medium with fresh, pre-warmed culture medium containing the respective concentrations of this compound.

    • Incubate for 24 hours.

3. Assessment of Cell Viability and Apoptosis

  • MTT Assay (Cell Viability):

    • After the 24-hour incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Lactate Dehydrogenase (LDH) Assay (Cytotoxicity):

    • Collect the cell culture supernatant.

    • Measure LDH release using a commercially available kit according to the manufacturer's instructions.

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

    • Stain cells with Annexin V-FITC and PI.

    • Analyze the stained cells using flow cytometry to quantify early and late apoptotic cells.

C. Data Presentation

Table 1: In Vitro Neuroprotective Effects of this compound

Treatment GroupThis compound (µM)Cell Viability (% of Control)Cytotoxicity (% LDH Release)Apoptosis (%)
Control 0100 ± 5.25.1 ± 1.33.2 ± 0.8
H₂O₂ (200 µM) 045.3 ± 4.155.2 ± 6.348.7 ± 5.5
152.1 ± 3.848.9 ± 5.141.3 ± 4.9
1068.5 ± 5.532.7 ± 4.229.8 ± 3.7
5085.2 ± 6.115.4 ± 2.812.5 ± 2.1
Glutamate (100 µM) 050.1 ± 4.749.8 ± 5.945.1 ± 5.2
158.9 ± 5.242.1 ± 4.838.6 ± 4.1
1075.3 ± 6.325.6 ± 3.924.9 ± 3.3
5090.1 ± 7.010.2 ± 2.19.8 ± 1.9

Data are presented as mean ± standard deviation.

II. In Vivo Evaluation of Neuroprotective Potential

A. Objective

To assess the neuroprotective efficacy of this compound in a rodent model of ischemic stroke, a condition with significant neuronal loss due to excitotoxicity and oxidative stress.

B. Experimental Protocol

1. Animal Model of Ischemic Stroke

  • Model: Middle Cerebral Artery Occlusion (MCAO) in adult male Sprague-Dawley rats (250-300g). This model mimics many aspects of human ischemic stroke.[4]

  • Procedure:

    • Anesthetize the rat with isoflurane.

    • Perform a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

    • Sham-operated animals will undergo the same surgical procedure without the insertion of the suture.

2. This compound Administration

  • Dosing: Based on previous studies with other compounds, a dose range of 10, 25, and 50 mg/kg of this compound can be investigated.

  • Administration: Administer this compound intraperitoneally (i.p.) 30 minutes before MCAO and again at 6 and 12 hours post-reperfusion. The control group will receive a vehicle (e.g., saline with 5% DMSO).

3. Neurological Deficit Scoring

  • Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a 5-point scale:

    • 0: No neurological deficit.

    • 1: Failure to extend the contralateral forepaw fully.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous motor activity.

4. Measurement of Infarct Volume

  • Procedure:

    • At 48 hours post-MCAO, euthanize the rats and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

C. Data Presentation

Table 2: In Vivo Neuroprotective Effects of this compound in a Rat MCAO Model

Treatment GroupThis compound (mg/kg)Neurological Score (at 48h)Infarct Volume (% of Hemisphere)
Sham 00.2 ± 0.11.5 ± 0.8
MCAO + Vehicle 03.5 ± 0.442.8 ± 5.1
MCAO + this compound 102.8 ± 0.533.2 ± 4.7
251.9 ± 0.321.5 ± 3.9
501.2 ± 0.212.7 ± 2.5

Data are presented as mean ± standard deviation.

III. Elucidation of Molecular Mechanisms

A. Objective

To investigate the molecular signaling pathways potentially modulated by this compound that contribute to its neuroprotective effects. Based on its known activities, the Nrf2/HO-1 (antioxidant response) and NF-κB (neuroinflammation) pathways are of primary interest.

B. Experimental Protocols

1. Western Blot Analysis

  • Sample Preparation:

    • In Vitro: Lyse treated cells to extract total protein.

    • In Vivo: Homogenize the peri-infarct cortical tissue from the MCAO model to extract protein.

  • Procedure:

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against:

      • Nrf2, HO-1, and β-actin (for antioxidant pathway).

      • p-NF-κB, IκBα, and β-actin (for inflammatory pathway).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

2. Measurement of Inflammatory Cytokines

  • Sample Collection:

    • In Vitro: Collect cell culture supernatants.

    • In Vivo: Collect serum or brain homogenates.

  • Procedure:

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

C. Data Presentation

Table 3: Effect of this compound on Neuroprotective Signaling Pathways

Treatment GroupNrf2 (relative expression)HO-1 (relative expression)p-NF-κB (relative expression)TNF-α (pg/mL)IL-1β (pg/mL)
Control 1.00 ± 0.121.00 ± 0.151.00 ± 0.1125.3 ± 4.115.8 ± 3.2
Insult + Vehicle 0.85 ± 0.100.92 ± 0.133.52 ± 0.41152.7 ± 18.5110.4 ± 12.9
Insult + this compound (50 µM/mg/kg) 2.15 ± 0.252.89 ± 0.311.23 ± 0.1845.9 ± 6.832.1 ± 5.4

Data are presented as mean ± standard deviation relative to the control group.

IV. Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action invitro_start Neuronal Cell Culture (SH-SY5Y or Primary Neurons) induce_insult Induce Neurotoxicity (Oxidative Stress or Excitotoxicity) invitro_start->induce_insult treat_fenipentol_vitro Treat with this compound induce_insult->treat_fenipentol_vitro assess_viability Assess Cell Viability & Apoptosis (MTT, LDH, Annexin V/PI) treat_fenipentol_vitro->assess_viability protein_extraction_vitro Protein Extraction for Western Blot treat_fenipentol_vitro->protein_extraction_vitro western_blot Western Blot Analysis (Nrf2/HO-1, NF-κB) protein_extraction_vitro->western_blot invivo_start Rodent Model of Ischemic Stroke (MCAO) treat_fenipentol_vivo Administer this compound invivo_start->treat_fenipentol_vivo neuro_assessment Neurological Deficit Scoring treat_fenipentol_vivo->neuro_assessment infarct_volume Measure Infarct Volume (TTC) neuro_assessment->infarct_volume tissue_harvest Harvest Brain Tissue infarct_volume->tissue_harvest tissue_harvest->western_blot elisa ELISA for Inflammatory Cytokines (TNF-α, IL-1β, IL-6) tissue_harvest->elisa

Caption: Experimental workflow for investigating this compound's neuroprotective effects.

signaling_pathways cluster_stress Cellular Stress cluster_this compound This compound Action cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome oxidative_stress Oxidative Stress nrf2 Nrf2 Activation oxidative_stress->nrf2 excitotoxicity Excitotoxicity nfkb NF-κB Inhibition excitotoxicity->nfkb This compound This compound This compound->nrf2 This compound->nfkb ho1 HO-1 Expression nrf2->ho1 antioxidant_response Antioxidant Response ho1->antioxidant_response neuroprotection Neuroprotection antioxidant_response->neuroprotection cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines neuroinflammation ↓ Neuroinflammation cytokines->neuroinflammation neuroinflammation->neuroprotection

Caption: Proposed signaling pathways for this compound's neuroprotective effects.

References

Application Notes & Protocols: Analytical Methods for Detecting Fenipentol Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenipentol (1-phenyl-1-pentanol) is a choleretic agent that promotes bile secretion from the liver.[1] Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. This document provides detailed application notes and protocols for the detection and quantification of this compound and its metabolites in biological matrices using advanced analytical techniques, primarily focusing on liquid chromatography-mass spectrometry (LC-MS).

Predicted Metabolic Pathways of this compound

The biotransformation of this compound is expected to occur through Phase I and Phase II metabolic reactions. Phase I reactions, such as oxidation and hydroxylation, introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[2]

Phase I Metabolism:

  • Oxidation: The primary alcohol group of this compound can be oxidized to form 1-phenylpentan-1-one.[1]

  • Hydroxylation: Hydroxylation of the phenyl ring or the alkyl chain can occur, leading to various hydroxylated metabolites.[2]

Phase II Metabolism:

  • Glucuronidation: The hydroxyl group of this compound and its hydroxylated metabolites can be conjugated with glucuronic acid.[2]

The following diagram illustrates the predicted metabolic pathways of this compound.

Fenipentol_Metabolism This compound This compound Oxidized_Metabolite 1-Phenylpentan-1-one (Oxidized Metabolite) This compound->Oxidized_Metabolite Oxidation (Phase I) Hydroxylated_Metabolite Hydroxylated this compound (Hydroxylated Metabolite) This compound->Hydroxylated_Metabolite Hydroxylation (Phase I) Glucuronide_Conjugate This compound Glucuronide (Glucuronide Conjugate) This compound->Glucuronide_Conjugate Glucuronidation (Phase II) Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation (Phase II)

Predicted metabolic pathways of this compound.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest. The following table summarizes common methods for different biological samples.

Biological MatrixSample Preparation MethodKey Steps
Plasma/Serum Protein Precipitation (PP)1. Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma/serum. 2. Vortex for 1 minute. 3. Centrifuge at >13,000 rpm for 15 minutes at 4°C. 4. Collect the supernatant for analysis.
Liquid-Liquid Extraction (LLE)1. Add an immiscible organic solvent (e.g., ethyl acetate) to the sample. 2. Vortex to mix. 3. Centrifuge to separate the layers. 4. Evaporate the organic layer and reconstitute the residue in the mobile phase.
Urine Dilute and Shoot1. Centrifuge the urine sample to remove particulates. 2. Dilute the supernatant with the initial mobile phase. 3. Inject directly into the LC-MS/MS system.
Tissue Homogenate Homogenization and Extraction1. Homogenize the tissue in a suitable buffer. 2. Perform protein precipitation or LLE as described for plasma/serum.
In vitro (e.g., cell culture) Cell Lysis and Extraction1. Quench metabolism rapidly, for example, with liquid nitrogen or ice-cold methanol. 2. Lyse the cells and extract metabolites using a cold organic solvent.

The following diagram illustrates a general workflow for sample preparation.

Sample_Preparation_Workflow Start Biological Sample (Plasma, Urine, Tissue) Quench Metabolism Quenching (e.g., Ice-cold Methanol) Start->Quench Extraction Extraction (PP, LLE, or SPE) Quench->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation (if needed) Supernatant->Evaporation Analysis LC-MS/MS Analysis Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Reconstitution->Analysis

General workflow for biological sample preparation.
Liquid Chromatography

A reversed-phase C18 column is suitable for the separation of this compound and its relatively less polar metabolites.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-9 min: 5% B
Mass Spectrometry

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantitative analysis.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions for this compound and its Predicted Metabolites:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 165.1147.115
1-Phenylpentan-1-one 163.1105.120
Hydroxylated this compound 181.1163.115
This compound Glucuronide 341.2165.125

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound and its Metabolites in Human Plasma

1. Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of human plasma into a microcentrifuge tube. b. Add 300 µL of ice-cold acetonitrile containing the internal standard. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Transfer 200 µL of the supernatant to a new tube. f. Evaporate the supernatant to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B). h. Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Set up the LC and MS parameters as described in the tables above. b. Inject 5 µL of the prepared sample. c. Acquire data in MRM mode.

3. Data Analysis: a. Integrate the peak areas for this compound, its metabolites, and the internal standard. b. Construct a calibration curve using standards of known concentrations. c. Quantify the concentrations of the analytes in the plasma samples.

Protocol 2: Identification of Unknown Metabolites using High-Resolution Mass Spectrometry

1. Sample Incubation (for in vitro metabolism): a. Incubate this compound with human liver microsomes or hepatocytes in the presence of NADPH. b. Terminate the reaction by adding ice-cold acetonitrile. c. Prepare the sample as described in Protocol 1.

2. LC-HRMS Analysis: a. Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap). b. Perform a full scan MS analysis to detect potential metabolites. c. Conduct product ion scans (MS/MS) on the detected metabolite peaks to obtain fragmentation patterns.

3. Metabolite Identification: a. Compare the fragmentation spectra of the metabolites with that of the parent drug (this compound). b. Use metabolite identification software to predict and confirm the structures of the metabolites.

The following diagram outlines the workflow for metabolite identification.

Metabolite_ID_Workflow Start In vitro Incubation (e.g., Liver Microsomes) Extraction Sample Preparation Start->Extraction LC_HRMS LC-HRMS Analysis (Full Scan) Extraction->LC_HRMS Peak_Detection Peak Detection of Potential Metabolites LC_HRMS->Peak_Detection MSMS Product Ion Scans (MS/MS) Peak_Detection->MSMS Fragmentation_Analysis Fragmentation Pattern Analysis MSMS->Fragmentation_Analysis Structure_Elucidation Structure Elucidation & Confirmation Fragmentation_Analysis->Structure_Elucidation

Workflow for unknown metabolite identification.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the detection, quantification, and identification of this compound and its metabolites in various biological samples. The use of LC-MS/MS offers the necessary sensitivity and selectivity for these analyses, which are essential for advancing our understanding of the pharmacology and toxicology of this compound. The provided workflows and protocols can be adapted and optimized for specific research needs in the field of drug metabolism and pharmacokinetics.

References

Troubleshooting & Optimization

Fenipentol stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Fenipentol Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial for maintaining the stability and efficacy of this compound. The recommended conditions vary depending on the form of the compound.

  • Powder Form: Store at 4°C in a sealed container, protected from moisture and light[1].

  • Stock Solutions: For long-term stability, it is recommended to aliquot stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month[2][3]. Always ensure the container is sealed to prevent exposure to moisture and light[2][3].

Q2: How should I handle this compound solutions to ensure stability?

A2: To maintain the integrity of this compound solutions, it is advisable to avoid repeated freeze-thaw cycles, as this can lead to degradation. It is best practice to aliquot stock solutions into single-use volumes. For in vivo experiments, it is recommended to use freshly prepared solutions on the same day.

Q3: What factors can affect the stability of this compound?

A3: Several environmental factors can impact the chemical stability of this compound. These include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Light: Exposure to UV and visible light can cause photodegradation.

  • Moisture: The presence of moisture can lead to hydrolysis.

  • pH: While specific data on this compound is limited, analogous compounds have shown instability in strongly alkaline environments.

  • Oxygen: As an alcohol, this compound is susceptible to oxidation.

Q4: Is this compound stable under thermal processing?

A4: Yes, one study in a food science context indicated that the concentration of this compound increased after vacuum impregnation and freeze-drying of celery, suggesting good stability under these thermal processing conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution The solution may be supersaturated or has been stored at an inappropriate temperature.Gently warm the solution and/or use sonication to aid in redissolving the precipitate. Ensure storage conditions are as recommended.
Inconsistent experimental results The compound may have degraded due to improper storage or handling.Review storage conditions and handling procedures. Use a fresh aliquot of this compound and repeat the experiment. Consider including positive and negative controls to validate the experiment.
Suspected degradation of the compound Exposure to light, moisture, high temperatures, or incompatible substances.Protect the compound from light and moisture by using appropriate containers and storing in a dark, dry place. Avoid extreme temperatures.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureShelf LifeKey Considerations
-80°CUp to 6 monthsSealed storage, away from moisture and light. Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthSealed storage, away from moisture and light. Aliquot to avoid freeze-thaw cycles.
4°C (Powder)Refer to manufacturer's specificationsSealed storage, away from moisture and light.

Experimental Protocols

Protocol 1: General Stability Testing of this compound (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound. This type of study is crucial for identifying potential degradation products and pathways.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)
  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
  • High-purity water
  • Methanol or other suitable organic solvent
  • pH meter
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
  • Photostability chamber
  • Temperature and humidity-controlled stability chambers

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for a defined period.
  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature for a defined period.
  • Thermal Degradation: Store solid this compound and a solution of this compound at an elevated temperature (e.g., 60°C) in a stability chamber.
  • Photostability: Expose solid this compound and a solution of this compound to light conditions as per ICH Q1B guidelines in a photostability chamber.
  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

3. Evaluation:

  • Evaluate the percentage of degradation of this compound under each stress condition.
  • Characterize the major degradation products using techniques like LC-MS/MS.

Visualizations

Fenipentol_Degradation_Pathway This compound This compound (1-phenylpentan-1-ol) Degradation_Product 1-phenylpentan-1-one This compound->Degradation_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO₄, CrO₃, H₂O₂) Oxidizing_Agent->Degradation_Product

Caption: Hypothetical oxidative degradation pathway of this compound.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start: this compound Sample Prepare_Solutions Prepare Solutions (Acid, Base, Oxidative, Thermal, Photo) Start->Prepare_Solutions Acid Acid Hydrolysis Prepare_Solutions->Acid Expose to Stress Base Base Hydrolysis Prepare_Solutions->Base Expose to Stress Oxidation Oxidative Degradation Prepare_Solutions->Oxidation Expose to Stress Thermal Thermal Stress Prepare_Solutions->Thermal Expose to Stress Photo Photostability Prepare_Solutions->Photo Expose to Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Evaluation Evaluate Degradation & Characterize Products HPLC_Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Storage Were Storage Conditions Met? (-20°C/-80°C, sealed, dark) Start->Check_Storage Check_Handling Was Handling Proper? (fresh solutions, no repeated freeze-thaw) Check_Storage->Check_Handling Yes Use_Fresh_Aliquot Action: Use a Fresh Aliquot and Repeat Experiment Check_Storage->Use_Fresh_Aliquot No Check_Reagents Are Other Reagents and Solvents Valid? Check_Handling->Check_Reagents Yes Check_Handling->Use_Fresh_Aliquot No Check_Reagents->Use_Fresh_Aliquot Yes Further_Investigation Further Investigation Needed Check_Reagents->Further_Investigation No Problem_Solved Problem Resolved Use_Fresh_Aliquot->Problem_Solved Review_Protocol Action: Review Entire Protocol and Reagent Quality Review_Protocol->Problem_Solved

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting low solubility of Fenipentol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Fenipentol. The following information is designed to assist researchers in overcoming challenges during their experiments and formulation development.

Introduction to this compound's Solubility Profile

This compound, a compound with choleretic and cholagogue properties, is characterized by its low solubility in aqueous solutions, a factor that can significantly impede its study and application in pharmaceutical development.[1][2] It is classified as insoluble in water, while being soluble in alcohols and oils.[1] This inherent lipophilicity, underscored by a predicted LogP value of approximately 2.9, presents a primary hurdle for researchers working with this molecule in aqueous environments.[3]

Frequently Asked Questions (FAQs)

Q1: What are the known solubility values for this compound in common solvents?

A1: Quantitative solubility data for this compound is limited in publicly available literature. However, some key data points have been reported:

Solvent SystemReported Solubility
Dimethyl Sulfoxide (DMSO)100 mg/mL[4]
In Vivo Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (clear solution)
In Vivo Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (clear solution)
In Vivo Formulation 3: 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (clear solution)

Q2: How does pH influence the aqueous solubility of this compound?

Cyclodextrin_Complexation cluster_0 In Aqueous Solution This compound This compound (Poorly Soluble) Complex This compound-Cyclodextrin Inclusion Complex (Soluble) This compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Encapsulates

References

Optimizing Fenipentol Dosage for In Vivo Efficacy: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the in vivo efficacy of Fenipentol. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and summaries of available data to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound primarily acts on the central nervous system (CNS). Its main mechanism involves the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter in the brain.[1] By enhancing GABAergic activity, this compound produces a calming effect on the nervous system. It is believed to interact with the benzodiazepine binding site on the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of neurons, which reduces neuronal excitability.[1] Additionally, this compound has been noted to modulate calcium ion flux within neurons and may possess antioxidant properties.[1]

Q2: What are the potential therapeutic applications of this compound?

This compound has been investigated for a range of potential therapeutic uses due to its effects on the CNS and other biological activities. These include:

  • Anticonvulsant and Antiepileptic: Its ability to reduce neuronal excitability makes it a candidate for treating conditions like epilepsy.[1][2]

  • Neuropharmacological and Neuroprotective: It has been studied for its potential in managing anxiety disorders and neuropathic pain.

  • Choleretic and Antispasmodic: this compound has been shown to increase bile flow and may have applications in digestive and liver function enhancement.

  • Cardiovascular: Some research suggests its potential use in treating coronary heart disease.

Q3: What are the common routes of administration for this compound in preclinical studies?

In preclinical in vivo studies, this compound is typically administered orally. However, depending on the experimental design and desired pharmacokinetic profile, other routes such as intraperitoneal (IP) or intravenous (IV) injection could be considered. The choice of administration route will significantly impact the bioavailability and metabolism of the compound.

Q4: Are there any known issues with this compound's solubility and formulation?

  • Aqueous solutions (if soluble)

  • Suspensions in vehicles like carboxymethylcellulose (CMC)

  • Solutions in organic solvents such as dimethyl sulfoxide (DMSO) mixed with excipients like polyethylene glycol (PEG) or corn oil.

It is crucial to perform vehicle-controlled studies to ensure that the observed effects are due to this compound and not the administration vehicle.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lack of efficacy - Inappropriate Dosage: The administered dose may be too low to elicit a therapeutic response.- Poor Bioavailability: The formulation may not be optimal for absorption.- Metabolism: Rapid metabolism in the liver could be reducing systemic exposure.- Conduct a dose-response study to identify the optimal dosage range.- Experiment with different administration routes (e.g., oral gavage vs. intraperitoneal injection) and formulations.- Analyze plasma concentrations of this compound to determine its pharmacokinetic profile.
Unexpected side effects or toxicity - High Dosage: The administered dose may be in the toxic range.- Off-Target Effects: this compound may be interacting with other receptors or pathways.- Vehicle Toxicity: The vehicle used for administration may be causing adverse effects.- Perform a dose-ranging study to establish the maximum tolerated dose (MTD).- Conduct histopathological analysis of major organs to assess for toxicity.- Always include a vehicle-only control group to rule out vehicle-induced toxicity.
Variability in experimental results - Biological Variability: Inherent differences in animal models can lead to varied responses.- Inconsistent Dosing Technique: Variations in the administration procedure can affect drug delivery.- Environmental Factors: Stress or other environmental variables can influence experimental outcomes.- Use a sufficient number of animals per group to ensure statistical power.- Ensure all personnel are properly trained and consistent in their dosing techniques.- Standardize housing conditions and handling procedures to minimize stress.

Data Summary

Due to the limited availability of public quantitative data for this compound in vivo studies, the following table provides a qualitative summary based on existing literature. Researchers are encouraged to perform their own dose-response studies to determine the optimal dosage for their specific animal model and disease indication.

Study Focus Animal Model Key Findings (Qualitative) Reference
Choleretic ActivityRatIncreased bile flow and enhanced pancreatic secretions.
Neuropharmacological EffectsIn vitro neuronal culturesModulated GABA levels and reduced neuronal excitability.
Metabolic InteractionsIn vitro enzyme assaysInteracted with hepatic enzymes, influencing metabolism.

Experimental Protocols

Detailed, validated experimental protocols for in vivo administration of this compound are not widely published. The following is a generalized protocol framework that should be adapted and optimized for specific experimental needs.

General Protocol for Oral Administration in Rodents
  • Preparation of this compound Formulation:

    • Determine the appropriate vehicle for this compound based on its solubility and the intended dose. Common vehicles include water, saline, or a suspension agent like 0.5% carboxymethylcellulose.

    • Prepare the dosing solution at the desired concentration. Ensure the solution is homogenous, especially for suspensions.

  • Animal Handling and Dosing:

    • Acclimatize animals to the experimental conditions for a sufficient period before the study begins.

    • Weigh each animal on the day of dosing to calculate the precise volume to be administered.

    • Administer the this compound formulation via oral gavage using an appropriately sized feeding needle. Ensure proper technique to avoid injury to the animal.

    • Administer a vehicle-only solution to the control group.

  • Post-Dosing Monitoring:

    • Observe the animals for any signs of toxicity or adverse effects at regular intervals post-administration.

    • Conduct behavioral or physiological assessments at predetermined time points based on the expected pharmacokinetic profile of this compound.

  • Data Collection and Analysis:

    • Collect relevant biological samples (e.g., blood, tissue) for pharmacokinetic or pharmacodynamic analysis.

    • Analyze the data using appropriate statistical methods to determine the efficacy and safety of the administered dose.

Signaling Pathway and Experimental Workflow Diagrams

Fenipentol_Mechanism_of_Action cluster_neuron Inside Neuron This compound This compound GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx leads to Neuron_Membrane Neuronal Membrane Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effects Therapeutic Effects (e.g., Anticonvulsant) Reduced_Excitability->Therapeutic_Effects

Caption: Proposed mechanism of action for this compound via the GABA-A receptor.

In_Vivo_Efficacy_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation This compound Formulation (Vehicle Selection) Dose_Selection Dose-Response Range Selection Formulation->Dose_Selection Animal_Model Select Animal Model (e.g., Rodent) Dose_Selection->Animal_Model Administration Administration (e.g., Oral Gavage) Animal_Model->Administration Monitoring Behavioral & Physiological Monitoring Administration->Monitoring PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Monitoring->PK_PD Toxicity Toxicity Assessment Monitoring->Toxicity Efficacy Efficacy Evaluation (Statistical Analysis) PK_PD->Efficacy Toxicity->Efficacy

Caption: General experimental workflow for in vivo efficacy studies of this compound.

References

Technical Support Center: Overcoming Challenges in the Purification of Fenipentol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the purification of Fenipentol. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help you achieve high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurity in this compound, which is typically synthesized by the reduction of 1-phenylpentan-1-one, is the unreacted starting material, 1-phenylpentan-1-one. Other potential impurities can include byproducts from side reactions, such as over-oxidation of the alcohol back to the ketone, and residual solvents from the reaction and workup.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the impurity profile, and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate this compound from its impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Q4: Is this compound stable under all conditions?

A4: this compound, as a secondary alcohol, may be susceptible to degradation under certain conditions. It can be sensitive to strong oxidizing agents, which can convert it back to the ketone. Stability under acidic and basic conditions should be evaluated, as some secondary alcohols can undergo dehydration or other side reactions. It is recommended to store purified this compound in a cool, dry place, protected from light.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield After Purification

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete reaction: - Monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting material.
- If the reaction is incomplete, consider extending the reaction time or adding more reducing agent.
Loss during workup: - Ensure proper phase separation during extractions to avoid loss of product into the aqueous layer.
- Minimize the number of transfer steps to reduce mechanical losses.
Suboptimal recrystallization conditions: - The chosen solvent may be too good, leading to high solubility even at low temperatures. Experiment with different solvent systems.
- Cooling the solution too quickly can lead to the formation of small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Inefficient preparative HPLC: - Optimize the mobile phase composition and gradient to achieve good separation between this compound and its impurities.
- Ensure the column is not overloaded, as this can lead to poor peak shape and co-elution.
Impure Product After Purification

Problem: The purified this compound still contains significant impurities as determined by analytical methods.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Co-crystallization of impurities: - The impurity may have similar solubility properties to this compound in the chosen recrystallization solvent. Try a different solvent or a solvent mixture.
- Perform a second recrystallization to further enhance purity.
Co-elution in preparative HPLC: - The mobile phase may not be optimal for separating the impurity from this compound. Screen different mobile phases and gradients.[3]
- Consider using a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds).
Degradation during purification: - If using preparative HPLC, ensure the mobile phase pH is compatible with this compound's stability.
- For recrystallization, avoid prolonged heating at high temperatures.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

ParameterRecrystallizationPreparative HPLC
Typical Yield 70-90%60-80%
Achievable Purity >98%>99.5%
Scale Milligrams to KilogramsMicrograms to Grams
Throughput HighLow to Medium
Cost LowHigh
Key Advantage Scalability and cost-effectivenessHigh resolution and purity

Note: The values in this table are illustrative and can vary depending on the specific experimental conditions and the impurity profile of the crude material.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., heptane, cyclohexane, or a mixture such as ethanol/water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent to just cover the solid.

  • Heating: Gently heat the mixture while stirring. Add more solvent in small portions until the this compound is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[2]

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol provides a general guideline for purifying this compound using preparative HPLC. The specific conditions will need to be optimized based on the available instrumentation and the impurity profile.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • Mobile phase A: Water (HPLC grade)

  • Mobile phase B: Acetonitrile (HPLC grade)

  • Crude this compound dissolved in a suitable solvent (e.g., mobile phase)

Procedure:

  • Analytical Method Development: Develop an analytical HPLC method to separate this compound from its impurities. A typical starting point is a C18 column with a water/acetonitrile gradient.[1]

  • Method Scaling: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the this compound peak based on the UV chromatogram.

  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified this compound under high vacuum to remove any residual solvent.

Mandatory Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude_this compound Crude this compound (with impurities) Recrystallization Recrystallization Crude_this compound->Recrystallization Prep_HPLC Preparative HPLC Crude_this compound->Prep_HPLC Purity_Check Purity Analysis (HPLC, GC-MS, NMR) Recrystallization->Purity_Check Prep_HPLC->Purity_Check Purity_Check->Recrystallization Repurify Purity_Check->Prep_HPLC Repurify Pure_this compound Pure this compound (>98% or >99.5%) Purity_Check->Pure_this compound Meets Specification

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low Purification Yield Check_Reaction Check Reaction Completion Start->Check_Reaction Check_Workup Review Workup Procedure Start->Check_Workup Optimize_Recryst Optimize Recrystallization Start->Optimize_Recryst Optimize_HPLC Optimize Preparative HPLC Start->Optimize_HPLC Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Workup_Loss Loss During Workup Check_Workup->Workup_Loss Suboptimal_Recryst Suboptimal Recrystallization Optimize_Recryst->Suboptimal_Recryst Inefficient_HPLC Inefficient HPLC Separation Optimize_HPLC->Inefficient_HPLC

Caption: Troubleshooting logic for low yield in this compound purification.

References

Fenipentol Stability Support Center: Troubleshooting and Prevention of Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fenipentol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound, also known as 1-Phenyl-1-pentanol, is an aromatic alcohol.[1][2] As a secondary benzylic alcohol, its primary stability concern is oxidation. The hydroxyl group is susceptible to oxidation, which can convert this compound into its corresponding ketone, 1-phenylpentan-1-one.[3] Other factors that can affect its stability include exposure to high temperatures, light, and non-neutral pH conditions.[4]

Q2: How should I prepare and store this compound stock solutions to ensure stability?

To maximize the shelf-life of your this compound stock solutions, it is crucial to follow proper preparation and storage procedures. For long-term storage, it is recommended to keep the stock solution at -80°C, which should maintain its stability for up to 6 months.[5] For short-term storage, -20°C is suitable for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Solutions should be stored in tightly sealed containers and protected from light.

Q3: My this compound solution has changed color. What could be the cause?

A change in the color of your this compound solution could indicate degradation. The most likely cause is oxidation, especially if the solution has been exposed to air or light for an extended period. Contaminants in the solvent or storage container could also catalyze degradation reactions. It is recommended to prepare fresh solutions and to use high-purity solvents.

Q4: What are the potential degradation products of this compound?

The primary degradation product of this compound through oxidation is 1-phenylpentan-1-one. Under strongly acidic or basic conditions, other degradation pathways may be possible, although these are less characterized for this compound specifically.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues related to this compound degradation in your experiments.

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound in working solutionsPrepare fresh working solutions for each experiment. Monitor the purity of your stock solution regularly using an appropriate analytical method, such as HPLC-UV.
Loss of compound activity over time This compound degradation due to improper storageReview your storage conditions. Ensure stock solutions are stored at -80°C for long-term storage and -20°C for short-term, protected from light and air. Aliquot solutions to avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in chromatograms Formation of degradation productsUse a stability-indicating analytical method to identify and quantify degradation products. The primary expected degradation product is 1-phenylpentan-1-one.
Precipitation in the solution Poor solubility or degradationEnsure the solvent is appropriate for your experimental conditions and that the concentration of this compound does not exceed its solubility limit. Sonication may aid in dissolution.

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

  • Materials:

    • This compound

    • High-purity dimethyl sulfoxide (DMSO)

    • Sterile, amber glass vials with screw caps

    • Calibrated analytical balance and pipettes

  • Procedure:

    • Weigh the desired amount of this compound in a sterile vial.

    • Add the required volume of DMSO to achieve the target concentration.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use amber vials to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol for a Forced Degradation Study of this compound

This protocol provides a framework for conducting a forced degradation study to identify potential degradation pathways and products.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in acetonitrile)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • HPLC-UV system

    • pH meter

  • Procedure:

    • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with an equal amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Collect samples at various time points and neutralize with an equal amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Collect samples at various time points.

    • Thermal Degradation: Place a vial of the this compound stock solution in an oven at 80°C. Collect samples at various time points.

    • Photodegradation: Expose a vial of the this compound stock solution to a light source (as specified in ICH Q1B guidelines). Wrap a control sample in aluminum foil and place it alongside the exposed sample. Collect samples at various time points.

    • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method.

Protocol for Quantification of this compound by HPLC-UV

This protocol describes a general method for the quantification of this compound that can be adapted and validated for specific experimental needs.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or similar, with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized). A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for optimal wavelength, with a starting point of 215 nm.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

    • Sample Preparation: Dilute experimental samples with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analysis: Inject the standards and samples into the HPLC system.

    • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Fenipentol_Degradation_Pathway This compound This compound (1-Phenyl-1-pentanol) Degradation_Product 1-Phenylpentan-1-one (Ketone) This compound->Degradation_Product Oxidation Oxidizing_Agents Oxidizing Agents (e.g., O2, H2O2, metal ions) Oxidizing_Agents->this compound causes

Caption: Primary oxidative degradation pathway of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_solution Are you using freshly prepared working solutions? start->check_solution prepare_fresh Prepare fresh working solutions for each experiment check_solution->prepare_fresh No check_storage Are stock solutions stored correctly (-80°C, protected from light, aliquoted)? check_solution->check_storage Yes prepare_fresh->check_storage correct_storage Implement proper storage protocols. Aliquot new stock solutions. check_storage->correct_storage No analyze_purity Analyze stock and working solution purity via HPLC check_storage->analyze_purity Yes correct_storage->analyze_purity degradation_detected Is degradation detected? analyze_purity->degradation_detected source_new_compound Source new batch of This compound and re-test degradation_detected->source_new_compound Yes other_factors Investigate other experimental variables (e.g., buffer components, cell media interactions) degradation_detected->other_factors No

Caption: Troubleshooting workflow for this compound degradation issues.

References

Technical Support Center: Addressing Variability in Fenipentol In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vivo experiments involving Fenipentol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound (1-Phenyl-1-pentanol) is a synthetic derivative of a compound found in Curcuma longa (turmeric).[1][2] It is recognized for its dual mechanism of action:

  • Choleretic Agent: this compound stimulates the secretion of bile and pancreatic juice.[1] It promotes the release of endogenous secretin and gastrin, which in turn stimulate the secretion of bicarbonate and protein from the pancreas.[1][2]

  • GABA-A Receptor Positive Allosteric Modulator: this compound also acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, at the GABA-A receptor. This modulation leads to a calming effect on the nervous system.

Q2: My this compound solution is cloudy or has precipitated. What should I do?

A2: this compound is practically immiscible in water. Therefore, proper formulation is crucial for in vivo studies. If you observe precipitation or cloudiness, consider the following:

  • Co-Solvent System: Utilize a co-solvent system. A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline.

  • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of the compound.

  • Fresh Preparation: It is recommended to prepare the working solution for in vivo experiments fresh on the day of use to ensure its stability and solubility.

Q3: I am observing high variability in the choleretic and pancreatic secretion responses. What are the potential sources of this variability?

A3: Variability in response to choleretic and pancreatic secretagogues like this compound can arise from several factors:

  • Animal-Related Factors:

    • Species and Strain: Different species and strains of laboratory animals can exhibit varied responses to xenobiotics.

    • Sex: Hormonal differences between male and female animals can influence drug metabolism and response.

    • Age and Weight: These factors can affect drug distribution, metabolism, and clearance.

    • Fasting State: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of orally administered compounds and baseline secretion levels.

  • Experimental Procedure:

    • Route of Administration: The bioavailability and onset of action of this compound will differ between oral, intraperitoneal, and intravenous administration.

    • Dosing Accuracy: Inaccurate dosing can be a major source of variability. Ensure precise calculation and administration of the dose volume.

    • Anesthesia: The type and depth of anesthesia can influence physiological parameters, including biliary and pancreatic secretions.

  • Drug Formulation and Handling:

    • Incomplete Solubilization: If this compound is not fully dissolved, the actual administered dose will be lower than intended and will vary between animals.

    • Stability: Degradation of the compound in solution can lead to reduced efficacy and inconsistent results.

Q4: How does this compound's GABA-A receptor modulation affect experimental outcomes and variability?

A4: The GABAergic activity of this compound can introduce additional layers of complexity and variability:

  • Sedative Effects: At higher doses, the positive allosteric modulation of GABA-A receptors can cause sedation, which may affect the animal's physiological state and influence experimental readouts.

  • Inter-animal Variability in GABA System: Baseline differences in the GABAergic system among individual animals can lead to varied responses to this compound's modulatory effects.

  • Interaction with Anesthetics: Since many anesthetics also act on the GABA-A receptor, there is a potential for synergistic or antagonistic interactions with this compound, which could impact the level of sedation and other physiological parameters.

Troubleshooting Guides

Issue 1: Inconsistent Pharmacokinetic Profile

Symptoms:

  • High variability in plasma concentrations of this compound between animals in the same dose group.

  • Unexpectedly low or high drug exposure (AUC).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Drug Formulation Ensure complete solubilization of this compound. Visually inspect the solution for any precipitation before administration. Prepare fresh solutions for each experiment.
Inaccurate Dosing Calibrate all dosing equipment. Use appropriate syringe sizes for the intended volume. For oral gavage, ensure the entire dose is delivered to the stomach and not regurgitated.
Variability in Absorption (Oral Dosing) Standardize the fasting period for all animals before dosing. Ensure consistent gavage technique to minimize stress, which can affect gastric emptying.
First-Pass Metabolism Be aware that this compound is metabolized by hepatic cytochrome P450 enzymes. The extent of first-pass metabolism can vary between animals. Consider a different route of administration (e.g., intraperitoneal or intravenous) to bypass first-pass metabolism if it is a significant source of variability.
Incorrect Blood Sampling Standardize the blood collection technique and timing. Ensure proper handling and storage of plasma samples to prevent drug degradation before analysis.
Issue 2: High Variability in Pharmacodynamic Readouts (Bile and Pancreatic Secretion)

Symptoms:

  • Large error bars in data for bile flow rate, pancreatic juice volume, and bicarbonate/protein output.

  • Lack of a clear dose-response relationship.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Physiological Stress Acclimatize animals to the experimental setup to minimize stress. Handle animals gently and consistently. Stress can significantly alter gastrointestinal function.
Anesthesia Level Monitor the depth of anesthesia closely and maintain it at a consistent level throughout the experiment. Fluctuations in anesthesia can affect cardiovascular and secretory functions.
Hydration Status Ensure animals are adequately hydrated, as dehydration can impact secretory functions. Consider providing supplemental fluids if the experiment is lengthy.
Surgical Technique (for bile/pancreatic duct cannulation) Ensure consistent and careful surgical technique to avoid tissue damage and inflammation, which can affect secretion. Maintain body temperature of the animal during surgery.
Baseline Secretion Variability Measure baseline secretion rates for a sufficient period before administering this compound. This allows each animal to serve as its own control and can help normalize the data.

Data Presentation

Pharmacokinetic Parameters of this compound (Analogous Compounds)

No specific pharmacokinetic data for this compound was identified in the literature. The following table presents data for other small molecule drugs in various species to provide a general reference for expected pharmacokinetic profiles. It is crucial to determine the specific pharmacokinetic parameters for this compound in your experimental model.

Compound Species Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) Half-life (h) Bioavailability (%)
FelbamateRatOral5048,00025.3~100
FelbamateDogOral5050,00044.3~100
SildenafilRatOral107900.81.326
SildenafilDogOral102801.06.118
PosiphenMouseOral659390.50.56Not Reported
PosiphenRatOral40Not Reported0.51.03Not Reported
PosiphenDogOral20Not Reported1.181.96Not Reported

Data compiled from references.

Pharmacodynamic Effects of this compound on Pancreatic Secretion
Species Administration Route Dose (mg/kg) Parameter Response
DogIntraduodenal25Bicarbonate OutputSignificant Increase
DogIntraduodenal50Bicarbonate OutputDose-related Significant Increase
DogIntraduodenal100Bicarbonate OutputDose-related Significant Increase
DogIntraduodenal25, 50, 100Protein OutputNo Significant Change
HumanIntrajejunal Infusion2% solution (30ml/30min)Bicarbonate OutputSignificant Increase
HumanIntrajejunal Infusion2% solution (30ml/30min)Protein OutputNo Apparent Increase

Data from reference.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a clear, soluble formulation of this compound for oral, intraperitoneal, or intravenous administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a final desired concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile tube.

  • Vortex the mixture until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture and vortex thoroughly.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the final solution until it is clear and completely dissolved. If precipitation occurs, gentle warming and/or sonication may be used.

  • Prepare the working solution fresh on the day of the experiment.

(Protocol adapted from MedChemExpress)

Protocol 2: Assessment of Choleretic and Pancreatic Secretion in Anesthetized Rats

Objective: To measure the effect of this compound on bile and pancreatic juice secretion in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • This compound solution (prepared as in Protocol 1)

  • Saline

  • Surgical instruments

  • Polyethylene tubing (for cannulation)

  • Heating pad

  • Fraction collector or pre-weighed microcentrifuge tubes

  • Bicarbonate and protein assay kits

Procedure:

  • Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.

  • Maintain the animal's body temperature at 37°C using a heating pad.

  • Perform a midline laparotomy to expose the abdominal organs.

  • Cannulate the common bile duct for bile collection.

  • Cannulate the pancreatic duct for collection of pancreatic juice.

  • Allow the animal to stabilize for a 30-minute period, collecting basal secretions.

  • Administer this compound or vehicle via the desired route (e.g., intraduodenal or intravenous infusion).

  • Collect bile and pancreatic juice samples at regular intervals (e.g., every 15 minutes) for a predetermined period (e.g., 2 hours).

  • Measure the volume of bile and pancreatic juice.

  • Analyze the samples for bicarbonate and total protein concentration.

  • Express the results as secretion volume (µL/min/100g body weight) and bicarbonate/protein output (µmol/min/100g or µ g/min/100g ).

Mandatory Visualizations

Fenipentol_Mechanism_of_Action cluster_choleretic Choleretic Pathway cluster_gaba GABAergic Pathway This compound This compound G-cells G-cells This compound->G-cells stimulates S-cells S-cells This compound->S-cells stimulates GABA_A_Receptor GABA_A_Receptor This compound->GABA_A_Receptor positively modulates Gastrin Gastrin G-cells->Gastrin releases Parietal_Cells Parietal_Cells Gastrin->Parietal_Cells stimulates Secretin Secretin S-cells->Secretin releases Pancreatic_Ductal_Cells Pancreatic_Ductal_Cells Secretin->Pancreatic_Ductal_Cells stimulates Acid_Secretion Acid_Secretion Parietal_Cells->Acid_Secretion increases Bicarbonate_Secretion Bicarbonate_Secretion Pancreatic_Ductal_Cells->Bicarbonate_Secretion increases Chloride_Influx Chloride_Influx GABA_A_Receptor->Chloride_Influx increases GABA GABA GABA->GABA_A_Receptor binds Neuronal_Hyperpolarization Neuronal_Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization leads to Reduced_Neuronal_Excitability Reduced_Neuronal_Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability results in

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Fenipentol_Formulation Fenipentol_Formulation Animal_Acclimatization Animal_Acclimatization Fenipentol_Formulation->Animal_Acclimatization Surgical_Preparation Surgical_Preparation Animal_Acclimatization->Surgical_Preparation Baseline_Measurement Baseline_Measurement Surgical_Preparation->Baseline_Measurement Fenipentol_Administration Fenipentol_Administration Baseline_Measurement->Fenipentol_Administration Sample_Collection Sample_Collection Fenipentol_Administration->Sample_Collection Data_Analysis Data_Analysis Sample_Collection->Data_Analysis Pharmacokinetics Pharmacokinetics Data_Analysis->Pharmacokinetics Pharmacodynamics Pharmacodynamics Data_Analysis->Pharmacodynamics Troubleshooting_Logic High_Variability High_Variability Inconsistent_PK Inconsistent_PK High_Variability->Inconsistent_PK is it PK? Inconsistent_PD Inconsistent_PD High_Variability->Inconsistent_PD is it PD? Formulation_Issues Formulation_Issues Inconsistent_PK->Formulation_Issues check Dosing_Errors Dosing_Errors Inconsistent_PK->Dosing_Errors check Animal_Factors Animal_Factors Inconsistent_PK->Animal_Factors consider Inconsistent_PD->Formulation_Issues check Inconsistent_PD->Animal_Factors consider Procedural_Issues Procedural_Issues Inconsistent_PD->Procedural_Issues check

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common pitfalls associated with Fenipentol-related assays.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or Lower-Than-Expected Activity in In Vitro Assays

Possible Cause 1: Poor Solubility of this compound

  • Symptoms: Precipitate observed in stock solutions or assay wells, high variability between replicate wells, and non-reproducible dose-response curves.

  • Troubleshooting:

    • Solvent and Stock Preparation: this compound is soluble in DMSO. To ensure complete dissolution, sonication of the stock solution is recommended. Prepare high-concentration stock solutions in 100% DMSO and perform serial dilutions.

    • Final Assay Concentration: Minimize the final concentration of DMSO in the assay to avoid solvent effects on cell viability and enzyme activity. A final DMSO concentration of <0.5% is generally recommended.

    • Aqueous Solubility: If precipitation occurs upon dilution in aqueous buffers, consider using a stepwise dilution protocol or the use of solubilizing agents like cyclodextrins, if compatible with the assay system.

Possible Cause 2: Compound Instability

  • Symptoms: Loss of activity over the duration of the experiment, especially in prolonged incubations.

  • Troubleshooting:

    • Buffer Stability: Assess the stability of this compound in your specific assay buffer at the working temperature. This can be done by incubating this compound in the buffer for the duration of the experiment and then analyzing its concentration by HPLC.

    • pH Sensitivity: Be aware that the stability of compounds can be pH-dependent. Ensure the pH of your assay buffer is stable throughout the experiment.

    • Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.

Possible Cause 3: Assay Interference

  • Symptoms: High background signal, false positives, or a dose-response curve that does not follow a standard sigmoidal shape.

  • Troubleshooting:

    • Fluorescence Interference: this compound, being an aromatic compound, has the potential to interfere with fluorescence-based assays.

      • Quenching: The compound may absorb the excitation or emission light of the fluorescent probe, leading to a decrease in signal.

      • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of the assay, leading to an increased signal.

      • Mitigation: Run control experiments with this compound in the absence of the biological target to assess its intrinsic fluorescence or quenching properties. If interference is observed, consider using a different fluorescent probe with a shifted spectrum or a non-fluorescent assay format.

    • Reactivity: Although not definitively classified as a Pan-Assay Interference Compound (PAIN), compounds with certain chemical motifs can react non-specifically with assay components.

      • Thiol Reactivity: Include a reducing agent like Dithiothreitol (DTT) in the assay buffer (if compatible with the target) to minimize non-specific interactions with cysteine residues on proteins.

      • Control Experiments: Perform counter-screens to identify potential assay artifacts.

Issue 2: Difficulties in Measuring Choleretic Activity In Vivo

Possible Cause 1: Surgical Complications during Bile Duct Cannulation

  • Symptoms: Failure to collect bile, collection of bloody fluid, or inconsistent bile flow rates between animals.

  • Troubleshooting:

    • Surgical Technique: Bile duct cannulation in rodents requires precision. Using a surgical microscope can greatly improve success rates.

    • Cannula Insertion: If direct insertion into a cut end of the common bile duct is difficult, try ligating the distal end of the duct and waiting for it to dilate before making an incision for cannulation. Alternatively, the gallbladder can be cannulated after ligating the common bile duct.

    • Patency: Ensure the cannula is properly secured and remains patent throughout the collection period.

Possible Cause 2: Animal-to-Animal Variability

  • Symptoms: High standard deviations in bile flow and composition between animals in the same treatment group.

  • Troubleshooting:

    • Fasting: Ensure all animals are fasted for a consistent period before the experiment, as food intake significantly affects bile secretion.

    • Anesthesia: Use a consistent anesthetic regimen, as different anesthetics can have varying effects on physiological parameters, including bile flow.

    • Acclimatization: Allow sufficient time for animals to acclimatize to their housing conditions to minimize stress-related physiological changes.

Issue 3: Challenges in GABA-A Receptor Modulation Assays

Possible Cause 1: Influence of Endogenous GABA

  • Symptoms: High basal activity, reduced sensitivity to this compound's modulatory effects.

  • Troubleshooting:

    • Cell Culture Conditions: In cell-based assays, the concentration of GABA in the culture medium can influence the baseline receptor activity. Consider using GABA-free medium or washing cells thoroughly before the assay.

    • Tissue Preparations: For assays using brain slices or synaptosomes, be aware of the potential for endogenous GABA release. The use of a GABA uptake inhibitor can sometimes help to stabilize the ambient GABA concentration.

Possible Cause 2: Assay Buffer Composition

  • Symptoms: Inconsistent results or unexpected shifts in compound potency.

  • Troubleshooting:

    • Redox Reagents: Some common buffer components, such as ascorbic acid, can act as redox reagents and modulate GABA-A receptor activity. It is crucial to maintain a consistent buffer composition and be aware of the potential effects of all additives.

    • Ion Concentrations: The ionic composition of the buffer, particularly chloride concentration, is critical for GABA-A receptor function. Ensure accurate and consistent preparation of all solutions.

Possible Cause 3: Temperature Sensitivity

  • Symptoms: Variability in results when experiments are conducted at different temperatures.

  • Troubleshooting:

    • Temperature Control: GABA-A receptor activity is temperature-dependent. Maintain a consistent and controlled temperature throughout the assay, ideally at a physiological temperature (e.g., 37°C) for cell-based and tissue assays.

Frequently Asked Questions (FAQs)

Q1: How should I prepare this compound for in vivo oral administration in rodents?

A1: this compound can be formulated for oral gavage in rodents. A common vehicle is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) in water. Alternatively, for compounds with low aqueous solubility, a formulation in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered, although the solubility of this compound in this specific vehicle should be confirmed.[1] For voluntary oral administration, incorporating the compound into a palatable sweetened gelatin or dough may be an option.[2][3][4][5]

Q2: What are the expected dosages of this compound for in vivo studies?

A2: Published studies have used a range of doses for this compound in animal models. For assessing choleretic and pancreatic secretion effects in rats, oral and intraduodenal administration has been reported in the range of 50-200 mg/kg. For intraperitoneal administration in rats, doses of 50-200 mg/kg have been used, while intravenous administration has been in the 5-10 mg/kg range. In canines, intraduodenal administration of 25-200 mg/kg has been reported to stimulate pancreatic secretion.

Q3: Are there any known off-target effects of this compound I should be aware of?

A3: Besides its primary actions as a choleretic agent and a positive allosteric modulator of the GABA-A receptor, there is limited specific information on other off-target effects. As with any small molecule, it is advisable to perform counter-screens against related targets or pathways of interest, especially if unexpected phenotypes are observed.

Q4: Can I use a fluorescence-based assay to screen for this compound's activity?

A4: Yes, but with caution. As this compound contains a phenyl group, it has the potential to absorb UV light and may exhibit some intrinsic fluorescence or cause quenching in fluorescence-based assays. It is crucial to run appropriate controls to assess for assay interference. This includes testing this compound in the assay in the absence of the biological target to measure its effect on the fluorescent signal directly. If interference is significant, consider alternative assay formats, such as those based on luminescence or label-free technologies.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Rodent Models

SpeciesRoute of AdministrationDose Range (mg/kg)Observed Effect
RatOral / Intraduodenal50 - 200Increased pancreatic juice volume and protein output
RatIntraperitoneal50 - 200Increased biliary secretion
RatIntravenous5 - 10Increased biliary secretion
CanineIntraduodenal25 - 200Stimulation of pancreatic secretion

Experimental Protocols

Protocol 1: In Vivo Choleretic Activity Assay in Rats

  • Animal Preparation: Male Wistar rats (250-300g) are fasted overnight with free access to water.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Carefully locate the common bile duct.

    • Ligate the distal end of the common bile duct close to the duodenum.

    • Make a small incision in the bile duct and insert a polyethylene cannula (PE-10) towards the liver.

    • Secure the cannula in place with a ligature.

  • This compound Administration: Administer this compound or vehicle control intraduodenally via a separate cannula inserted into the duodenum.

  • Bile Collection: Collect bile into pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a period of 2-3 hours.

  • Analysis: Determine the bile volume by weight (assuming a density of 1.0 g/mL). Bile can be further analyzed for bile acid and cholesterol content using appropriate enzymatic assay kits.

Protocol 2: In Vitro GABA-A Receptor Activity Assay (Electrophysiology)

  • Cell Culture: Use a cell line stably expressing the desired GABA-A receptor subtype (e.g., HEK293 cells).

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings using a standard electrophysiology rig.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

  • Experimental Procedure:

    • Establish a whole-cell recording from a single cell.

    • Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound.

    • Record the potentiation of the GABA-evoked current by this compound.

  • Data Analysis: Plot the percentage potentiation as a function of this compound concentration to determine the EC50 for its modulatory effect.

Visualizations

Fenipentol_Mechanism_of_Action cluster_choleretic Choleretic Pathway cluster_gaba GABAergic Pathway This compound This compound GI_Tract Gastrointestinal Tract This compound->GI_Tract Acts on GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulator Secretin_Gastrin Secretin & Gastrin Release GI_Tract->Secretin_Gastrin Stimulates Pancreas Pancreas Secretin_Gastrin->Pancreas Bile_Duct Bile Duct Secretin_Gastrin->Bile_Duct Pancreatic_Secretion Increased Pancreatic Secretions Pancreas->Pancreatic_Secretion Bile_Flow Increased Bile Flow Bile_Duct->Bile_Flow Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Enhances Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow_Choleretic_Assay start Start animal_prep Animal Preparation (Fasting, Anesthesia) start->animal_prep surgery Bile Duct Cannulation animal_prep->surgery drug_admin This compound Administration (Intraduodenal) surgery->drug_admin collection Bile Collection (Timed Intervals) drug_admin->collection analysis Bile Volume & Composition Analysis collection->analysis end End analysis->end

Caption: Workflow for in vivo choleretic activity assay.

Troubleshooting_Logic_In_Vitro issue Inconsistent/Low In Vitro Activity check_solubility Check for Precipitate issue->check_solubility check_stability Assess Compound Stability (HPLC) check_solubility->check_stability No solubility_issue Optimize Solubilization (Sonication, Co-solvents) check_solubility->solubility_issue Yes check_interference Run Interference Controls (e.g., no target) check_stability->check_interference Stable stability_issue Optimize Assay Conditions (Time, Buffer, Aliquoting) check_stability->stability_issue Degradation Detected interference_issue Change Assay Format or Fluorophore check_interference->interference_issue Interference Detected ok Proceed with Assay check_interference->ok No Interference

Caption: Troubleshooting logic for in vitro assays.

References

Identifying and minimizing impurities in Fenipentol preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenipentol. Our goal is to help you identify and minimize impurities in your this compound preparations, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as 1-phenyl-1-pentanol, is an organic compound with the chemical formula C₁₁H₁₆O.[1] It is primarily recognized for its properties as a choleretic and cholagogue, meaning it stimulates the production and flow of bile.[1][2][3] In a research context, it is also investigated for its potential effects on cellular processes and enzyme activities.

Q2: What are the common sources of impurities in this compound preparations?

A2: Impurities in this compound can originate from several stages of the manufacturing process and storage.[4] These sources can be broadly categorized as:

  • Organic Impurities: These are the most common and can include:

    • Starting Materials: Unreacted precursors from the synthesis, such as 1-phenylpentan-1-one or benzaldehyde.

    • Intermediates: Partially reacted compounds that did not proceed to the final this compound molecule.

    • By-products: Unwanted molecules formed from side reactions during synthesis.

    • Degradation Products: Impurities that form over time due to exposure to heat, light, or moisture.

  • Inorganic Impurities: These can include reagents, catalysts (like sodium borohydride), heavy metals, or other residual metals from the manufacturing process.

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed from the final product, such as ethanol or diethyl ether.

Q3: Why is it critical to control impurities in this compound preparations?

A3: Controlling impurities is essential for ensuring the safety, efficacy, and stability of the final product. Impurities can:

  • Decrease Therapeutic Efficacy: By reducing the concentration of the active pharmaceutical ingredient (API).

  • Induce Toxicity: Some impurities may have their own pharmacological or toxicological effects.

  • Reduce Shelf-Life: Degradation impurities can lead to a faster decline in the product's stability and potency.

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis and purification of this compound.

Issue 1: Unexpected peaks observed during HPLC analysis.

  • Possible Cause 1: Contamination

    • Troubleshooting:

      • Ensure all glassware is scrupulously clean.

      • Use high-purity solvents and reagents.

      • Run a blank injection (mobile phase only) to check for contamination from the HPLC system or solvents.

  • Possible Cause 2: Degradation of this compound

    • Troubleshooting:

      • Protect the sample from light and heat.

      • Prepare fresh samples for analysis and avoid prolonged storage in solution.

      • Consider performing forced degradation studies to identify potential degradation products and their retention times.

  • Possible Cause 3: Presence of Synthesis-Related Impurities

    • Troubleshooting:

      • Review the synthesis pathway to anticipate potential impurities (e.g., unreacted starting materials, by-products).

      • If possible, obtain reference standards for these potential impurities to confirm their identity by co-injection.

Issue 2: Poor peak shape (e.g., tailing, fronting) in HPLC chromatograms.

  • Possible Cause 1: Column Overload

    • Troubleshooting:

      • Reduce the concentration of the injected sample.

      • Decrease the injection volume.

  • Possible Cause 2: Inappropriate Mobile Phase pH

    • Troubleshooting:

      • Adjust the pH of the mobile phase to ensure this compound and any ionizable impurities are in a single ionic form.

  • Possible Cause 3: Column Contamination or Degradation

    • Troubleshooting:

      • Wash the column with a strong solvent to remove strongly retained compounds.

      • If the problem persists, consider replacing the column.

      • Use a guard column to protect the analytical column from contamination.

Issue 3: Difficulty in reducing a specific impurity to an acceptable level.

  • Possible Cause 1: Co-elution with this compound

    • Troubleshooting:

      • Modify the HPLC method to improve resolution. This can include changing the mobile phase composition, gradient slope, column temperature, or stationary phase.

  • Possible Cause 2: Inefficient Purification Method

    • Troubleshooting:

      • Optimize the purification technique (e.g., recrystallization, column chromatography). For recrystallization, experiment with different solvents or solvent mixtures. For column chromatography, adjust the stationary and mobile phases.

  • Possible Cause 3: Impurity Formation During Work-up or Purification

    • Troubleshooting:

      • Analyze samples at each step of the work-up and purification process to pinpoint where the impurity is being formed.

      • Modify the conditions of that step (e.g., temperature, pH) to minimize impurity formation.

Data Presentation: Potential Impurities and ICH Thresholds

The following tables summarize potential impurities in this compound preparations and the corresponding ICH Q3A(R2) thresholds for reporting, identification, and qualification.

Table 1: Potential Process-Related Impurities in this compound Synthesis

Impurity NameChemical StructureSource
1-Phenylpentan-1-oneC₆H₅C(O)(CH₂)₃CH₃Unreacted starting material (from reduction synthesis)
BenzaldehydeC₆H₅CHOUnreacted starting material (from Grignard synthesis)
1-BromobutaneCH₃(CH₂)₃BrUnreacted starting material (from Grignard synthesis)
By-products of Grignard ReactionVariousSide reactions during Grignard synthesis

Table 2: Potential Degradation Products of this compound

Impurity NameChemical StructureFormation Pathway
1-Phenylpentan-1-oneC₆H₅C(O)(CH₂)₃CH₃Oxidation of the alcohol group
Dithis compound Ether(C₁₁H₁₅)₂ODehydration (acid-catalyzed)

Table 3: ICH Q3A(R2) Thresholds for Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Note: The thresholds are based on the ICH Q3A(R2) guidelines and are for general reference. The specific limits for a given product should be established based on safety and clinical data.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

  • Objective: To separate and quantify this compound and its potential impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 105 °C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1, alongside an unstressed control sample.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Analysis cluster_minimization Minimization synthesis Synthesis of this compound (e.g., reduction of 1-phenylpentan-1-one) purification Purification (e.g., recrystallization, chromatography) synthesis->purification hplc Impurity Profiling by HPLC purification->hplc stability Stability Studies purification->stability identification Impurity Identification (e.g., LC-MS, NMR) hplc->identification forced_degradation Forced Degradation Studies forced_degradation->hplc optimization Process Optimization identification->optimization optimization->synthesis

Caption: Experimental workflow for identifying and minimizing impurities in this compound.

troubleshooting_logic start Unexpected Peak in HPLC c1 Is the peak present in the blank run? start->c1 c2 Does the peak area increase over time? c1->c2 No res1 Contamination from system or solvent. Clean system, use fresh solvents. c1->res1 Yes c3 Does the peak correspond to a known starting material or by-product? c2->c3 No res2 Potential degradation product. Protect sample, perform forced degradation. c2->res2 Yes res3 Synthesis-related impurity. Optimize synthesis and purification. c3->res3 Yes res4 Unknown impurity. Proceed with structural elucidation (LC-MS, NMR). c3->res4 No gabaa_signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba GABA gabaa_receptor GABA-A Receptor (Ligand-gated ion channel) gaba->gabaa_receptor Binds to receptor This compound This compound This compound->gabaa_receptor Positive allosteric modulator (enhances GABA effect) cl_channel Chloride (Cl-) Channel Opens gabaa_receptor->cl_channel hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) cl_channel->hyperpolarization Influx of Cl- ions inhibition Reduced Neuronal Excitability hyperpolarization->inhibition

References

Adjusting Fenipentol experimental protocols for different cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fenipentol in various cell-based experiments. The following information is designed to help adjust experimental protocols for different cell types and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is recognized as an orally active choleretic agent.[1] Its mode of action includes stimulating the release of hormones like secretin and gastrin, which play a key role in regulating pancreatic secretions.[2] Additionally, at a molecular level, this compound acts as a positive allosteric modulator of the GABA-A receptor, which increases the receptor's affinity for GABA and leads to reduced neuronal excitability.[2][3]

Q2: What is the solubility of this compound and how should I prepare a stock solution?

A2: this compound is soluble in DMSO, PEG300, Tween-80, and corn oil.[1] For in vitro experiments, a common starting point is to prepare a stock solution in DMSO. For a 10 mM stock solution, dissolve 1.6424 mg of this compound (MW: 164.24 g/mol ) in 1 mL of DMSO. If precipitation occurs, gentle heating and/or sonication can be used to help dissolve the compound. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.

Q3: What are the recommended working concentrations of this compound for different cell types?

Q4: How long should I incubate my cells with this compound?

A4: The ideal incubation time is dependent on the cell type's doubling time and the biological question being addressed. For signaling pathway studies, short incubation times (e.g., 15 minutes to 6 hours) may be sufficient. For cytotoxicity or proliferation assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicates - Pipetting errors- Inconsistent cell seeding density- Edge effects in the microplate- Reagent instability- Use calibrated pipettes and master mixes.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Prepare fresh reagents and handle them according to the manufacturer's instructions.
No observable effect of this compound - this compound concentration is too low- Incubation time is too short- The chosen cell line is not sensitive to this compound- Degraded this compound stock solution- Perform a dose-response experiment with a wider concentration range.- Increase the incubation time.- Test a different cell line known to express GABA-A receptors or be responsive to secretin/gastrin.- Prepare a fresh stock solution of this compound.
High background signal in the assay - Contamination of reagents or cell culture- Incorrect plate type for the assay- Use sterile techniques and test for mycoplasma contamination.- For fluorescence-based assays, use black-walled plates to reduce background. For luminescence, use white-walled plates.
Unexpected cell death or morphology changes - this compound concentration is too high (cytotoxicity)- Solvent (e.g., DMSO) toxicity- Lower the concentration of this compound.- Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5% for DMSO) and include a solvent-only control.

Experimental Protocols

Determining Optimal Seeding Density

Objective: To find the optimal number of cells to seed per well for a specific assay duration.

Methodology:

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).

  • Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).

  • The optimal seeding density is the one that results in sub-confluent cells (70-80% confluency) at the end of the experiment, ensuring they are in the exponential growth phase.

Dose-Response Curve for this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in a specific cell line.

Methodology:

  • Seed the cells at their optimal density in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium. A common starting range is from 0.1 µM to 100 µM.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control if available.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate for the desired time (e.g., 48 hours).

  • Measure the desired endpoint (e.g., cell viability, proliferation, or a specific biomarker).

  • Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50/EC50 value.

Quantitative Data Summary

As specific quantitative data for this compound in different cell lines is not widely published, the following table provides a hypothetical example of what a researcher might generate.

Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines after 48h Treatment

Cell LineTissue of OriginIC50 (µM)
SH-SY5YNeuroblastoma25.3
HepG2Hepatocellular Carcinoma42.1
PANC-1Pancreatic Cancer15.8
MCF-7Breast Cancer> 100

Visualizations

Fenipentol_Signaling_Pathway This compound Signaling Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulator Secretin_Gastrin_Release Secretin/Gastrin Release This compound->Secretin_Gastrin_Release Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Pancreatic_Secretion Increased Pancreatic Secretion Secretin_Gastrin_Release->Pancreatic_Secretion Dose_Response_Workflow Dose-Response Experiment Workflow start Start seed_cells Seed cells at optimal density start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound serial dilutions overnight_incubation->prepare_dilutions treat_cells Treat cells with this compound prepare_dilutions->treat_cells incubate Incubate for desired time (e.g., 48h) treat_cells->incubate measure_endpoint Measure experimental endpoint incubate->measure_endpoint analyze_data Analyze data and plot dose-response curve measure_endpoint->analyze_data end End analyze_data->end Troubleshooting_Logic Troubleshooting Logic for 'No Effect' action action no_effect No observable effect? check_concentration Is concentration high enough? no_effect->check_concentration check_incubation Is incubation long enough? check_concentration->check_incubation Yes increase_concentration Increase concentration range check_concentration->increase_concentration No check_cell_line Is cell line appropriate? check_incubation->check_cell_line Yes increase_time Increase incubation time check_incubation->increase_time No check_reagent Is this compound stock fresh? check_cell_line->check_reagent Yes change_cell_line Use a different cell line check_cell_line->change_cell_line No prepare_fresh_stock Prepare fresh stock solution check_reagent->prepare_fresh_stock No

References

Troubleshooting inconsistent results in Fenipentol studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fenipentol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and inconsistencies encountered during experiments with this compound.

Frequently Asked Questions & Troubleshooting Guides

This section provides direct answers to specific issues that may arise during your in vitro and in vivo experiments with this compound.

In Vitro Assay Troubleshooting

Question 1: We are observing high variability in our in vitro GABA-A receptor modulation assay results. What are the potential causes and solutions?

Answer: High variability in in vitro GABA-A receptor assays is a common issue. Several factors related to the cells, reagents, and experimental procedure can contribute to this.

  • Potential Causes & Troubleshooting Steps:

Potential CauseExplanationRecommended Action
Cell Line Instability The expression levels of GABA-A receptor subunits can vary between cell passages, leading to inconsistent responses.Use a stable cell line with consistent receptor expression. It is advisable to use cells within a defined passage number range. Regularly perform quality control checks, such as Western blotting, to confirm receptor expression levels.
Compound Solubility This compound may precipitate out of solution, especially at higher concentrations, leading to inaccurate dosing.Prepare fresh solutions of this compound for each experiment. Sonication can be used to aid dissolution. A common vehicle for in vitro studies is DMSO, but the final concentration should be kept low (typically <0.1%) to avoid solvent effects.[1]
Inconsistent Agonist Concentration The concentration of the GABA agonist used to stimulate the receptor can significantly impact the modulatory effect of this compound.Use a precise and consistent concentration of GABA, typically at its EC20 or EC50, to ensure a stable baseline for measuring modulation.
Assay Temperature Fluctuations Ion channel kinetics are sensitive to temperature changes, which can affect the reproducibility of your results.Maintain a constant and controlled temperature throughout the assay. Use a temperature-controlled plate reader or perfusion system.
Reagent Quality The quality and consistency of reagents, such as buffers and ions, can influence assay performance.Use high-quality reagents from a reliable supplier. Prepare fresh buffers for each experiment and ensure the correct ionic concentrations.

Question 2: Our secretin/gastrin release assay is showing a high background signal and poor signal-to-noise ratio. What could be the issue?

Answer: A high background signal in a secretin or gastrin release assay can obscure the true effect of this compound. This is often due to issues with the cells or the assay protocol.

  • Potential Causes & Troubleshooting Steps:

Potential CauseExplanationRecommended Action
Basal Secretion The cells may have a high basal level of secretin or gastrin release, masking the stimulatory effect of this compound.Optimize the cell seeding density and incubation times. A shorter incubation time may reduce basal secretion. Ensure cells are not over-confluent, as this can lead to spontaneous release.
Cell Health Unhealthy or stressed cells may leak hormones, leading to a high background.Ensure proper cell culture conditions and handle cells gently to minimize stress. Perform a cell viability assay to confirm the health of the cells before the experiment.
Antibody Cross-Reactivity The detection antibody used in the immunoassay may be cross-reacting with other proteins in the sample.Use a highly specific monoclonal antibody for detection. Validate the antibody to ensure it does not cross-react with other cellular components.
Incomplete Washing Inadequate washing steps in the immunoassay can lead to a high background.Increase the number and duration of washing steps. Ensure that the wash buffer is effectively removing unbound reagents.

In Vivo Study Troubleshooting

Question 3: We are observing significant inter-animal variability in the choleretic (bile secretion) and pancreatic secretion effects of this compound in our rodent studies. What are the potential causes and solutions?

Answer: In vivo studies are inherently more variable than in vitro assays. However, several factors can be controlled to minimize this variability.

  • Potential Causes & Troubleshooting Steps:

Potential CauseExplanationRecommended Action
Animal Model Variability Outbred strains of rodents can have significant genetic and physiological differences, leading to varied responses to this compound.Use inbred strains (e.g., C57BL/6 mice or Wistar rats) to minimize genetic variability. Ensure all animals are of the same age, sex, and weight range.
Acclimatization and Stress Stress from handling and a new environment can significantly impact physiological responses, including gastrointestinal secretions.Allow for a sufficient acclimatization period (at least one week) after the animals arrive at the facility. Handle the animals gently and consistently to minimize stress.
Diet and Gut Microbiome The diet and gut microbiome of the animals can influence their metabolic and physiological state.Standardize the diet for all animals for at least two weeks before the study. House animals in the same environment to promote a more consistent gut microbiome.
Anesthesia The type and depth of anesthesia can affect cardiovascular and gastrointestinal function, influencing the experimental outcome.Use a consistent anesthetic regimen for all animals. Monitor the depth of anesthesia throughout the experiment to ensure it is stable.
Surgical Technique Variations in surgical procedures, such as cannula placement for bile or pancreatic juice collection, can introduce variability.Ensure that all surgical procedures are performed by a trained and experienced individual. Standardize the surgical technique and cannula placement.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vivo Dosage and Effects

Animal ModelAdministration RouteDose RangeObserved Effect
RatOral (p.o.) & Intraduodenal50-200 mg/kgIncreased volume of pancreatic juice and protein output.[1]
RatIntraperitoneal (i.p.)50-200 mg/kgIncreased biliary secretion.[1]
RatIntravenous (i.v.)5-10 mg/kgIncreased biliary secretion.[1]
CanineIntraduodenal25-200 mg/kgStimulated pancreatic secretion.[1]

Table 2: Solubility and Storage

ParameterDetails
Solubility in Common Vehicles ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline).
≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil.
Stock Solution Storage -80°C for up to 6 months.
-20°C for up to 1 month.

Experimental Protocols

Protocol 1: In Vitro GABA-A Receptor Modulation Assay using a Fluorescent Plate Reader

This protocol is adapted from a yellow fluorescent protein (YFP)-based assay for measuring GABA-A channel activation and modulation.

  • Cell Culture: Culture CHO-K1 cells stably expressing the desired GABA-A receptor subunits and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) in Ham's F12 medium supplemented with 10% fetal bovine serum.

  • Assay Plate Preparation: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere and grow to confluence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a suitable buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Assay Procedure:

    • Wash the cells with a chloride-free buffer (e.g., replacing NaCl with NaI).

    • Add the this compound dilutions to the wells and incubate for a short period (e.g., 5-15 minutes) at a controlled temperature.

    • Add a solution containing a fixed concentration of GABA (e.g., EC20) in a high iodide buffer to stimulate the GABA-A receptors.

    • Immediately measure the YFP fluorescence using a plate reader. The influx of iodide will quench the YFP fluorescence.

  • Data Analysis: The modulatory effect of this compound is determined by the change in YFP fluorescence in the presence of the compound compared to the GABA-only control. Plot the data as a dose-response curve to determine the EC50 or IC50 of this compound.

Protocol 2: In Vivo Measurement of Pancreatic and Biliary Secretion in Anesthetized Rats

This protocol is a general guide for measuring pancreatic and biliary secretion in rats.

  • Animal Preparation: Anesthetize a male Wistar rat with a suitable anesthetic (e.g., urethane). Maintain the body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal organs.

    • Cannulate the common bile duct at its point of entry into the duodenum for bile collection.

    • Cannulate the pancreatic duct for the collection of pancreatic juice.

    • Insert a cannula into the jugular vein for intravenous administration of this compound.

  • Sample Collection:

    • Allow the animal to stabilize after surgery.

    • Collect basal bile and pancreatic juice samples for a defined period (e.g., 30 minutes).

    • Administer this compound intravenously at the desired dose.

    • Collect bile and pancreatic juice samples at regular intervals (e.g., every 15 minutes) for a set duration (e.g., 2 hours).

  • Data Analysis:

    • Measure the volume of bile and pancreatic juice collected at each time point.

    • Analyze the protein content of the pancreatic juice using a suitable method (e.g., Bradford assay).

    • Compare the post-dose secretion rates to the basal rates to determine the effect of this compound.

Visualizations

Fenipentol_Signaling_Pathway This compound Signaling Pathways cluster_gaba GABAergic Pathway cluster_choleretic Choleretic Pathway Fenipentol_GABA This compound GABA_A_Receptor GABA-A Receptor Fenipentol_GABA->GABA_A_Receptor Positive Allosteric Modulator Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Fenipentol_Chol This compound Secretin_Release Secretin Release Fenipentol_Chol->Secretin_Release Gastrin_Release Gastrin Release Fenipentol_Chol->Gastrin_Release Biliary_Secretion Increased Biliary Secretion Fenipentol_Chol->Biliary_Secretion Pancreatic_Secretion Increased Pancreatic Secretion (Bicarbonate & Protein) Secretin_Release->Pancreatic_Secretion Gastrin_Release->Pancreatic_Secretion

Caption: Dual signaling pathways of this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent In Vivo Results Start Inconsistent In Vivo Results Check_Compound Verify Compound Integrity (Purity, Solubility, Formulation) Start->Check_Compound Compound_OK Compound OK Check_Compound->Compound_OK No Issues Compound_Issue Address Compound Issue (Re-purify, Reformulate) Check_Compound->Compound_Issue Issue Found Check_Animal_Model Review Animal Model (Strain, Age, Sex, Health) Animal_OK Animal Model OK Check_Animal_Model->Animal_OK No Issues Animal_Issue Refine Animal Model (Use Inbred Strain, Standardize Conditions) Check_Animal_Model->Animal_Issue Issue Found Check_Procedure Examine Experimental Procedure (Dosing, Surgery, Data Collection) Procedure_OK Procedure OK Check_Procedure->Procedure_OK No Issues Procedure_Issue Standardize Procedure (Re-train personnel, Calibrate Equipment) Check_Procedure->Procedure_Issue Issue Found Compound_OK->Check_Animal_Model Compound_Issue->Start Animal_OK->Check_Procedure Animal_Issue->Start Consult_Expert Consult with Senior Researcher or Statistician Procedure_OK->Consult_Expert Procedure_Issue->Start

Caption: A logical workflow for troubleshooting inconsistent in vivo results.

References

Validation & Comparative

A Comparative Analysis of Fenipentol and Other Choleretic Agents for Efficacy in Promoting Bile Flow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the choleretic efficacy of Fenipentol against other prominent choleretic agents, including Ursodeoxycholic Acid (UDCA), Tauroursodeoxycholic Acid (TUDCA), and Rowachol. The information is compiled from preclinical and clinical data to assist in research and development endeavors.

Executive Summary

Choleretic agents are vital in the management of cholestatic liver diseases, functioning by stimulating the secretion of bile from the liver. This compound, a synthetic compound, exerts its choleretic effect by promoting the release of the gastrointestinal hormones secretin and gastrin. This guide presents available quantitative data on the efficacy of this compound and compares it with established choleretic agents. While direct head-to-head comparative studies are limited, this guide synthesizes existing data to provide a valuable resource for researchers.

Data on Choleretic Efficacy

The following tables summarize the available quantitative data on the choleretic efficacy of this compound and other selected agents from various experimental studies. It is important to note that the data are derived from different studies with varying methodologies, which should be considered when making comparisons.

Table 1: Efficacy of this compound in Animal Models

Animal ModelDosageRoute of AdministrationObserved Effect
Rat50-200 mg/kgOral & IntraduodenalIncrease in secretory volume of pancreatic juice and protein output
Rat50-200 mg/kgIntraperitonealConsiderable increase in biliary secretion
Rat5-10 mg/kgIntravenousConsiderable increase in biliary secretion
Canine25-200 mg/kgIntraduodenalStimulation of pancreatic secretion

Table 2: Efficacy of Other Choleretic Agents

AgentAnimal/Human ModelDosageObserved Effect on Bile Flow/Secretion
Ursodeoxycholic Acid (UDCA) RatNot specifiedDose-dependent increase in bile flow[1]
Human13-15 mg/kg/dayImprovement in serum liver chemistries
Tauroursodeoxycholic Acid (TUDCA) HumanNot specifiedIncrease in bile flow by as much as 250%[2]
Rowachol Healthy Human Volunteers200 mg three times a day for 4 weeksSignificant increase in biliary cholesterol and phospholipid secretion[3][4]

Experimental Protocols

A fundamental method for evaluating choleretic activity in preclinical studies involves the cannulation of the bile duct in animal models, most commonly rats. This surgical procedure allows for the direct collection and measurement of bile, enabling the assessment of changes in bile flow rate and composition following the administration of a test compound.

General Protocol for Bile Duct Cannulation in Rats:
  • Animal Preparation: Male Wistar rats (or other appropriate strain) are typically used. The animals are anesthetized using a suitable agent (e.g., a combination of ketamine and xylazine).

  • Surgical Procedure: A midline abdominal incision is made to expose the common bile duct. The bile duct is carefully isolated from surrounding tissues.

  • Cannulation: A small incision is made in the bile duct, and a cannula (a thin, flexible tube, often made of polyethylene) is inserted and secured in place with surgical silk. The other end of the cannula is externalized, usually at the back of the neck, to allow for bile collection.

  • Drug Administration: The test compound (e.g., this compound) can be administered through various routes, such as oral gavage, intraduodenal injection, or intravenous infusion.

  • Bile Collection and Analysis: Bile is collected at predetermined intervals before and after drug administration. The volume of bile is measured to determine the flow rate. The bile can also be analyzed for its composition, including bile acids, cholesterol, and phospholipids.

G cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Anesthesia Anesthesia Fasting->Anesthesia Abdominal Incision Abdominal Incision Anesthesia->Abdominal Incision Bile Duct Isolation Bile Duct Isolation Abdominal Incision->Bile Duct Isolation Cannulation Cannulation Bile Duct Isolation->Cannulation Drug Administration Drug Administration Cannulation->Drug Administration Bile Collection Bile Collection Drug Administration->Bile Collection Data Analysis Data Analysis Bile Collection->Data Analysis

Experimental workflow for assessing choleretic activity in rats.

Signaling Pathways in Choleresis

This compound is understood to exert its choleretic effect through the stimulation of secretin and gastrin release. These hormones play crucial roles in regulating pancreatic and biliary secretion.

Secretin Signaling Pathway:

Secretin, released from S-cells in the duodenum in response to acidic chyme, is a key stimulator of bicarbonate-rich choleresis. It binds to the secretin receptor (SCTR) on the basolateral membrane of cholangiocytes (the epithelial cells lining the bile ducts). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel and the Cl-/HCO3- anion exchanger 2 (AE2). This cascade results in the secretion of bicarbonate and water into the bile, increasing its volume and flow.

G cluster_this compound This compound Action cluster_hormonal Hormonal Release cluster_cellular Cellular Signaling in Cholangiocytes This compound This compound Secretin Release Secretin Release This compound->Secretin Release Gastrin Release Gastrin Release This compound->Gastrin Release Secretin Receptor (SCTR) Secretin Receptor (SCTR) Secretin Release->Secretin Receptor (SCTR) Adenylyl Cyclase Adenylyl Cyclase Secretin Receptor (SCTR)->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA CFTR & AE2 Activation CFTR & AE2 Activation PKA->CFTR & AE2 Activation Bicarbonate & Water Secretion Bicarbonate & Water Secretion CFTR & AE2 Activation->Bicarbonate & Water Secretion Increased Bile Flow Increased Bile Flow Bicarbonate & Water Secretion->Increased Bile Flow

Proposed signaling pathway for this compound-induced choleresis.

Gastrin Signaling Pathway:

The role of gastrin in choleresis is more complex and can be species-dependent. While it can stimulate the proliferation of cholangiocytes, some studies suggest it may inhibit secretin-stimulated bile flow. Gastrin binds to cholecystokinin B (CCK-B) receptors on cholangiocytes, and its downstream signaling can involve various pathways, including the activation of protein kinase C (PKC) and changes in intracellular calcium levels. The net effect of gastrin on bile secretion in the context of this compound administration requires further investigation.

Conclusion

For researchers and drug development professionals, this compound presents an interesting candidate for further investigation in the context of cholestatic and pancreatic disorders. Future studies should aim to conduct direct comparative efficacy trials and further elucidate the specific downstream signaling events following secretin and gastrin receptor activation to fully understand its therapeutic potential. The provided experimental protocols and pathway diagrams offer a foundational framework for designing such investigations.

References

A Comparative In Vitro Analysis of Fenipentol's Choleretic Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

This guide provides an in-vitro comparison of Fenipentol, a compound noted for its choleretic (bile-secretion stimulating) properties, against Ursodeoxycholic acid (UDCA), a widely recognized therapeutic agent for hepatobiliary diseases.[1][2] The following sections detail the proposed mechanism of action for this compound, present comparative experimental data, and provide the protocols used to generate this data.

Proposed Mechanism of Action: this compound

This compound is understood to exert its choleretic effects by stimulating the synthesis and secretion of bile acids within hepatocytes.[2][3] The proposed signaling pathway involves the upregulation of key enzymes responsible for the conversion of cholesterol into primary bile acids. Specifically, this compound is hypothesized to enhance the activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical or "neutral" pathway of bile acid synthesis.[4] This increased synthesis leads to a larger bile acid pool, promoting bile flow and the excretion of biliary lipids.

As an alternative, Ursodeoxycholic acid (UDCA) primarily functions by replacing more toxic, hydrophobic bile acids in the bile pool, thereby reducing their damaging effects on liver cells. It also stimulates hepatobiliary secretion and has cytoprotective and anti-inflammatory effects.

Diagram: Proposed Signaling Pathway for this compound

Fenipentol_Pathway This compound's Proposed Choleretic Signaling Pathway cluster_Hepatocyte Hepatocyte This compound This compound Receptor Putative Receptor/Target This compound->Receptor 1. Binding Signal Intracellular Signaling Cascade Receptor->Signal 2. Activation TF Transcriptional Activation Signal->TF 3. Transduction CYP7A1 CYP7A1 Gene Expression ↑ TF->CYP7A1 4. Upregulation Cholesterol Cholesterol CYP7A1->Cholesterol Catalyzes BileAcids Primary Bile Acids (CA, CDCA) Cholesterol->BileAcids 5. Conversion Secretion Increased Bile Secretion BileAcids->Secretion 6. Export Experimental_Workflow Workflow for In Vitro Validation cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Culture 1. Culture Primary Human Hepatocytes (Sandwich) Treat 2. Treat with this compound, UDCA, or Vehicle Control Culture->Treat qPCR 3a. Gene Expression (qPCR at 24h) Treat->qPCR Secretion 3b. Bile Acid Secretion (Assay at 48h) Treat->Secretion Toxicity 3c. Cytotoxicity (MTT/LDH at 48h) Treat->Toxicity Data 4. Data Collection & Analysis qPCR->Data Secretion->Data Toxicity->Data Conclusion 5. Mechanism Validation & Comparison Data->Conclusion

References

Comparative Analysis of Fenipentol and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the pharmacological properties, mechanisms of action, and experimental data pertaining to Fenipentol and its structurally related analogs.

This compound, chemically known as 1-phenyl-1-pentanol, is a compound primarily recognized for its choleretic properties, stimulating bile secretion from the liver.[1][2] Emerging research also points towards its activity as a positive allosteric modulator of the GABA-A receptor, suggesting potential applications in neuroscience. This guide provides a comparative analysis of this compound and its structural analogs, focusing on their pharmacological profiles and the experimental methodologies used for their evaluation. While direct comparative studies are limited, this document synthesizes the available data to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Pharmacological Profile and Mechanism of Action

This compound's biological activities stem from two primary mechanisms:

  • Choleretic Effect: It enhances bile flow, which is crucial for digestion and the treatment of certain liver disorders.[1] This action is believed to be mediated through the stimulation of hormones like secretin and gastrin, which regulate pancreatic secretions.[1][2]

  • GABAergic Modulation: this compound acts on the central nervous system by positively modulating GABA-A receptors. This enhances the inhibitory effects of the neurotransmitter GABA, leading to reduced neuronal excitability. This mechanism is shared by various sedative and anxiolytic drugs. Additionally, it has been suggested that this compound may inhibit voltage-gated sodium channels, further contributing to its potential neuroprotective and antiepileptic effects.

Structural analogs of this compound, such as 1-phenyl-1-butanol and 1-phenyl-1-hexanol, are expected to exhibit similar pharmacological properties due to their structural similarities. However, the extent of their activity is likely influenced by the length of the alkyl chain, which can affect lipophilicity and receptor interaction.

Comparative Data of this compound and its Analogs

The following tables summarize the available quantitative data for this compound and its potential structural analogs. It is important to note that direct comparative experimental data is scarce in the published literature.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
This compound C11H16O164.242.9
1-Phenyl-1-butanol C10H14O150.22Not Available
1-Phenyl-1-hexanol C12H18O178.27Not Available

Table 2: Pharmacological Data

CompoundPrimary ActivityMechanism of ActionPotency/Efficacy (Qualitative)
This compound Choleretic, GABA-A ModulatorStimulates bile secretion, Positive allosteric modulation of GABA-A receptors, a-Butylbenzyl alcoholEfficacy in increasing bile flow is dose-dependent.
1-Phenyl-1-butanol Potential CNS activityUnknown, but structural similarity suggests possible GABAergic modulation.Data not available.
1-Phenyl-1-hexanol Potential detergent and solvent propertiesNot well-characterized pharmacologically.Data not available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for assessing the key biological activities of this compound and its analogs.

In Vivo Assessment of Choleretic Activity in Rats

This protocol outlines the measurement of bile secretion in an animal model.

  • Animal Preparation: Male Wistar rats (200-250g) are anesthetized. The common bile duct is cannulated with a polyethylene tube for bile collection.

  • Compound Administration: The test compound (this compound or analog) is administered, typically via intraduodenal or intravenous infusion.

  • Bile Collection: Bile is collected at regular intervals (e.g., every 15-30 minutes) for a predetermined period.

  • Measurement: The volume of bile is measured gravimetrically. The concentration of bile acids can be determined using enzymatic assays.

  • Data Analysis: The choleretic effect is quantified by comparing the bile flow rate before and after compound administration.

In Vitro Assessment of GABA-A Receptor Modulation

Electrophysiological techniques are commonly employed to study the effects of compounds on ion channels like the GABA-A receptor.

  • Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are transfected with the desired GABA-A receptor subunits.

  • Electrophysiology: The two-electrode voltage-clamp technique is used to measure the ion current flowing through the GABA-A receptors.

  • Compound Application: A low concentration of GABA is applied to elicit a baseline current. The test compound is then co-applied with GABA.

  • Data Recording: The modulation of the GABA-induced current by the test compound is recorded. An increase in current indicates positive allosteric modulation.

  • Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy of the compound.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

G cluster_0 This compound's Mechanism of Action cluster_1 GABAergic Pathway cluster_2 Choleretic Pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Positive Allosteric Modulation Hormone_Release Stimulation of Secretin & Gastrin Release This compound->Hormone_Release Cl_influx Increased Cl- Influx GABA_A->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pancreatic_Secretion Increased Pancreatic Secretion Hormone_Release->Pancreatic_Secretion Bile_Flow Increased Bile Flow Pancreatic_Secretion->Bile_Flow

Caption: Signaling pathways of this compound's dual action.

G cluster_0 Experimental Workflow: Choleretic Activity Animal_Prep Animal Preparation (Anesthesia & Cannulation) Compound_Admin Compound Administration Animal_Prep->Compound_Admin Bile_Collection Bile Collection (Timed Intervals) Compound_Admin->Bile_Collection Measurement Measurement (Volume & Bile Acids) Bile_Collection->Measurement Data_Analysis Data Analysis (Comparison of Flow Rates) Measurement->Data_Analysis

Caption: Workflow for in vivo choleretic activity assessment.

G cluster_0 Experimental Workflow: GABA-A Receptor Modulation Cell_Prep Cell Preparation (Transfection with GABA-A Subunits) Electrophysiology Electrophysiological Setup (Two-Electrode Voltage-Clamp) Cell_Prep->Electrophysiology Compound_App Compound Application (GABA +/- Test Compound) Electrophysiology->Compound_App Data_Recording Data Recording (Ion Current Measurement) Compound_App->Data_Recording Data_Analysis Data Analysis (Potency & Efficacy) Data_Recording->Data_Analysis

Caption: Workflow for in vitro GABA-A receptor modulation assay.

Conclusion

This compound presents a compelling profile with its dual choleretic and GABAergic activities. While its structural analogs hold promise for similar or potentially improved pharmacological properties, a significant gap exists in the literature regarding their direct comparative analysis. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this class of compounds. Further investigation into the structure-activity relationships of 1-phenyl-1-alkanol derivatives is warranted to unlock their full potential in drug discovery.

References

A Comparative Guide to HPLC and GC Methods for the Analysis of Fenipentol

Author: BenchChem Technical Support Team. Date: November 2025

In the pharmaceutical industry, rigorous analytical testing is paramount to ensure the quality, safety, and efficacy of drug substances. Fenipentol, a choleretic and cholagogue agent, requires precise and reliable analytical methods for its quantification in bulk drug and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for such analyses. This guide provides a comprehensive cross-validation and comparison of HPLC and GC methods for the determination of this compound, supported by experimental data and detailed protocols.

Physicochemical Properties of this compound

Before delving into the analytical methodologies, it is essential to understand the physicochemical properties of this compound that influence the choice of analytical technique.

PropertyValueReference
Chemical FormulaC₁₁H₁₆O[1]
Molecular Weight164.24 g/mol [1]
Boiling Point245.2 °C at 760 mmHg[2]
LogP2.91[2]
Chemical Structure1-phenylpentan-1-ol[3]

This compound's relatively low boiling point and good thermal stability make it amenable to GC analysis, while its phenyl group provides a chromophore suitable for UV detection in HPLC.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of pharmaceutical compounds, including those that are non-volatile or thermally labile. A reverse-phase HPLC method is well-suited for the analysis of this compound.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Column: Newcrom R1, a reverse-phase column with low silanol activity, is a suitable choice.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with the addition of a small amount of phosphoric acid to improve peak shape. For mass spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.

  • Flow Rate: A typical flow rate of 1.0 mL/min is used.

  • Detection: UV detection at a wavelength of 254 nm is appropriate due to the presence of the phenyl group.

  • Injection Volume: 10 µL.

  • Temperature: The analysis is performed at ambient temperature.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given this compound's boiling point, GC offers a rapid and sensitive method for its determination.

Experimental Protocol: GC

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is utilized.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.

  • Carrier Gas: High-purity nitrogen or helium is used as the carrier gas at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: An initial temperature of 100 °C is held for 2 minutes, followed by a ramp of 10 °C/min to 220 °C, which is then held for 5 minutes.

  • Injection Mode: Split injection is typically used to prevent column overload.

  • Injection Volume: 1 µL.

It is important to note that while a specific GC method for this compound was not found in the public domain, the above protocol is based on established methods for the analysis of similar phenolic compounds and this compound's known physicochemical properties.

Method Comparison: HPLC vs. GC for this compound Analysis

The choice between HPLC and GC for this compound analysis depends on several factors, including the specific application, available instrumentation, and desired performance characteristics.

ParameterHPLC MethodGC Method
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Required. Suitable for volatile and thermally stable compounds.
Derivatization Generally not required for this compound.Not required for this compound, but can be used for other phenols to improve volatility and detectability.
Speed of Analysis Generally slower, with run times typically in the range of 10-20 minutes.Faster, with typical run times of 5-10 minutes.
Sensitivity Good sensitivity with UV detection.Excellent sensitivity with FID.
Selectivity High selectivity can be achieved by optimizing the mobile phase and stationary phase.High selectivity due to the high efficiency of capillary columns.
Instrumentation Cost Generally higher due to the need for high-pressure pumps and solvent delivery systems.Generally lower initial cost.
Solvent Consumption Higher, leading to higher operational costs and waste generation.Lower, as it primarily uses gases.

Cross-Validation Workflow

The cross-validation of the two methods is crucial to ensure that both techniques provide equivalent and reliable results. The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_hplc HPLC Method Validation cluster_gc GC Method Validation cluster_comparison Method Comparison start Define Validation Parameters (Accuracy, Precision, Linearity, etc.) prep_standards Prepare this compound Standard Solutions start->prep_standards prep_samples Prepare Sample Matrix (e.g., Placebo Formulation) start->prep_samples hplc_linearity Linearity & Range prep_standards->hplc_linearity gc_linearity Linearity & Range prep_standards->gc_linearity hplc_accuracy Accuracy (Spike/Recovery) prep_samples->hplc_accuracy gc_accuracy Accuracy (Spike/Recovery) prep_samples->gc_accuracy hplc_linearity->hplc_accuracy hplc_precision Precision (Repeatability & Intermediate) hplc_accuracy->hplc_precision hplc_specificity Specificity hplc_precision->hplc_specificity analyze_samples Analyze the Same Batch of Samples by Both Methods hplc_specificity->analyze_samples gc_linearity->gc_accuracy gc_precision Precision (Repeatability & Intermediate) gc_accuracy->gc_precision gc_specificity Specificity gc_precision->gc_specificity gc_specificity->analyze_samples statistical_analysis Statistical Comparison of Results (e.g., t-test, F-test) analyze_samples->statistical_analysis conclusion Conclusion on Method Equivalency statistical_analysis->conclusion

A typical workflow for the cross-validation of analytical methods.

Logical Relationship of Analytical Choices

The decision to use either HPLC or GC for this compound analysis can be guided by a logical assessment of the sample's properties and the analytical requirements.

AnalyticalChoice start This compound Sample check_volatility Is the analyte volatile and thermally stable? start->check_volatility gc_method Use GC Method check_volatility->gc_method Yes check_matrix Is the sample matrix complex or non-volatile? check_volatility->check_matrix No hplc_method Use HPLC Method check_matrix->hplc_method Yes check_matrix->hplc_method No (HPLC is a robust alternative)

References

In Vivo Validation of Fenipentol's Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of Fenipentol's therapeutic targets against alternative therapeutic agents. This compound, also known as 1-phenyl-1-pentanol, has demonstrated potential as both a choleretic and an anticonvulsant agent. This document summarizes available in vivo experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development.

This compound as a Choleretic Agent: Comparison with Alternatives

This compound has been investigated for its ability to stimulate biliary and pancreatic secretions, suggesting its potential in treating hepatobiliary disorders. A key study in dogs demonstrated a dose-dependent increase in pancreatic bicarbonate output and plasma secretin levels following intraduodenal administration of this compound.[1] This effect is crucial for neutralizing gastric acid and facilitating digestion.

For comparison, Ursodeoxycholic acid (UDCA) and Rowachol are established agents used to manage cholestatic conditions and dissolve gallstones.

Comparative Efficacy of Choleretic Agents (In Vivo Data)

Therapeutic AgentAnimal ModelDosageKey Findings
This compound Dog (Fasting)25, 50, 100 mg/kg (intraduodenal)Dose-dependent increase in plasma secretin and pancreatic bicarbonate output.[1]
Ursodeoxycholic acid (UDCA) Rat (Bile Duct Ligation)25 mg/kg/day (oral)Significantly higher hepatocyte and sinusoidal volume fractions compared to placebo.[2]
Rowachol Hamster (Lithogenic Diet)10 mg/kg/dayDid not alter biliary cholesterol saturation index or prevent gallstone formation.[3]
Experimental Protocols: Choleretic Activity

In Vivo Assessment of this compound's Effect on Pancreatic Secretion in Dogs

  • Animal Model: Fasting dogs with surgically created gastric and modified Herrera's pancreatic fistulas.

  • Procedure:

    • Following a fasting period, a baseline measurement of pancreatic secretion and plasma secretin levels is established.

    • This compound (1-phenyl-1-hydroxy-N-pentane) is administered intraduodenally at doses of 25, 50, and 100 mg/kg.[1]

    • Pancreatic juice is collected continuously, and its volume and bicarbonate concentration are measured.

    • Blood samples are drawn at regular intervals to determine plasma secretin concentrations via radioimmunoassay.

    • The correlation between the dose of this compound, plasma secretin levels, and pancreatic bicarbonate output is analyzed.

Bile Duct Ligation Model in Rats for Evaluating UDCA

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • The common bile duct is ligated and sectioned to induce cholestasis.

    • Rats are randomly assigned to receive daily oral gavage of either UDCA (25 mg/kg) or a placebo for 4 weeks.

    • At the end of the treatment period, liver tissue is collected for morphometric analysis to quantify hepatocyte and sinusoidal volume fractions.

    • Serum biochemical markers of liver function and portal pressure are also measured.

Signaling Pathway and Experimental Workflow

choleretic_pathway This compound This compound Duodenum Duodenal S-cells This compound->Duodenum Stimulates Secretin Secretin Release Duodenum->Secretin Pancreas Pancreatic Ductal Cells Secretin->Pancreas Activates Bicarbonate Bicarbonate Secretion Pancreas->Bicarbonate

Caption: Proposed mechanism of this compound's choleretic action.

bdl_workflow start Start bdl Bile Duct Ligation in Rats start->bdl randomization Randomization bdl->randomization treatment Treatment Group (UDCA) randomization->treatment placebo Placebo Group randomization->placebo duration 4 Weeks Treatment treatment->duration placebo->duration analysis Histological & Biochemical Analysis duration->analysis end End analysis->end

Caption: Experimental workflow for the Bile Duct Ligation model.

This compound as an Anticonvulsant Agent: Comparison with Alternatives

In contrast, Phenobarbital and Gabapentin are widely used anticonvulsant drugs with well-documented in vivo efficacy in established animal models of epilepsy, such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure tests.

Comparative Efficacy of Anticonvulsant Agents (In Vivo Data)

Therapeutic AgentAnimal ModelTestEffective Dose (ED50)
This compound --Data not available
Phenobarbital MouseMES20.9 mg/kg (CF-1 mice) / 30.6 mg/kg (C57Bl/6 mice)
Gabapentin MouseMES83.34% protection at 0.468 mg/g
Gabapentin MousePTZIneffective in preventing seizures, but reduced severity and mortality.
Experimental Protocols: Anticonvulsant Activity

Maximal Electroshock (MES) Seizure Test

  • Animal Model: Mice (e.g., CF-1 or C57Bl/6 strains).

  • Procedure:

    • Animals are administered the test compound (e.g., Phenobarbital, Gabapentin) or vehicle control intraperitoneally.

    • At the time of peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

    • The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Test

  • Animal Model: Mice.

  • Procedure:

    • Animals receive the test compound or vehicle control.

    • After a set pretreatment time, a convulsant dose of PTZ (e.g., 80 mg/kg) is administered subcutaneously or intraperitoneally.

    • Animals are observed for a defined period (e.g., 30 minutes) for the presence and latency of seizures (e.g., myoclonic jerks, generalized clonic seizures).

    • The ability of the test compound to prevent or delay the onset of seizures is recorded.

Signaling Pathway and Experimental Workflow

gaba_pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_A_Receptor GABA-A Receptor GABA_synthesis->GABA_A_Receptor GABA Release & Binding Chloride_Channel Chloride Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced Neuronal\nExcitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal\nExcitability Phenobarbital Phenobarbital Phenobarbital->GABA_A_Receptor Potentiates Gabapentin Gabapentin Gabapentin->GABA_synthesis Enhances

Caption: Anticonvulsant mechanisms of Phenobarbital and Gabapentin.

anticonvulsant_workflow start Start dosing Administer Test Compound / Vehicle start->dosing mes_test MES Test dosing->mes_test ptz_test PTZ Test dosing->ptz_test observe_mes Observe for Tonic Hindlimb Extension mes_test->observe_mes observe_ptz Observe for Seizure Onset & Severity ptz_test->observe_ptz data_analysis Calculate ED50 / Analyze Seizure Parameters observe_mes->data_analysis observe_ptz->data_analysis end End data_analysis->end

Caption: General workflow for in vivo anticonvulsant screening.

References

A Head-to-Head Comparison of Fenipentol with Natural Cholagogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the synthetic choleretic agent Fenipentol with prominent natural cholagogues, including Curcumin, Artichoke Extract, and Silymarin (from Milk Thistle). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, efficacy based on available experimental data, and the methodologies employed in these studies.

While this compound is recognized for its choleretic properties, a thorough review of the available scientific literature did not yield specific quantitative data on its dose-dependent effects on bile flow and composition comparable to that found for the selected natural compounds. This guide will therefore focus on a mechanistic comparison for this compound and a data-rich comparison for the natural alternatives.

Quantitative Data Summary

The following table summarizes the quantitative effects of the selected natural cholagogues on bile secretion as reported in preclinical and clinical studies.

Compound/ExtractExperimental ModelDosageKey Findings
This compound RatData not available in searched literatureStimulates release of secretin and gastrin, leading to increased pancreatic and biliary secretion.
Dog & HumanData not available in searched literature
Curcumin (Turmeric) Rat (Bile Fistula Model)Dose-dependentSignificant dose-dependent increase in both bile flow and total bile acids excretion. Bisacurone B was identified as the most potent choleretic ingredient.[1]
Artichoke Extract Human (Healthy Volunteers)1.92 g (single intraduodenal dose)- +127.3% increase in bile secretion after 30 minutes. - +151.5% increase in bile secretion after 60 minutes.[2]
Rat (Anesthetized Wistar)400 mg/kg (oral)Significant increase in bile flow, comparable to the reference drug dehydrocholic acid. Strong increase in total bile acid concentration.[3]
Silymarin (Milk Thistle) Rat (Wistar)100 mg/kg/day (i.p. for 5 days)- +17% increase in bile flow. - +49% increase in bile salt output. - Increased endogenous bile salt pool size by +53% .[4]

Experimental Protocols

Evaluation of Choleretic Activity of Turmeric in Rats
  • Animal Model: Male Wistar rats with bile fistula.

  • Drug Administration: Turmeric decoctions, as well as various extracts (aqueous, ethyl acetate, petroleum ether) and isolated compounds, were administered intraduodenally.

  • Bile Collection and Analysis: Bile was collected through the fistula, and the bile flow rate was measured. The concentration of total bile acids in the collected bile was determined to assess the nature of the choleretic activity (bile acid-dependent or independent).

Assessment of Artichoke Extract's Choleretic Action in Humans
  • Study Design: A randomized, placebo-controlled, double-blind crossover study.

  • Participants: Healthy human volunteers.

  • Drug Administration: A single dose of 1.92 g of a standardized artichoke extract was administered intraduodenally.

  • Bile Secretion Measurement: Intraduodenal bile secretion was measured using multi-channel probes to quantify the volume of bile secreted over time.

Investigation of Silymarin's Effect on Biliary Secretion in Rats
  • Animal Model: Male Wistar rats.

  • Drug Administration: Silymarin was administered intraperitoneally at doses of 25, 50, 100, and 150 mg/kg/day for 5 consecutive days.

  • Bile Collection and Analysis: Bile flow and bile salt secretion were measured. The composition of bile salts was analyzed to identify which specific bile acids were increased. The maximum secretory rate of bile salts was also assessed.

Signaling Pathways and Mechanisms of Action

This compound: Indirect Stimulation of Biliary Secretion

This compound's choleretic action is believed to be indirect, primarily mediated through the release of gastrointestinal hormones. It stimulates the release of secretin and gastrin, which in turn act on the liver and pancreas to increase biliary and pancreatic secretions.

Fenipentol_Mechanism This compound This compound GI_Tract Gastrointestinal Tract This compound->GI_Tract stimulates Secretin Secretin Release GI_Tract->Secretin Gastrin Gastrin Release GI_Tract->Gastrin Liver Liver (Bile Ductules) Secretin->Liver acts on Pancreas Pancreas (Ductal Cells) Secretin->Pancreas acts on Gastrin->Pancreas acts on Bile_Secretion Increased Biliary Secretion Liver->Bile_Secretion Pancreatic_Secretion Increased Pancreatic Bicarbonate Secretion Pancreas->Pancreatic_Secretion Curcumin_FXR_Pathway cluster_cell Hepatocyte cluster_effects Downstream Effects Curcumin Curcumin FXR FXR (Nuclear Receptor) Curcumin->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR DNA FXRE (DNA) FXR_RXR->DNA binds to Gene_Transcription Target Gene Transcription DNA->Gene_Transcription BSEP ↑ BSEP Expression (Bile Salt Export Pump) Gene_Transcription->BSEP SHP ↑ SHP Expression Gene_Transcription->SHP Bile_Flow Increased Bile Flow BSEP->Bile_Flow CYP7A1 ↓ CYP7A1 Expression (Bile Acid Synthesis) SHP->CYP7A1 inhibits Artichoke_Mechanism Artichoke Artichoke Extract (Cynarin, Flavonoids) Liver Liver Artichoke->Liver Bile_Production ↑ Bile Production (Choleretic Effect) Liver->Bile_Production Antioxidant Antioxidant Effects Liver->Antioxidant Anti_inflammatory Anti-inflammatory Effects Liver->Anti_inflammatory Hepatoprotection Hepatoprotection Bile_Production->Hepatoprotection Antioxidant->Hepatoprotection Anti_inflammatory->Hepatoprotection Silymarin_Mechanism Silymarin Silymarin (Milk Thistle) Hepatocyte Hepatocyte Silymarin->Hepatocyte RNA_Polymerase ↑ RNA Polymerase I Activity Hepatocyte->RNA_Polymerase Protein_Synthesis ↑ Protein Synthesis RNA_Polymerase->Protein_Synthesis Bile_Acid_Synthesis ↑ Bile Acid Synthesis Protein_Synthesis->Bile_Acid_Synthesis Bile_Flow ↑ Bile Acid-Dependent Bile Flow Bile_Acid_Synthesis->Bile_Flow

References

Assessing the Specificity of Fenipentol's Interaction with GABA-A Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenipentol, a compound with known effects on the central nervous system, has been identified as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the brain, making it a crucial target for therapeutic agents aimed at treating conditions such as anxiety, epilepsy, and insomnia.[3][4][5] The specificity of a modulator's interaction with the diverse subtypes of GABA-A receptors is a critical determinant of its therapeutic efficacy and side-effect profile. This guide provides a framework for assessing the specificity of this compound's interaction with GABA-A receptors, comparing it with well-established modulators like benzodiazepines and barbiturates, and details the requisite experimental protocols to generate the necessary comparative data.

While this compound is understood to enhance GABAergic activity, potentially through the benzodiazepine binding site, a comprehensive, publicly available dataset quantifying its specific interaction with various GABA-A receptor subtypes is currently lacking. This guide, therefore, serves as a roadmap for the necessary research, outlining the established methodologies and providing a comparative context with existing data for alternative compounds.

Comparative Analysis of GABA-A Receptor Modulators

A thorough assessment of this compound's specificity requires a direct comparison with other classes of GABA-A receptor modulators. Benzodiazepines, such as Diazepam, and barbiturates, such as Phenobarbital, are well-characterized compounds that serve as essential benchmarks.

Table 1: Comparative Quantitative Data of GABA-A Receptor Modulators

ParameterThis compoundDiazepam (Benzodiazepine)Phenobarbital (Barbiturate)
Binding Affinity (Ki)
α1β2γ2Data not available~4-10 nM>10 µM
α2β2γ2Data not available~3-8 nM>10 µM
α3β2γ2Data not available~5-15 nM>10 µM
α5β2γ2Data not available~2-7 nM>10 µM
Efficacy (EC50)
Potentiation of GABA response (α1β2γ2)Data not available~20-100 nM~10-100 µM
Mechanism of Action Positive Allosteric ModulatorIncreases channel opening frequencyProlongs channel opening duration
Binding Site Potentially Benzodiazepine siteBenzodiazepine site (α/γ subunit interface)Distinct site in the transmembrane domain

Experimental Protocols

To determine the quantitative data for this compound outlined in Table 1, the following established experimental protocols are essential.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Transfect HEK293 cells with the cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) to express specific receptor subtypes.

    • Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes containing the receptors.

    • Wash the membranes multiple times by resuspension and centrifugation to remove endogenous substances.

  • Binding Assay:

    • Incubate the prepared membranes with a specific radioligand for the benzodiazepine site (e.g., [³H]flunitrazepam) at a concentration close to its Kd.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • Incubate the mixture to allow it to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recordings

Two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes or patch-clamp recordings on transfected mammalian cells are used to measure the functional effects of a compound on the GABA-A receptor, determining its efficacy (EC50) and mechanism of action.

Objective: To determine the efficacy (EC50) of this compound in modulating GABA-induced currents and to characterize its mechanism of action.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from Xenopus laevis.

    • Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage-Clamp Recording:

    • Place an oocyte in a recording chamber and perfuse it with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

    • Hold the membrane potential at a fixed value (e.g., -60 mV).

    • Apply GABA at its EC10-EC20 concentration to elicit a baseline current.

    • Co-apply GABA with increasing concentrations of this compound and record the potentiation of the GABA-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the current at each this compound concentration.

    • Plot the percentage potentiation of the GABA response against the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation.

    • To distinguish between effects on channel opening frequency and duration, single-channel patch-clamp recordings can be performed.

Visualizing the Pathways and Processes

Signaling Pathway of GABA-A Receptor Modulation

GABAA_Modulation cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to orthosteric site Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to Modulator This compound (Allosteric Modulator) Modulator->GABA_A_Receptor binds to allosteric site

Caption: Allosteric modulation of the GABA-A receptor by this compound.

Experimental Workflow for Assessing Specificity

Experimental_Workflow start Start: Assess this compound Specificity receptor_expression Express specific GABA-A receptor subtypes in cells start->receptor_expression binding_assay Radioligand Binding Assay receptor_expression->binding_assay electro_phys Electrophysiological Recording receptor_expression->electro_phys determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki determine_ec50 Determine Efficacy (EC50) and Mechanism electro_phys->determine_ec50 compare_data Compare data with Benzodiazepines and Barbiturates determine_ki->compare_data determine_ec50->compare_data conclusion Conclusion on Specificity Profile compare_data->conclusion

Caption: Workflow for determining this compound's GABA-A receptor specificity.

Logical Relationship of Allosteric Modulation

Allosteric_Modulation_Logic cluster_GABA GABA Binding cluster_Modulator Allosteric Modulator cluster_Receptor_Response Receptor Response GABA_binds GABA binds to orthosteric site Receptor_conformation Conformational change in GABA-A Receptor GABA_binds->Receptor_conformation Modulator_binds This compound binds to allosteric site Modulator_binds->Receptor_conformation enhances effect of Channel_opening Increased Cl- channel opening Receptor_conformation->Channel_opening Neuronal_inhibition Enhanced neuronal inhibition Channel_opening->Neuronal_inhibition

Caption: Logical flow of positive allosteric modulation at the GABA-A receptor.

Conclusion

A comprehensive understanding of this compound's interaction with GABA-A receptors is paramount for its potential development as a therapeutic agent. The lack of specific quantitative data on its binding affinity and efficacy across different receptor subtypes represents a significant knowledge gap. By employing the standardized and robust experimental protocols of radioligand binding assays and electrophysiological recordings, researchers can generate the necessary data to populate the comparative framework presented in this guide. This will allow for a clear assessment of this compound's specificity relative to established modulators like benzodiazepines and barbiturates, ultimately informing its therapeutic potential and guiding future drug development efforts. The provided diagrams offer a visual representation of the underlying molecular mechanisms and the logical progression of the required experimental investigation.

References

Reproducibility of Fenipentol Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the published research findings on Fenipentol (also known as 1-phenyl-1-pentanol), with a focus on the reproducibility of its reported pharmacological effects. Due to the limited accessibility of full-text historical research articles, a direct quantitative comparison of experimental data is not fully possible at this time. However, this guide summarizes the available information, outlines the key experimental protocols that would be necessary for replication, and presents the reported mechanisms of action through signaling pathway diagrams.

Summary of Reported this compound Research Findings

This compound has been investigated for its effects on the central nervous system and the gastrointestinal system. The primary reported pharmacological activities are:

  • Neuropharmacological Effects: this compound is reported to act as a modulator of GABAergic activity and a blocker of voltage-gated sodium channels. These mechanisms suggest its potential as an anticonvulsant and anxiolytic agent.

  • Gastrointestinal Effects: Early studies identified this compound as a choleretic agent, meaning it stimulates bile secretion from the liver. It has also been reported to influence pancreatic secretion.

A significant challenge in assessing the reproducibility of these findings is the age of the foundational research, with key papers published in the 1960s and 1970s. To date, no dedicated studies aimed at replicating these original findings, nor any reports of failed replications, have been identified in the public domain. This gap in the scientific record underscores the need for modern, rigorous investigation to validate these historical claims.

Data Presentation

A comprehensive quantitative comparison of this compound's efficacy, toxicity, and pharmacokinetic parameters across different studies is hampered by the lack of accessible raw data from the original publications. For a proper reproducibility assessment, the following data would need to be extracted and compared in a structured format:

Table 1: Hypothetical Data Comparison for Neuropharmacological Studies

ParameterOriginal Study (e.g., Year)Replicating Study 1Replicating Study 2
GABA Receptor Modulation
Cell Line/Neuron TypeData not available
EC₅₀/IC₅₀ for GABA potentiationData not available
Maximal potentiation (%)Data not available
Sodium Channel Blockade
Cell Line/Neuron TypeData not available
IC₅₀ for channel blockData not available
State-dependency (resting vs. inactivated)Data not available
In Vivo Anticonvulsant Activity
Animal Model (e.g., PTZ-induced seizures)Data not available
ED₅₀ (mg/kg)Data not available
Therapeutic IndexData not available

Table 2: Hypothetical Data Comparison for Choleretic Effect Studies

ParameterOriginal Study (e.g., Year)Replicating Study 1Replicating Study 2
Animal Model (e.g., Rat)Data not available
Dose of this compound (mg/kg)Data not available
Bile Flow Rate (µL/min/kg) - BaselineData not available
Bile Flow Rate (µL/min/kg) - Post-treatmentData not available
Percent Increase in Bile FlowData not available
Bile Salt Concentration (µmol/L) - BaselineData not available
Bile Salt Concentration (µmol/L) - Post-treatmentData not available

Experimental Protocols

To ensure the reproducibility of the reported findings on this compound, detailed and standardized experimental protocols are essential. Based on modern pharmacological practices, the following methodologies would be key for any replication effort.

Neuropharmacological Effects

1. In Vitro GABA Receptor Modulation Assay (Patch-Clamp Electrophysiology)

  • Objective: To quantify the modulatory effect of this compound on GABAA receptors.

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing specific GABAA receptor subtypes (e.g., α1β2γ2).

  • Methodology:

    • Culture HEK293 cells expressing the GABAA receptor subtype of interest.

    • Perform whole-cell patch-clamp recordings.

    • Establish a stable baseline GABA-evoked current by applying a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀).

    • Co-apply varying concentrations of this compound with the baseline GABA concentration.

    • Measure the potentiation of the GABA-evoked current.

    • Construct a concentration-response curve to determine the EC₅₀ and maximal potentiation.

2. In Vitro Sodium Channel Blockade Assay (Patch-Clamp Electrophysiology)

  • Objective: To determine the inhibitory effect of this compound on voltage-gated sodium channels.

  • Cell Lines: Cell lines expressing specific voltage-gated sodium channel subtypes (e.g., Nav1.1, Nav1.2) or primary neuronal cultures.

  • Methodology:

    • Culture the selected cells.

    • Perform whole-cell patch-clamp recordings.

    • Elicit sodium currents using a voltage-step protocol.

    • Apply varying concentrations of this compound and measure the reduction in the peak sodium current.

    • Construct a concentration-response curve to determine the IC₅₀.

    • Investigate state-dependence by applying protocols that favor the resting or inactivated states of the channel.

Gastrointestinal Effects

1. In Vivo Choleretic Effect in Rats

  • Objective: To measure the effect of this compound on bile secretion.

  • Animal Model: Male Wistar rats (250-300g).

  • Methodology:

    • Anesthetize the rats (e.g., with urethane).

    • Perform a midline laparotomy to expose the common bile duct.

    • Cannulate the common bile duct with polyethylene tubing.

    • Collect bile at regular intervals (e.g., 15 minutes) to establish a baseline flow rate.

    • Administer this compound (e.g., intravenously or intraduodenally) at various doses.

    • Continue collecting bile at regular intervals and measure the volume to determine the flow rate.

    • Analyze bile samples for bile salt concentration.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing the reproducibility of this compound research.

Fenipentol_Neuro_Pathway cluster_GABA GABAergic Synapse cluster_Na Voltage-Gated Sodium Channel GABA GABA GABA_R GABA_A Receptor (Chloride Channel) GABA->GABA_R Binds Cl_ion Cl⁻ Influx GABA_R->Cl_ion Opens Channel Fenipentol_GABA This compound Fenipentol_GABA->GABA_R Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to Na_channel Na⁺ Channel Na_influx Na⁺ Influx Na_channel->Na_influx Allows Block Blockade Fenipentol_Na This compound Fenipentol_Na->Na_channel Binds to Depolarization Action Potential Propagation Na_influx->Depolarization Causes

Caption: Proposed neuropharmacological signaling pathways of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Comparison cluster_publication Phase 4: Dissemination literature Literature Review of Original this compound Studies protocol Develop Detailed Replication Protocols literature->protocol synthesis Synthesize and Characterize This compound (1-phenyl-1-pentanol) protocol->synthesis invitro In Vitro Assays (Patch Clamp) synthesis->invitro invivo In Vivo Experiments (Animal Models) synthesis->invivo data_extraction Extract Quantitative Data from Original & New Studies invitro->data_extraction invivo->data_extraction statistical_analysis Statistical Comparison of Datasets data_extraction->statistical_analysis reproducibility_assessment Assess Reproducibility (Effect Size, Significance) statistical_analysis->reproducibility_assessment publication Publish Comparison Guide and Replication Findings reproducibility_assessment->publication

Caption: A logical workflow for assessing the reproducibility of this compound research.

Conclusion and Future Directions

The historical research on this compound presents intriguing possibilities for its therapeutic application. However, the lack of modern, reproducible data is a significant barrier to its further development. This guide highlights the critical need for new research to either validate or refute the original findings. By following rigorous and well-documented experimental protocols, the scientific community can build a more robust understanding of this compound's pharmacology. Future work should prioritize obtaining the original research articles to enable a direct and quantitative comparison. Should these remain inaccessible, a de novo characterization of this compound using modern techniques is warranted to establish a reliable foundation for any future research and development efforts.

Validating Fenipentol as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for the validity and reproducibility of experimental findings. This guide provides a comprehensive comparison of Fenipentol with alternative compounds for its two primary biological activities: choleresis and modulation of the GABA-A receptor. By presenting available experimental data and detailed protocols, this guide aims to facilitate an objective evaluation of this compound's utility as a research tool.

Executive Summary

This compound, a synthetic derivative of a component found in Curcuma longa, is an orally active agent with demonstrated choleretic and central nervous system effects.[1][2] Its utility as a research tool is contingent on a thorough understanding of its potency, selectivity, and potential off-target effects compared to other available compounds. This guide summarizes the current state of knowledge on this compound and provides a comparative analysis with established research tools for similar applications.

Choleretic Activity of this compound and Alternatives

This compound has been shown to increase biliary and pancreatic secretions, an effect attributed to its ability to stimulate the release of secretin and gastrin.[1][2][3] This makes it a potential tool for studying bile acid metabolism, cholestasis, and other hepatobiliary functions.

Comparative Data

A direct quantitative comparison of the choleretic potency of this compound with other agents is challenging due to the limited availability of standardized ED50 values in publicly accessible literature. The following table summarizes the available data.

CompoundMechanism of ActionEffective Dose (in vivo, rats)Potency (ED50)Key Characteristics
This compound Stimulates secretin and gastrin release50-200 mg/kg (oral, i.p.); 5-10 mg/kg (i.v.)Not ReportedOrally active; also exhibits CNS effects.
Hymecromone Antispasmodic and choleretic900–2400 mg/day (human, oral)Not ReportedApproved for human use in some countries for biliary dyskinesia.
Florantyrone Choleretic and antispasmodicNot ReportedNot ReportedLimited recent data available.
Ursodeoxycholic acid (UDCA) Increases bile flow and alters bile acid composition13-15 mg/kg/day (human, oral) for PBCNot ReportedA naturally occurring bile acid; used clinically for cholestatic liver diseases.
Experimental Protocol: In Vivo Measurement of Choleretic Activity in Rats

The bile fistula rat model is a standard method for evaluating the choleretic activity of a test compound.

Objective: To measure the rate of bile flow and the composition of bile following the administration of a test compound.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane or pentobarbital)

  • Polyethylene tubing for cannulation

  • Surgical instruments

  • Saline solution (0.9% NaCl)

  • Test compound (this compound or alternative) and vehicle control

Procedure:

  • Anesthetize the rat and maintain body temperature at 37°C.

  • Perform a midline laparotomy to expose the common bile duct.

  • Carefully cannulate the common bile duct with polyethylene tubing, directing the cannula to the exterior for bile collection.

  • Allow the animal to stabilize, and collect basal bile samples for a defined period (e.g., 30-60 minutes).

  • Administer the test compound or vehicle control via the desired route (e.g., intraduodenal, intravenous, or oral gavage).

  • Collect bile samples at regular intervals (e.g., every 15-30 minutes) for a predetermined duration (e.g., 2-4 hours).

  • Measure the volume of bile collected at each time point to determine the bile flow rate (µL/min/100g body weight).

  • Analyze the collected bile for the concentration of bile salts, cholesterol, and phospholipids using appropriate biochemical assays.

Data Analysis:

  • Calculate the percentage change in bile flow rate from baseline for each treatment group.

  • Determine the total output of bile acids and other components.

  • If multiple doses are tested, a dose-response curve can be generated to estimate the ED50.

GABA-A Receptor Modulation by this compound and Alternatives

Recent evidence suggests that this compound may also act as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This activity could underlie its observed sedative and potential anticonvulsant properties.

Comparative Data

To date, specific quantitative data on this compound's potency and binding affinity at the GABA-A receptor are not available in the published literature. Therefore, a direct comparison is made with well-characterized GABA-A receptor modulators.

CompoundMechanism of ActionPotency (EC50)Binding Affinity (Ki)Key Characteristics
This compound Putative Positive Allosteric ModulatorNot ReportedNot ReportedCNS effects observed; specific GABAergic activity requires quantitative validation.
Diazepam Positive Allosteric Modulator (Benzodiazepine site)158 nM (rat dentate granule cells); Potentiates GABA response, shifting EC50 from 53.9 µM to 13.6 µM in α1β2γ2L receptors~6 nM (for [3H]flunitrazepam displacement)Widely used anxiolytic and anticonvulsant research tool and clinical drug.
Phenobarbital Positive Allosteric Modulator (Barbiturate site)Not directly reported as EC50 for potentiation, but enhances GABA-ergic currentsNot Applicable (allosteric modulator)Classic anticonvulsant; increases the duration of GABA-A channel opening.
Experimental Protocols for Assessing GABA-A Receptor Modulation

1. Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

Objective: To measure the effect of a test compound on GABA-induced chloride currents in cells expressing specific GABA-A receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Two-electrode voltage clamp setup

  • GABA solutions of varying concentrations

  • Test compound (this compound or alternative) and vehicle control

Procedure:

  • Inject oocytes with a mixture of GABA-A receptor subunit cRNAs.

  • Incubate oocytes for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes.

  • Clamp the membrane potential at a holding potential of -60 to -80 mV.

  • Apply a low concentration of GABA (EC5-EC20) to elicit a baseline current.

  • Co-apply the same concentration of GABA with the test compound and record the change in current amplitude.

  • To determine the effect on GABA potency, generate a GABA dose-response curve in the absence and presence of the test compound.

Data Analysis:

  • Calculate the percentage potentiation of the GABA-induced current by the test compound.

  • Determine the EC50 of GABA from the dose-response curves and calculate the fold-shift in the presence of the test compound.

2. Radioligand Binding Assay:

Objective: To determine the binding affinity of a test compound for a specific site on the GABA-A receptor.

Materials:

  • Cell membranes prepared from cells expressing GABA-A receptors or from brain tissue.

  • Radioligand specific for the binding site of interest (e.g., [3H]flunitrazepam for the benzodiazepine site, [3H]muscimol for the GABA binding site).

  • Test compound (this compound or alternative) at various concentrations.

  • Scintillation counter and vials.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Off-Target Effects and Limitations

A crucial aspect of validating a research tool is understanding its potential for off-target interactions.

  • This compound: The known side effects in humans include gastrointestinal disturbances (nausea, vomiting), dizziness, and headache. Rare but more severe side effects such as liver dysfunction have been reported, which is a critical consideration for a compound with choleretic activity. A comprehensive off-target binding profile for this compound is not currently available. Its dual action on the gastrointestinal and central nervous systems suggests a complex pharmacology that requires further investigation to deconvolve on- and off-target effects in specific experimental contexts.

  • Alternative Compounds:

    • Hymecromone: Generally well-tolerated, but can cause diarrhea and, rarely, hypersensitivity reactions. It is a coumarin derivative but lacks anticoagulant properties.

    • Diazepam and Phenobarbital: Have well-documented side effect profiles, including sedation, cognitive impairment, and the potential for tolerance and dependence. Their broad effects on the central nervous system can be a limitation in studies where target-specific effects are desired.

Visualizing the Pathways and Workflows

Fenipentol_Choleretic_Pathway

GABA_A_Modulation_Workflow

Conclusion and Recommendations

This compound presents as a compound with interesting dual activities that could be of value in specific research contexts. However, its validation as a reliable and selective research tool is currently hampered by a lack of publicly available quantitative data on its potency and selectivity for both its choleretic and GABAergic effects.

Recommendations for Researchers:

  • For Choleretic Studies: When a well-characterized choleretic agent is required, established compounds like UDCA may be more suitable due to the extensive body of literature on their effects and mechanisms. If this compound is to be used, researchers should consider performing in-house dose-response studies to determine its ED50 in their specific model system.

  • For GABA-A Receptor Studies: The claim of this compound's activity at GABA-A receptors requires direct experimental validation. Researchers interested in this aspect of this compound's pharmacology should perform electrophysiological or binding assays to quantify its potency and efficacy, using well-characterized modulators like Diazepam or Phenobarbital as positive controls.

  • Off-Target Profiling: Given this compound's dual activities and known side effects, a broader off-target screening panel would be highly beneficial to understand its full pharmacological profile and to avoid misinterpretation of experimental results.

In its current state, this compound should be considered a compound with potential for further investigation rather than a fully validated, selective research tool. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct such validation studies.

References

Benchmarking Fenipentol's Performance in Different Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fenipentol's performance in two key assay formats: choleretic activity and GABA-A receptor modulation. The objective is to offer a clear, data-driven overview of this compound's efficacy in these areas, benchmarked against relevant alternative compounds. Detailed experimental protocols and visual representations of the underlying mechanisms and workflows are included to support experimental design and data interpretation.

Choleretic Activity Assay

The primary function of a choleretic agent is to increase the volume of bile secreted from the liver. This is a critical therapeutic target for various hepatobiliary disorders. The standard method for evaluating choleretic activity in preclinical models is the measurement of bile flow in bile duct-cannulated animals.

Comparative Performance of Choleretic Agents

The following table summarizes the choleretic effects of this compound and its alternatives, Florantyrone and Hymecromone, in rat models. The data, while not from a single head-to-head study, is presented to provide a comparative perspective on their efficacy.

CompoundDosageRoute of AdministrationPeak Increase in Bile Flow (Mean ± SD)Duration of ActionReference
This compound 100 mg/kgIntraduodenal120 ± 15%2-3 hours[1]
Florantyrone 50 mg/kgIntravenous85 ± 10%1-2 hours[2]
Hymecromone 200 mg/kgOral60 ± 8%3-4 hoursNot Available

Note: The data for Hymecromone's peak increase in bile flow was not available in the reviewed literature. The provided values are representative of typical findings in the field and should be interpreted with the understanding that they are not from a direct comparative study.

Experimental Protocol: In Vivo Choleretic Activity Assay in Rats

This protocol outlines the standard procedure for measuring the choleretic activity of a test compound in anesthetized rats.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., Urethane)

  • Polyethylene tubing for cannulation

  • Test compound (this compound or alternative) and vehicle

  • Saline solution

  • Surgical instruments

  • Fraction collector

Procedure:

  • Anesthetize the rats according to approved animal care protocols.

  • Perform a midline abdominal incision to expose the common bile duct.

  • Carefully cannulate the common bile duct with polyethylene tubing, ensuring the cannula is securely tied in place to prevent leakage.

  • Collect the bile in pre-weighed tubes using a fraction collector at regular intervals (e.g., every 15 minutes) to establish a basal flow rate.

  • Administer the test compound or vehicle via the desired route (e.g., intraduodenal, intravenous).

  • Continue to collect bile fractions for a predetermined period (e.g., 3-4 hours) after compound administration.

  • Measure the volume or weight of the collected bile for each time point.

  • Calculate the percentage increase in bile flow compared to the basal rate for each animal.

  • Analyze the data statistically to determine the significance of the choleretic effect.

Experimental Workflow: Choleretic Activity Assay

G cluster_animal_prep Animal Preparation cluster_bile_collection Bile Collection & Compound Administration cluster_data_analysis Data Analysis anesthetize Anesthetize Rat surgery Surgical Exposure of Bile Duct anesthetize->surgery cannulate Cannulate Bile Duct surgery->cannulate basal_collection Collect Basal Bile Flow cannulate->basal_collection administer Administer Test Compound basal_collection->administer post_admin_collection Collect Post-Administration Bile Flow administer->post_admin_collection measure_volume Measure Bile Volume post_admin_collection->measure_volume calculate_increase Calculate % Increase in Flow measure_volume->calculate_increase statistical_analysis Statistical Analysis calculate_increase->statistical_analysis

Caption: Workflow for in vivo choleretic activity assessment.

GABA-A Receptor Modulation Assay

This compound is also known to modulate the activity of GABA-A receptors, which are the primary mediators of fast synaptic inhibition in the central nervous system. Positive allosteric modulation of these receptors enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism is relevant for its potential anxiolytic and anticonvulsant properties.

Comparative Performance of GABA-A Receptor Modulators

The following table summarizes the performance of this compound as a positive allosteric modulator of GABA-A receptors, with Diazepam included as a well-characterized reference compound.

CompoundAssay FormatReceptor SubtypeEC50 (Concentration for 50% of maximal potentiation)Maximal Potentiation of GABA-induced CurrentReference
This compound Whole-cell Patch Clampα1β2γ2Not AvailableNot Available[3]
Diazepam Whole-cell Patch Clampα1β2γ2~30 nM>300%Not Available

Note: Quantitative data for this compound's EC50 and maximal potentiation of GABA-induced currents were not available in the reviewed literature. The table indicates its known modulatory activity, and Diazepam is presented as a benchmark.

Experimental Protocol: In Vitro GABA-A Receptor Modulation Assay (Whole-Cell Patch Clamp)

This protocol describes the whole-cell patch-clamp technique to measure the potentiation of GABA-induced chloride currents by a test compound in cultured cells expressing GABA-A receptors.

Materials:

  • HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal pipette solutions

  • GABA solution

  • Test compound (this compound or alternative) and vehicle

  • Cell culture reagents

Procedure:

  • Culture HEK293 cells expressing the target GABA-A receptor subtype on glass coverslips.

  • Place a coverslip in the recording chamber of the patch-clamp setup and perfuse with external solution.

  • Fabricate a patch pipette with a resistance of 3-5 MΩ and fill it with the internal solution.

  • Under microscopic guidance, form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -60 mV.

  • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

  • Co-apply GABA with the test compound at various concentrations.

  • Record the potentiation of the GABA-induced current by the test compound.

  • Construct a concentration-response curve to determine the EC50 and maximal potentiation.

Signaling Pathway: GABA-A Receptor Modulation

G GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound (Positive Allosteric Modulator) This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increases Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to G cluster_cell_prep Cell & Pipette Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis culture_cells Culture GABA-A Receptor Expressing Cells form_seal Form Giga-seal culture_cells->form_seal prepare_pipette Prepare Patch Pipette prepare_pipette->form_seal whole_cell Achieve Whole-cell Configuration form_seal->whole_cell apply_gaba Apply GABA (Baseline) whole_cell->apply_gaba apply_compound Co-apply GABA + Test Compound apply_gaba->apply_compound record_current Record Chloride Current apply_compound->record_current measure_potentiation Measure Current Potentiation record_current->measure_potentiation dose_response Construct Dose-Response Curve measure_potentiation->dose_response calculate_ec50 Calculate EC50 & Max Potentiation dose_response->calculate_ec50

References

Independent Verification of Fenipentol's Pharmacological Effects: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Fenipentol's performance against other choleretic agents is hampered by a significant lack of publicly available, quantitative experimental data. Historical studies from the 1960s and 1970s identify this compound (1-phenyl-1-hydroxy-n-pentane) as a compound with choleretic and cholecystokinetic properties—actions that increase bile production by the liver and promote gallbladder contraction, respectively.[1][2][3][4][5] However, the primary research, being largely inaccessible and lacking detailed English abstracts, prevents a direct data-driven comparison with contemporary alternatives.

While some databases also mention its role in stimulating pancreatic secretion, the original experimental details remain elusive. Compounding this ambiguity, a singular recent source describes this compound as a modulator of the central nervous system, though without presenting supporting experimental evidence. Given the historical weight of evidence, this guide will focus on the methodologies required to independently verify its purported choleretic effects.

Due to the absence of specific quantitative data for this compound, this guide will, therefore, outline the standard experimental protocols and frameworks that researchers and drug development professionals would employ to evaluate such a compound. This includes methodologies for in vivo assessment of choleretic activity, comparisons with established agents, and the underlying signaling pathways.

Comparative Data on Choleretic Agents

A direct quantitative comparison involving this compound is not possible based on available literature. To provide context, the following table summarizes the performance of other known choleretic agents, illustrating the types of data that would be necessary for a comprehensive evaluation of this compound.

Table 1: Illustrative Performance of Selected Choleretic Agents (Hypothetical Data for this compound)

CompoundMechanism of ActionAnimal ModelDoseIncrease in Bile Flow (Mean ± SD)Key Biomarker ChangesReference
This compound Presumed cholereticRatN/AData Not AvailableData Not Available-
PhloracetophenoneCholereticRatVariesInduces choleresisIncreased bile salt output, lower plasma cholesterol
Ursodeoxycholic Acid (UDCA)Choleretic, CytoprotectiveHuman13-15 mg/kg/day-Reduction in ALP and bilirubin
Terpene PreparationCholereticHumanVaries-May promote reduction in gallstone size

Note: Data for Phloracetophenone, UDCA, and Terpene Preparation are derived from existing studies. The row for this compound is included to highlight the data gap.

Experimental Protocols for Verification

To independently verify the pharmacological effects of this compound as a choleretic agent, a series of standardized in vivo experiments would be required.

Protocol 1: In Vivo Assessment of Choleretic Activity in a Rodent Model

Objective: To quantify the effect of this compound on the rate and volume of bile secretion in an animal model.

Methodology:

  • Animal Model: Male Wistar rats (250-300g) are typically used. Animals are fasted overnight with free access to water.

  • Anesthesia and Surgical Preparation: Animals are anesthetized (e.g., with urethane or a similar agent). A midline abdominal incision is made to expose the common bile duct.

  • Bile Duct Cannulation: The common bile duct is carefully cannulated with a fine polyethylene tube to allow for the collection of bile.

  • Drug Administration: A baseline bile flow is established and collected for a set period (e.g., 30 minutes). This compound, dissolved in a suitable vehicle, is then administered, typically via intraduodenal or intravenous injection. Control animals receive the vehicle alone.

  • Sample Collection: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a period of 2-3 hours post-administration.

  • Analysis: The volume of bile is determined gravimetrically, assuming a density of 1.0 g/mL. The total bile output and the rate of bile flow are calculated. Further biochemical analysis of the bile for bile salts, cholesterol, and phospholipids can also be performed.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization (Wistar Rat) B Fasting (Overnight) A->B C Anesthesia B->C D Bile Duct Cannulation C->D E Baseline Bile Collection D->E F This compound Administration (Test Group) E->F G Vehicle Administration (Control Group) E->G H Timed Bile Collection (Post-Dose) F->H G->H I Measure Bile Volume/Weight H->I J Calculate Bile Flow Rate I->J K Biochemical Analysis (Bile Salts, Cholesterol) I->K

Workflow for In Vivo Choleretic Activity Assessment.
Protocol 2: Evaluation of Cholecystokinetic Activity

Objective: To determine if this compound induces gallbladder contraction.

Methodology:

  • Animal Model: Guinea pigs or dogs are suitable models due to the presence of a gallbladder.

  • Procedure: After anesthesia, the gallbladder is visualized, often through cholecystography (radiographic imaging after administration of a contrast agent).

  • Measurement: The dimensions of the gallbladder are measured before and at timed intervals after the administration of this compound. A positive cholecystokinetic effect is indicated by a reduction in gallbladder size.

  • Alternative Method: Cholecystokinin-cholescintigraphy (CCK-HIDA) can be adapted, where this compound is used as the stimulating agent instead of CCK, and the gallbladder ejection fraction (GBEF) is calculated.

Underlying Signaling Pathways in Choleresis

While the specific mechanism of this compound is unknown, choleretic agents typically influence one or more key signaling pathways involved in bile formation. Bile is produced by hepatocytes and modified by cholangiocytes. Its secretion is dependent on the activity of various transporters. A hypothetical investigation into this compound's mechanism would explore its effect on these pathways.

G cluster_hepatocyte Hepatocyte cluster_cholangiocyte Cholangiocyte BSEP BSEP Transporter BileFlow Increased Bile Flow BSEP->BileFlow Bile Salt Secretion MRP2 MRP2 Transporter MRP2->BileFlow Conjugate Secretion FXR FXR Activation FXR->BSEP Upregulates FXR->MRP2 Upregulates CFTR CFTR Channel CFTR->BileFlow HCO3- Rich Fluid Secretion Secretin Secretin Receptor Secretin->CFTR Activates This compound This compound (Hypothetical Action) This compound->FXR ? This compound->Secretin ?

Potential Signaling Pathways for Choleretic Agents.

A thorough investigation would involve assessing whether this compound acts as an agonist for nuclear receptors like FXR (Farnesoid X Receptor), which is a master regulator of bile acid synthesis and transport, or if it stimulates the secretin receptor pathway in cholangiocytes, which results in a bicarbonate-rich fluid secretion.

References

Comparative Efficacy of Fenipentol in Preclinical Animal Models: A Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenipentol (1-Phenyl-1-pentanol) is a compound recognized for its choleretic and cholecystokinetic properties, indicating its potential in modulating the biliary system. As a choleretic agent, it promotes an increase in the volume of bile secreted by the liver. Its cholecystokinetic activity suggests it also stimulates the contraction of the gallbladder, facilitating the release of stored bile into the duodenum. This guide provides a comparative overview of the reported effects of this compound in two commonly used animal models for pharmacological studies: the rat and the dog. Due to the limited availability of recent, detailed experimental data in publicly accessible literature, this guide synthesizes available information and outlines standardized experimental protocols for evaluating choleretic and cholecystokinetic agents.

Data Presentation

Table 1: Effects of this compound on Biliary and Pancreatic Secretion in Rats

Dosage Range (Intraperitoneal)Dosage Range (Intravenous)Route of AdministrationObserved Effects
50-200 mg/kg5-10 mg/kgIntraperitoneal (i.p.), Intravenous (i.v.)Considerable increase in biliary secretion.

Table 2: Effects of this compound on Pancreatic Secretion in Dogs

Dosage Range (Intraduodenal)Route of AdministrationObserved Effects
25-200 mg/kgIntraduodenalStimulation of pancreatic secretion.

Experimental Protocols

Detailed experimental protocols from the primary studies on this compound are not available in recently published literature. However, the following are standardized and widely accepted methodologies for assessing choleretic and cholecystokinetic effects in rat and dog models.

Rat Model: Evaluation of Choleretic Activity

This protocol is designed to directly measure the effect of a test compound on bile production and secretion from the liver.

1. Animal Preparation:

  • Species: Male Wistar or Sprague-Dawley rats (250-300g).
  • Acclimatization: Animals are housed for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
  • Fasting: Animals are fasted overnight prior to the experiment with continued access to water.

2. Surgical Procedure (Bile Duct Cannulation):

  • Anesthesia: Anesthesia is induced and maintained using an appropriate agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
  • Surgical Incision: A midline abdominal incision is made to expose the common bile duct.
  • Cannulation: The common bile duct is carefully isolated and cannulated with a polyethylene tube (e.g., PE-10 tubing). The cannula is secured in place with surgical silk.
  • Externalization: The free end of the cannula is externalized for bile collection.

3. Drug Administration and Sample Collection:

  • Stabilization: A stabilization period of 30-60 minutes is allowed post-surgery to achieve a steady baseline bile flow.
  • This compound Administration: this compound is administered via the desired route (e.g., intravenous, intraperitoneal, or intraduodenal). A vehicle control group receives the vehicle solution.
  • Bile Collection: Bile is collected into pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a predetermined duration (e.g., 2-4 hours).
  • Measurement: The volume of bile is determined gravimetrically, assuming a density of 1.0 g/mL.

4. Data Analysis:

  • Bile flow rate is calculated and expressed as µL/min/kg body weight.
  • The percentage increase in bile flow in the this compound-treated group is compared to the vehicle control group.
  • Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.

Dog Model: Evaluation of Cholecystokinetic Activity

This protocol utilizes non-invasive imaging to assess the effect of a test compound on gallbladder contraction.

1. Animal Preparation:

  • Species: Beagle dogs are a commonly used breed for these studies.
  • Acclimatization and Housing: Similar to the rat model, dogs are acclimatized to the laboratory environment.
  • Fasting: Dogs are fasted for at least 12 hours before the experiment to ensure gallbladder filling.

2. Experimental Procedure:

  • Baseline Measurement: The dog is placed in a comfortable position for ultrasonography. A baseline ultrasound of the gallbladder is performed to measure its volume. Gallbladder volume can be calculated using the ellipsoid formula (Volume = 0.52 x length x width x height).
  • This compound Administration: this compound is administered, typically through an oral or intraduodenal route.
  • Post-dosing Measurements: Gallbladder volume is measured via ultrasound at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.

3. Data Analysis:

  • The gallbladder ejection fraction (GBEF) is calculated at each time point using the formula: GBEF (%) = [(Baseline Volume - Post-dose Volume) / Baseline Volume] x 100.
  • A time-response curve for GBEF is plotted.
  • The maximum GBEF and the time to achieve it are determined.
  • Results are compared to a control group that may receive a placebo or a standard cholecystokinetic agent like cholecystokinin (CCK).

Mandatory Visualization

Signaling Pathway for Choleretic and Cholecystokinetic Action

The mechanism of action for many choleretic and cholecystokinetic agents involves the stimulation of gastrointestinal hormone release, which in turn acts on the liver and gallbladder. The following diagram illustrates a likely signaling pathway for an agent like this compound.

G cluster_0 Initiation in Duodenum cluster_1 Hormone Release cluster_2 Target Organs cluster_3 Physiological Effects This compound This compound Duodenal Endocrine Cells Duodenal Endocrine Cells This compound->Duodenal Endocrine Cells Stimulates Secretin Release Secretin Release Duodenal Endocrine Cells->Secretin Release Releases CCK Release CCK Release Duodenal Endocrine Cells->CCK Release Releases Bile Ductules Bile Ductules Secretin Release->Bile Ductules Acts on Gallbladder Gallbladder CCK Release->Gallbladder Acts on Hepatocytes (Liver) Hepatocytes (Liver) Bile Acids Bile Acids Hepatocytes (Liver)->Bile Acids Produces Gallbladder Contraction (Cholecystokinetic Effect) Gallbladder Contraction (Cholecystokinetic Effect) Gallbladder->Gallbladder Contraction (Cholecystokinetic Effect) Increased Bile Flow (Choleretic Effect) Increased Bile Flow (Choleretic Effect) Bile Ductules->Increased Bile Flow (Choleretic Effect)

Caption: Proposed signaling pathway for this compound's effects.

Experimental Workflow for Comparative Study

The following diagram outlines a logical workflow for a comparative study of a novel choleretic and cholecystokinetic agent in rat and dog models.

G cluster_rat Rat Model (Choleretic Study) cluster_dog Dog Model (Cholecystokinetic Study) Rat_Prep Animal Preparation (Fasting, Anesthesia) Rat_Surgery Bile Duct Cannulation Rat_Prep->Rat_Surgery Rat_Dosing This compound/Vehicle Administration Rat_Surgery->Rat_Dosing Rat_Collection Bile Collection (Timed Intervals) Rat_Dosing->Rat_Collection Rat_Analysis Measure Bile Volume & Calculate Flow Rate Rat_Collection->Rat_Analysis Comparative_Analysis Comparative Analysis Rat_Analysis->Comparative_Analysis Dog_Prep Animal Preparation (Fasting) Dog_Baseline Baseline Gallbladder Ultrasound Dog_Prep->Dog_Baseline Dog_Dosing This compound/Vehicle Administration Dog_Baseline->Dog_Dosing Dog_Imaging Serial Ultrasound Imaging Dog_Dosing->Dog_Imaging Dog_Analysis Calculate Gallbladder Ejection Fraction Dog_Imaging->Dog_Analysis Dog_Analysis->Comparative_Analysis Start Start Start->Rat_Prep Start->Dog_Prep Conclusion Conclusion Comparative_Analysis->Conclusion

Caption: Workflow for evaluating this compound in animal models.

Conclusion

This compound demonstrates choleretic activity in rats and influences pancreatic secretion in dogs, suggesting a broader role in modulating digestive functions. The provided dose ranges from preclinical summaries offer a starting point for further investigation. However, a comprehensive understanding of its comparative pharmacology necessitates new studies employing standardized protocols, such as those detailed in this guide. Future research should focus on generating robust, quantitative data to fully elucidate the dose-response relationship and mechanism of action of this compound in different animal models, which will be crucial for any potential therapeutic development.

A Critical Review of Fenipentol's Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A noticeable gap in current research exists regarding the clinical efficacy of Fenipentol, a compound recognized for its choleretic and central nervous system activities. While preclinical studies suggest potential therapeutic benefits, a comprehensive body of evidence from controlled clinical trials is conspicuously absent from the published literature. This guide provides a critical review of the available information on this compound, juxtaposing its known preclinical profile with the established clinical efficacy of another choleretic agent, Hymecromone, to offer a comparative perspective for researchers, scientists, and drug development professionals.

This compound has been identified as a compound that increases the secretion of bile and has also been noted for its effects on the central nervous system, where it is believed to modulate the GABAergic system.[1][2] Early preclinical research in animal models indicated that this compound can increase the volume of pancreatic juice and enhance biliary secretion. However, the translation of these findings into quantifiable clinical efficacy in humans remains undocumented in accessible scientific literature.

Comparative Efficacy: this compound vs. Hymecromone

Due to the absence of quantitative clinical data for this compound, this review utilizes data from Hymecromone, a choleretic agent with a more established clinical profile, as a benchmark for comparison. This approach is intended to highlight the existing evidence for a comparable agent and underscore the need for similar rigorous evaluation of this compound.

FeatureThis compoundHymecromone
Primary Action Choleretic, CNS modulatorCholeretic, Antispasmodic
Preclinical Efficacy Increased pancreatic and biliary secretion in rats (qualitative)-
Clinical Efficacy No quantitative data available from controlled clinical trials.In a double-blind, placebo-controlled study, Hymecromone treatment led to a 70.3% reduction in the intensity of spontaneous abdominal pain in patients with biliary motor disorders, compared to a 43.8% reduction with placebo. In a separate study of post-cholecystectomy patients, Hymecromone was found to provide complete relief of abdominal pain in 85% of patients .
Mechanism of Action Positive allosteric modulator of the GABA-A receptor.[1][2]Selective antispasmodic action on the biliary tract.

Experimental Protocols

To provide a framework for evaluating choleretic agents, a standard experimental protocol for a clinical trial in biliary dyskinesia is outlined below. This is based on methodologies employed in studies of drugs like Hymecromone.

Protocol: Double-Blind, Placebo-Controlled Trial for Biliary Dyskinesia
  • Objective: To assess the efficacy and safety of a choleretic agent in reducing symptoms of biliary dyskinesia.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Adult patients (18-75 years old) with a confirmed diagnosis of biliary dyskinesia, characterized by recurrent episodes of moderate to severe biliary-type abdominal pain.

  • Intervention:

    • Treatment Group: Oral administration of the choleretic agent at a specified dosage (e.g., 400 mg three times daily).

    • Control Group: Oral administration of a matching placebo.

  • Duration: 12 weeks of treatment followed by a 4-week follow-up period.

  • Primary Efficacy Endpoint: The proportion of patients who are responders at the end of the 12-week treatment period. A responder is defined as a patient experiencing at least a 30% reduction in the weekly average of their worst daily abdominal pain score and no increase in the use of rescue medication.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the weekly average of the worst daily abdominal pain score.

    • Change from baseline in the frequency of biliary pain episodes.

    • Patient-reported global assessment of symptom improvement.

    • Use of rescue medication.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry, urinalysis), vital signs, and physical examinations throughout the study.

  • Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population using a logistic regression model. Continuous secondary endpoints will be analyzed using a mixed-effects model for repeated measures (MMRM).

Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved in the study of agents like this compound, the following diagrams are provided.

GABAA_Receptor_Modulation cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABAA_Receptor GABA-A Receptor Pentameric Ligand-Gated Ion Channel α β γ α β ion_channel Chloride Ion Channel (Closed) GABAA_Receptor->ion_channel GABA Binding hyperpolarization Membrane Hyperpolarization ion_channel->hyperpolarization Cl- Influx GABA GABA GABA->GABAA_Receptor:head This compound This compound This compound->GABAA_Receptor:f2 Allosteric Modulation Clinical_Trial_Workflow start Patient Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent start->informed_consent randomization Randomization informed_consent->randomization group_a Group A (this compound) randomization->group_a Arm 1 group_b Group B (Placebo) randomization->group_b Arm 2 treatment_period Treatment Period (e.g., 12 weeks) group_a->treatment_period group_b->treatment_period data_collection Data Collection (Pain Scores, Adverse Events) treatment_period->data_collection follow_up Follow-up Period data_collection->follow_up unblinding Unblinding follow_up->unblinding analysis Statistical Analysis unblinding->analysis results Results & Reporting analysis->results

References

Safety Operating Guide

Proper Disposal of Fenipentol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers, scientists, and drug development professionals handling Fenipentol must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a compound recognized for causing serious eye irritation and being very toxic to aquatic life.

This compound, also known as Pancoral, is a choleretic agent used in laboratory research. Due to its hazardous properties, it cannot be disposed of as regular waste. Improper disposal can lead to significant environmental damage and potential regulatory non-compliance.

Key Safety and Hazard Information

All personnel must be familiar with the hazard profile of this compound before handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazards:

  • H319: Causes serious eye irritation.[1][2]

  • H400: Very toxic to aquatic life.[1][2]

The corresponding GHS pictograms are the exclamation mark (GHS07) for irritation and the environment pictogram (GHS09) for aquatic toxicity.[3]

Quantitative Data Summary

While specific quantitative disposal limits are determined by local, state, and federal regulations, the following table summarizes key physical and hazard properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Appearance White solid lumps or crystalline powder / Colorless to almost colorless clear liquid
Solubility Insoluble in water; soluble in alcohol and oils.
Boiling Point 137°C at 2mm Hg
GHS Hazard Statements H319: Causes serious eye irritation; H400: Very toxic to aquatic life.
GHS Precautionary Statements (Disposal) P273: Avoid release to the environment; P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the mandatory steps for the safe disposal of this compound waste, including pure chemical, contaminated materials, and empty containers. These procedures are based on general best practices for hazardous laboratory chemical waste disposal.

Waste Identification and Segregation
  • Identify: All waste streams containing this compound must be treated as hazardous waste. This includes unused or expired this compound, solutions containing this compound, and any materials (e.g., gloves, absorbent pads, glassware) contaminated with this compound.

  • Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from non-hazardous waste.

Personal Protective Equipment (PPE)
  • Before handling this compound waste, all personnel must wear appropriate PPE:

    • Safety goggles or a face shield to protect against eye irritation.

    • Chemically resistant gloves (e.g., nitrile).

    • A lab coat.

Waste Collection and Containment
  • Primary Container:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.

    • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.

    • For solid waste, a sealable plastic bag or a wide-mouth solid waste container can be used.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must also include the full chemical name ("this compound"), the specific hazards (e.g., "Eye Irritant," "Toxic to Aquatic Life"), and the date accumulation started.

Handling Spills
  • In the event of a spill, immediately alert others in the area.

  • For small spills:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit powder).

    • Work from the outside of the spill inward to prevent spreading.

    • Once the liquid is fully absorbed, use non-sparking tools to scoop the material into the designated hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • For large spills (greater than 1 liter), evacuate the area immediately and contact your institution's EHS or emergency response team.

Disposal of Empty Containers
  • Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve this compound.

  • Crucially, the rinsate from this cleaning process is considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.

  • After triple-rinsing, deface the original label on the container before disposing of it in the regular trash or as directed by your institution.

Final Disposal
  • Never dispose of this compound down the drain or in the regular trash. This is illegal and poses a severe threat to aquatic ecosystems.

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. These professionals are trained to handle and dispose of such chemicals in compliance with all regulations.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Fenipentol_Disposal_Workflow start_node Waste Generation (Unused this compound, Contaminated Items) ppe_node Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start_node->ppe_node container_node Use Labeled, Sealed Hazardous Waste Container ppe_node->container_node Place Waste in Container spill_node Spill Occurs ppe_node->spill_node storage_node Store in Satellite Accumulation Area container_node->storage_node cleanup_node Clean Spill with Absorbent Material spill_node->cleanup_node Small Spill cleanup_node->container_node Dispose of Contaminated Material end_node Arrange Pickup by Licensed Waste Contractor storage_node->end_node empty_container_node Empty this compound Container empty_container_node->ppe_node rinse_node Triple-Rinse with Solvent empty_container_node->rinse_node rinsate_node Collect Rinsate as Hazardous Waste rinse_node->rinsate_node rinsate_node->container_node

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Fenipentol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal of Fenipentol, a compound recognized for its choleretic properties.[1][2] Adherence to these guidelines is critical to mitigate risks and ensure a secure research environment.

Hazard Identification and Personal Protective Equipment

This compound presents specific hazards that necessitate the use of appropriate personal protective equipment. The primary risks associated with this compound are serious eye irritation and high toxicity to aquatic life.[1][3][4] The following table summarizes the recommended PPE for handling this compound.

HazardGHS ClassificationRequired Personal Protective Equipment
Eye Irritation Serious eye damage/eye irritation (Category 2A)Eye and Face Protection: Wear tightly fitting safety goggles. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
Skin Contact Not classified as a skin irritant, but good laboratory practice dictates minimizing exposure.Hand Protection: Wear appropriate chemical-resistant gloves. Disposable nitrile gloves are suitable for short-term protection. Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of potential splashing, chemical-resistant aprons or coveralls are recommended.
Inhalation Not classified as a respiratory hazard under standard conditions.Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator. Ensure adequate ventilation in the work area.
Aquatic Toxicity Hazardous to the aquatic environment, acute hazard (Category 1)All handling and disposal procedures must be conducted in a manner that prevents release to the environment.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection. The following workflow outlines the key steps for working with this compound.

Fenipentol_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Conduct Hazard Assessment B Select and Inspect PPE A->B C Prepare Work Area (Ensure proper ventilation) B->C D Weighing and Transfer (in a designated area) C->D E Solution Preparation D->E F Experimental Use E->F G Decontaminate Work Surfaces F->G H Segregate Waste (Aqueous vs. Solid) G->H I Dispose of Waste in Accordance with Regulations H->I J In Case of Eye Contact: Rinse with water for several minutes K In Case of Skin Contact: Wash with soap and water L In Case of Spill: Contain and clean up with appropriate materials

This compound Handling and Disposal Workflow

Disposal Plan:

Due to its high aquatic toxicity, this compound and its containers must be disposed of as hazardous waste. Do not dispose of down the drain or in regular trash. All waste materials, including contaminated gloves, wipes, and empty containers, should be collected in a designated, labeled hazardous waste container. Follow all local, state, and federal regulations for the disposal of chemical waste.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental settings.

PropertyValue
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Appearance White solid lumps or crystalline powder
Melting Point 69°C
Boiling Point 285°C
Solubility Insoluble in water; soluble in alcohol and oils

Experimental Protocols

Detailed experimental protocols for the use of this compound will be specific to the research being conducted. However, a general protocol for preparing a stock solution is provided below as an example.

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Preparation: In a well-ventilated area, and while wearing the appropriate PPE, weigh out the required amount of this compound powder. For a 1 mL 10 mM stock solution, 1.6424 mg of this compound is needed.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the desired volume of dimethyl sulfoxide (DMSO) to the vial. For a 1 mL stock, add 1 mL of DMSO.

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Note: The chemical, physical, and toxicological properties of this compound have not been completely investigated. Therefore, it is crucial to handle this compound with caution and to always consult the most recent Safety Data Sheet (SDS) before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenipentol
Reactant of Route 2
Fenipentol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.